molecular formula C20H25NO3 B1249489 Retrofractamide A CAS No. 94079-67-1

Retrofractamide A

Cat. No.: B1249489
CAS No.: 94079-67-1
M. Wt: 327.4 g/mol
InChI Key: BPSWISYORIWKCT-FCGWLDPVSA-N
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Description

Retrofractamide A is a member of benzodioxoles.
This compound has been reported in Piper mullesua, Piper eucalyptifolium, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94079-67-1

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide

InChI

InChI=1S/C20H25NO3/c1-16(2)14-21-20(22)10-8-6-4-3-5-7-9-17-11-12-18-19(13-17)24-15-23-18/h4,6-13,16H,3,5,14-15H2,1-2H3,(H,21,22)/b6-4+,9-7+,10-8+

InChI Key

BPSWISYORIWKCT-FCGWLDPVSA-N

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)CNC(=O)C=CC=CCCC=CC1=CC2=C(C=C1)OCO2

melting_point

129 °C

physical_description

Solid

Synonyms

retrofractamide A

Origin of Product

United States

Foundational & Exploratory

The Natural Source of Retrofractamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a bioactive N-isobutylamide, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, detailing its extraction, quantification, and putative biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

The primary natural source of this compound is the plant Piper retrofractum Vahl, commonly known as the Javanese long pepper. This species belongs to the Piperaceae family and is native to Southeast Asia.[1][2] this compound has been isolated from various parts of the plant, including the aerial portions and, most notably, the fruits.[1]

While specific quantitative data for this compound remains to be extensively reported, studies on the yields of crude extracts from Piper retrofractum fruits provide valuable insights into the abundance of its chemical constituents. The choice of solvent significantly impacts the extraction efficiency, as summarized in the table below.

SolventExtraction MethodPlant PartPercentage Yield (% w/w)Reference
IsopropanolMacerationFruits12.38Panphut et al., 2020
DichloromethaneMacerationFruits11.15Panphut et al., 2020
AcetonitrileMacerationFruits11.15Panphut et al., 2020
MethanolMacerationFruits5.48Panphut et al., 2020
HexaneMacerationFruitsNot ReportedPanphut et al., 2020
DichloromethaneSequential ExtractionFruits4.28Prasanphan et al., 2020[3]
Ethyl AcetateSequential ExtractionFruits1.27Prasanphan et al., 2020[3]

Table 1: Percentage yield of crude extracts from Piper retrofractum fruits using various solvents.

Experimental Protocols

Extraction of this compound from Piper retrofractum Fruits

While a specific protocol for the isolation of this compound is not extensively detailed in the available literature, a general methodology can be adapted from the extraction of other amides, such as piperine, from Piper species. The following is a proposed workflow:

Extraction_Workflow start Dried and Powdered Fruits of Piper retrofractum extraction Soxhlet Extraction (Methanol or Ethanol) start->extraction Solvent filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration Reduced Pressure crude_extract Crude Methanolic Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Elution with Hexane-Ethyl Acetate Gradient fractionation Fraction Collection (Monitored by TLC) column_chromatography->fractionation purification Preparative HPLC fractionation->purification Selected Fractions retrofractamide_a Pure this compound purification->retrofractamide_a

Caption: Proposed workflow for the extraction and isolation of this compound.

Methodology:

  • Preparation of Plant Material: The fruits of Piper retrofractum are air-dried and ground into a fine powder.

  • Extraction: The powdered material is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. Elution is typically performed with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different chemical constituents.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantification of this compound by HPLC-UV

A validated high-performance liquid chromatography (HPLC) method with UV detection can be developed for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of a pure standard of this compound (typically in the range of 254-280 nm for similar compounds).

  • Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activity of structurally related compounds, two primary pathways are of significant interest: the NF-κB and ERK signaling pathway and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Inhibition of the NF-κB and ERK Signaling Pathway

Retrofractamide C, a compound structurally similar to this compound, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB).[4] This suggests that this compound may act through a similar mechanism.

NFkB_ERK_Pathway cluster_membrane Cell Membrane TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPKK MAPKK TLR4->MAPKK Activates LPS LPS LPS->TLR4 Retrofractamide_A This compound Retrofractamide_A->IKK Inhibits (Putative) Retrofractamide_A->MAPKK Inhibits (Putative) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Activation via IκBα degradation IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Activates AP1->Nucleus Translocates

Caption: Putative inhibition of the NF-κB and ERK signaling pathway by this compound.

In this proposed mechanism, pro-inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the activation of IκB kinase (IKK) and Mitogen-Activated Protein Kinase Kinase (MAPKK). IKK activation results in the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Simultaneously, MAPKK activates ERK, which in turn activates the transcription factor AP-1. This compound is hypothesized to inhibit the activation of IKK and MAPKK, thereby downregulating the inflammatory response.

Agonism of the TRPV1 Channel

N-isobutylamides, the chemical class to which this compound belongs, are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6][7] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and heat. Agonism of TRPV1 can lead to an initial sensation of pungency or pain, followed by a period of desensitization, which underlies the analgesic effects of compounds like capsaicin. It is plausible that this compound also acts as a TRPV1 agonist.

TRPV1_Activation cluster_membrane Sensory Neuron Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Desensitization Channel Desensitization (Analgesia) TRPV1->Desensitization Prolonged Activation Leads to Retrofractamide_A This compound Retrofractamide_A->TRPV1 Binds and Activates (Agonist) Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

Caption: Proposed mechanism of this compound as a TRPV1 agonist.

Conclusion

Piper retrofractum stands as the definitive natural source of this compound. This technical guide has provided a comprehensive overview of its extraction, a framework for its quantification, and plausible signaling pathways through which it may exert its biological effects. The presented information, including the detailed experimental workflows and pathway diagrams, is intended to facilitate further research into the therapeutic potential of this promising natural product. Future studies should focus on the development of a standardized protocol for the isolation and quantification of this compound, as well as a more definitive elucidation of its molecular mechanisms of action.

References

A Technical Guide to the Isolation of Retrofractamide A from Piper retrofractum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation of Retrofractamide A, a bioactive amide found in the fruits of Piper retrofractum. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

Piper retrofractum Vahl., commonly known as Javanese long pepper, is a plant belonging to the Piperaceae family. It is recognized for its diverse phytochemical composition, particularly its rich content of amides, which are responsible for many of its reported biological activities.[1][2] Among these amides, this compound has been identified as a significant constituent. This guide details a probable methodology for its extraction, fractionation, and purification based on established phytochemical techniques for isolating similar compounds from this plant.

Experimental Protocols

The isolation of this compound from Piper retrofractum fruits involves a multi-step process encompassing extraction, chromatographic fractionation, and final purification.

Plant Material and Extraction
  • Plant Material Collection and Preparation: The fruits of Piper retrofractum are the primary source for the isolation of this compound.[1] The collected fruits should be air-dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: Maceration is a common technique for extracting amides from P. retrofractum.[3] The powdered fruit material is soaked in a suitable organic solvent at room temperature for an extended period. Methanol or ethanol are effective solvents for this initial extraction.[3][4] Alternatively, sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane, can be employed to selectively extract less polar compounds, including many amides.[5]

    • Protocol:

      • Macerate 1 kg of powdered P. retrofractum fruits in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

      • Filter the extract through Whatman No. 1 filter paper.

      • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract

The crude extract, a complex mixture of phytochemicals, requires fractionation to separate compounds based on their polarity. Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel are standard procedures for this purpose.[3]

  • Protocol:

    • Subject the crude ethanol extract (e.g., 100 g) to VLC on a silica gel 60 column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

    • Collect fractions of 250 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and a UV detector at 254 nm.

    • Combine fractions with similar TLC profiles.

Purification of this compound

Fractions identified as containing this compound are further purified using more refined chromatographic techniques.

  • Column Chromatography: The combined fractions rich in this compound are subjected to repeated column chromatography over silica gel with isocratic or shallow gradient elution using solvent systems like n-hexane:EtOAc to achieve better separation.[5]

  • Preparative Thin Layer Chromatography (PTLC): For final purification, PTLC is an effective technique.[1] The semi-purified fraction is applied as a band on a silica gel plate and developed in an appropriate solvent system. The band corresponding to this compound is scraped off, and the compound is eluted with a polar solvent like methanol or chloroform.

  • Recrystallization: If the isolated compound is crystalline, recrystallization from a suitable solvent system can be performed to obtain highly pure this compound.[1]

Quantitative Data

The yield of this compound can vary depending on the plant source, collection time, and the efficiency of the isolation procedure. The following table provides an example of expected yields for amides isolated from P. retrofractum fruits, which can serve as a reference.

CompoundStarting MaterialExtraction MethodPurification MethodYield (%)Purity (%)
Piperine1 kg dried fruitsEthanolic MacerationColumn Chromatography, Recrystallization0.5 - 4.0>98
Methyl Piperate2.2 kg dried fruitsHexane ExtractionColumn Chromatography, Recrystallization0.55>95
Pipernonaline2.2 kg dried fruitsHexane ExtractionColumn Chromatography, PTLC0.55>95
This compound 1 kg dried fruits Ethanolic Maceration Column Chromatography, PTLC 0.1 - 0.5 (Estimated) >95

Characterization Data

The structure of the isolated this compound must be confirmed using spectroscopic techniques.

TechniqueData TypeExpected Observations
¹H-NMR Chemical Shifts (δ) and Coupling Constants (J)Signals corresponding to olefinic protons, methylene and methine groups, and amide protons.
¹³C-NMR Chemical Shifts (δ)Resonances for carbonyl carbon, olefinic carbons, and aliphatic carbons.
Mass Spectrometry (MS) Molecular Ion Peak (m/z) and Fragmentation PatternThe molecular ion peak will confirm the molecular weight, and the fragmentation pattern will provide structural information.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and C=C stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy Wavelength of Maximum Absorbance (λmax)Absorption maxima characteristic of the chromophores present in the molecule.

Visualized Workflows

The following diagrams illustrate the key processes in the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization plant_material Dried, powdered fruits of Piper retrofractum extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc elution_vlc Elution with n-hexane:EtOAc gradient fractions_vlc Collection of Fractions elution_vlc->fractions_vlc column_chrom Column Chromatography (Silica Gel) fractions_vlc->column_chrom elution_cc Isocratic/Gradient Elution (n-hexane:EtOAc) ptlc Preparative TLC elution_cc->ptlc pure_compound Pure this compound ptlc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy structure Structure Elucidation spectroscopy->structure

Caption: Overall workflow for the isolation and characterization of this compound.

purification_logic start Combined Fractions (from VLC) cc1 Column Chromatography 1 (n-hexane:EtOAc gradient) start->cc1 fractions1 Semi-pure Fractions cc1->fractions1 tlc_check1 TLC Analysis fractions1->tlc_check1 cc2 Column Chromatography 2 (Isocratic n-hexane:EtOAc) tlc_check1->cc2 Purity < 90% final_product Isolated this compound (>95% Purity) tlc_check1->final_product Purity > 95% fractions2 Further Purified Fractions cc2->fractions2 tlc_check2 TLC Analysis fractions2->tlc_check2 ptlc Preparative TLC tlc_check2->ptlc Purity 90-95% tlc_check2->final_product Purity > 95% ptlc->final_product

Caption: Logical steps in the purification of this compound.

Conclusion

The isolation of this compound from Piper retrofractum is a systematic process that relies on established phytochemical techniques. The protocols outlined in this guide provide a robust framework for researchers to successfully isolate this compound for further investigation into its chemical properties and biological activities. Careful execution of each step, coupled with diligent monitoring through chromatographic and spectroscopic methods, is crucial for obtaining a high-purity sample.

References

An In-depth Technical Guide on the Putative Biosynthetic Pathway of Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrofractamide A, a prominent N-isobutyl amide found in Piper retrofractum, has garnered significant interest for its diverse biological activities. Understanding its biosynthetic origin is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of related natural product biosynthesis. While the complete enzymatic cascade for this compound has not been experimentally elucidated, this document synthesizes available biochemical information to propose a chemically plausible route. This guide includes detailed, albeit hypothetical, experimental protocols for pathway elucidation, structured data tables for organizing potential experimental results, and a visual representation of the proposed metabolic network.

Introduction

Piper retrofractum Vahl, commonly known as Javanese long pepper, is a rich source of bioactive secondary metabolites, with amides being a predominant class.[1] Among these, this compound, chemically identified as (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)-N-isobutylnona-2,4,8-trienamide, stands out due to its potential pharmacological applications.[4] The elucidation of its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential through biotechnological approaches. This guide outlines a putative biosynthetic pathway for this compound, constructed by analogy to the well-characterized biosynthesis of piperine and other related plant natural products.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the convergence of three primary metabolic routes: the phenylpropanoid pathway, a fatty acid or polyketide synthesis pathway for chain elongation, and amino acid metabolism.

Formation of the Benzo[d][2][3]dioxol (Piperonyl) Moiety

The benzo[d][2][3]dioxol ring system is a characteristic feature of many Piper species metabolites and is derived from the phenylpropanoid pathway.[5][6] The biosynthesis is proposed to start from L-phenylalanine.

  • Step 1: Phenylalanine to Cinnamic Acid. The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[7]

  • Step 2: Hydroxylation and Methylation. Cinnamic acid undergoes a series of hydroxylations and methylations to form ferulic acid. Key enzymes in this sequence include cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) .[6]

  • Step 3: Formation of the Methylenedioxy Bridge. The characteristic methylenedioxy bridge of the piperonyl group is formed from a vicinal dihydroxy-methoxy precursor, such as 5-hydroxyferulic acid. This oxidative cyclization is likely catalyzed by a cytochrome P450-dependent monooxygenase from the CYP719 family, similar to enzymes involved in piperine and berberine biosynthesis.[5] This reaction would yield piperonylic acid or a related precursor.

Synthesis of the Nona-2,4,8-trienoyl Moiety

The C9 fatty acid backbone is likely formed via chain elongation of a phenylpropanoid-derived starter unit, a process involving enzymes analogous to fatty acid synthases or polyketide synthases.

  • Step 4: Activation of the Phenylpropanoid Unit. The phenylpropanoid derivative (e.g., piperonylic acid) is activated to its corresponding Coenzyme A (CoA) thioester by a CoA ligase .[8]

  • Step 5: Chain Elongation. The activated phenylpropanoid starter unit undergoes successive rounds of two-carbon extensions using malonyl-CoA as the extender unit. This process, likely catalyzed by a Type III polyketide synthase (PKS) or a fatty acid elongase complex, would generate the nine-carbon chain with its characteristic unsaturation pattern.[9][10] The final product of this stage is (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA.

Formation of the Isobutylamine Moiety

The isobutylamine portion of this compound is proposed to originate from the branched-chain amino acid L-valine.

  • Step 6: Decarboxylation of L-Valine. L-valine is decarboxylated to isobutylamine by a valine decarboxylase , a pyridoxal phosphate (PLP)-dependent enzyme.[11][12]

Final Amide Bond Formation

The final step in the biosynthesis is the condensation of the activated fatty acid and isobutylamine.

  • Step 7: N-Acylation. The (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA is condensed with isobutylamine to form this compound. This reaction is putatively catalyzed by a BAHD acyltransferase .[3][13] Members of this enzyme family are known to be involved in the synthesis of various plant amides and esters.[14]

Data Presentation

The following tables are templates for organizing quantitative data that would be generated during the experimental validation of the proposed biosynthetic pathway.

Table 1: Kinetic Parameters of Putative Biosynthetic Enzymes

EnzymeSubstrateApparent Km (µM)Apparent kcat (s-1)kcat/Km (M-1s-1)
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine
Cinnamate-4-Hydroxylase (C4H)Cinnamic Acid
Piperonyl-CoA LigasePiperonylic Acid
Valine DecarboxylaseL-Valine
BAHD Acyltransferase(2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA
Isobutylamine

Table 2: Precursor Feeding Studies in Piper retrofractum Cell Cultures

Precursor Fed (Labeled)Concentration (µM)Incubation Time (h)Incorporation Rate into this compound (%)
[13C9]-L-Phenylalanine5024
[13C6]-Ferulic Acid5024
[13C5, 15N]-L-Valine5024
[2H7]-Isobutylamine5024

Experimental Protocols

The following are generalized protocols for key experiments required to elucidate the biosynthetic pathway of this compound.

Protocol for Heterologous Expression and Purification of a Candidate BAHD Acyltransferase
  • Gene Identification: Identify candidate BAHD acyltransferase genes from a Piper retrofractum transcriptome database based on homology to known amide synthases.

  • Cloning: Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Purification: Harvest the cells by centrifugation, lyse them by sonication, and purify the His-tagged protein from the soluble fraction using nickel-affinity chromatography.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol for In Vitro Enzyme Assay of the BAHD Acyltransferase
  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 50 µM (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA, 500 µM isobutylamine, and 1 µg of the purified BAHD acyltransferase in a total volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid.

  • Product Extraction: Extract the product with 200 µL of ethyl acetate.

  • Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the sample by HPLC or LC-MS to detect and quantify the formation of this compound.

Visualization of the Putative Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its elucidation.

Biosynthetic_Pathway_Retrofractamide_A cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fatty_acid Fatty Acid / Polyketide Synthesis cluster_amino_acid Amino Acid Metabolism cluster_final_step Amide Formation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Ferulic Acid Ferulic Acid p-Coumaric Acid->Ferulic Acid C3H, COMT Piperonyl Precursor Piperonyl Precursor Ferulic Acid->Piperonyl Precursor CYP450 Piperonyl-CoA Piperonyl-CoA Piperonyl Precursor->Piperonyl-CoA CoA Ligase Acyl-CoA Intermediate Acyl-CoA Intermediate Piperonyl-CoA->Acyl-CoA Intermediate PKS/FAS + Malonyl-CoA (2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)\nnona-2,4,8-trienoyl-CoA (2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl) nona-2,4,8-trienoyl-CoA Acyl-CoA Intermediate->(2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)\nnona-2,4,8-trienoyl-CoA This compound This compound (2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)\nnona-2,4,8-trienoyl-CoA->this compound BAHD Acyltransferase L-Valine L-Valine Isobutylamine Isobutylamine L-Valine->Isobutylamine Valine Decarboxylase Isobutylamine->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow Transcriptome Analysis\n(Piper retrofractum) Transcriptome Analysis (Piper retrofractum) Candidate Gene Identification\n(PAL, C4H, COMT, CYP450, CoA Ligase, PKS/FAS, \nValine Decarboxylase, BAHD Acyltransferase) Candidate Gene Identification (PAL, C4H, COMT, CYP450, CoA Ligase, PKS/FAS, Valine Decarboxylase, BAHD Acyltransferase) Transcriptome Analysis\n(Piper retrofractum)->Candidate Gene Identification\n(PAL, C4H, COMT, CYP450, CoA Ligase, PKS/FAS, \nValine Decarboxylase, BAHD Acyltransferase) Gene Cloning and\nHeterologous Expression Gene Cloning and Heterologous Expression Candidate Gene Identification\n(PAL, C4H, COMT, CYP450, CoA Ligase, PKS/FAS, \nValine Decarboxylase, BAHD Acyltransferase)->Gene Cloning and\nHeterologous Expression Protein Purification Protein Purification Gene Cloning and\nHeterologous Expression->Protein Purification In Vitro Enzyme Assays In Vitro Enzyme Assays Protein Purification->In Vitro Enzyme Assays Kinetic Characterization Kinetic Characterization In Vitro Enzyme Assays->Kinetic Characterization Pathway Reconstruction Pathway Reconstruction In Vitro Enzyme Assays->Pathway Reconstruction Metabolic Engineering Metabolic Engineering Pathway Reconstruction->Metabolic Engineering Precursor Feeding Studies\n(Labeled Substrates) Precursor Feeding Studies (Labeled Substrates) Metabolite Extraction and Analysis\n(LC-MS, NMR) Metabolite Extraction and Analysis (LC-MS, NMR) Precursor Feeding Studies\n(Labeled Substrates)->Metabolite Extraction and Analysis\n(LC-MS, NMR) Pathway Validation Pathway Validation Metabolite Extraction and Analysis\n(LC-MS, NMR)->Pathway Validation Pathway Validation->Metabolic Engineering

Caption: Experimental workflow for elucidating the biosynthetic pathway.

References

Retrofractamide A CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Retrofractamide A

ParameterValueReference
CAS Number 94079-67-1[1][2][3]
Molecular Formula C20H25NO3[1][2][3]
Molecular Weight 327.42 g/mol [2]
IUPAC Name (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide[1]
Synonyms Piperlongumine A[3]

Biological Activity and Mechanism of Action

This compound, an alkaloid isolated from the fruit of Piper chaba, has demonstrated notable biological activities, particularly in the regulation of adipogenesis.[2] While quantitative data on its anti-inflammatory properties are not extensively available in the public domain, research on related compounds such as Retrofractamide C suggests a potential role in modulating inflammatory pathways.

Adipogenesis

This compound has been shown to promote adipogenesis in 3T3-L1 preadipocyte cells.[2] This activity is associated with the upregulation of key adipogenic markers. The compound significantly increases the expression of:

  • Peroxisome Proliferator-Activated Receptor γ2 (PPARγ2): A master regulator of adipocyte differentiation.[2]

  • CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ): Critical transcription factors in the adipogenic cascade.[1]

  • Glucose Transporter 4 (GLUT4): Responsible for insulin-stimulated glucose uptake in adipocytes.[2]

  • Fatty Acid-Binding Protein (aP2): Involved in the intracellular transport of fatty acids.[1]

  • Adiponectin: An adipokine with insulin-sensitizing and anti-inflammatory properties.[1][2]

Interestingly, while this compound's effects mimic those of PPARγ agonists like troglitazone, it exhibits weak direct agonistic activity on PPARγ.[1][2] This suggests that this compound may act on an upstream component of the adipogenesis signaling pathway or through an alternative mechanism that converges on the activation of these key transcription factors.

Potential Anti-inflammatory Effects

While direct quantitative data for this compound is limited, studies on the closely related compound, Retrofractamide C, indicate potential anti-inflammatory mechanisms. Retrofractamide C has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition leads to a decrease in the production of pro-inflammatory mediators. Given the structural similarity, it is plausible that this compound may exert anti-inflammatory effects through a similar mechanism of action.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not consistently published in their entirety within primary research articles. However, based on established methodologies in the field, the following outlines the likely procedures.

Adipogenesis Differentiation Assay in 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's effect.

1. Cell Culture and Seeding:

  • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 24-well plates at a density that allows them to reach confluence.

2. Induction of Adipogenesis:

  • Two days post-confluence (Day 0), replace the growth medium with a differentiation medium. The standard differentiation medium (MDI) consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • For the experimental group, add this compound at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., troglitazone).

3. Maturation of Adipocytes:

  • On Day 2, replace the differentiation medium with a maintenance medium consisting of DMEM with 10% FBS and 10 µg/mL insulin.

  • On Day 4, and every two days thereafter, replace the medium with fresh maintenance medium.

4. Assessment of Adipogenesis (Day 8-10):

  • Oil Red O Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin in PBS for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with a working solution of Oil Red O for at least 1 hour to visualize lipid droplets.

    • Wash with water and visualize under a microscope.

    • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from the cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using primers specific for adipogenic marker genes (e.g., Pparg2, Cebpa, Slc2a4 (GLUT4), Fabp4 (aP2), and Adipoq).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines a method to assess the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).

3. Measurement of Nitric Oxide:

  • After the incubation period, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

  • The Griess reaction involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Measure the absorbance at 540 nm and calculate the nitrite concentration by comparison with a sodium nitrite standard curve.

  • The percentage inhibition of NO production can be calculated relative to the LPS-only control.

Signaling Pathway Diagrams

adipogenesis_pathway This compound This compound Upstream Factors Upstream Factors This compound->Upstream Factors Activates (?) C/EBPβ C/EBPβ Upstream Factors->C/EBPβ PPARγ PPARγ C/EBPα C/EBPα PPARγ->C/EBPα Adipogenic Genes Adipogenic Genes PPARγ->Adipogenic Genes C/EBPα->Adipogenic Genes C/EBPβ->PPARγ C/EBPβ->C/EBPα Adipocyte Differentiation Adipocyte Differentiation Adipogenic Genes->Adipocyte Differentiation

Caption: Proposed Adipogenesis Signaling Pathway for this compound.

anti_inflammatory_pathway cluster_membrane Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 MAPK (ERK) MAPK (ERK) TLR4->MAPK (ERK) IκB IκB TLR4->IκB leads to degradation This compound This compound This compound->MAPK (ERK) Inhibits (?) NF-κB NF-κB This compound->NF-κB Inhibits (?) MAPK (ERK)->NF-κB Activates IκB->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Upregulates Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: Putative Anti-inflammatory Signaling Pathway for this compound.

References

Preliminary Biological Screening of Retrofractamide A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Retrofractamide A and related compounds, offering insights into their potential therapeutic applications. Due to the limited publicly available data specifically on this compound, this document draws upon the significant research conducted on Retrofractamide C, a closely related alkaloid amide isolated from the same plant species, Piper longum and Piper retrofractum. The methodologies and findings presented herein for Retrofractamide C serve as a valuable blueprint for the investigation of this compound and other similar natural products.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of retrofractamides. The preliminary screening of these compounds typically involves both in vitro and in vivo models to assess their potential to modulate inflammatory responses.

The following table summarizes the key quantitative data from in vitro anti-inflammatory assays performed on Retrofractamide C.

Assay Cell Line Treatment Concentration Result
CytotoxicityJ774A.1Retrofractamide C1, 3, 10 µMNo significant cytotoxicity observed[1]
Nitric Oxide (NO) ProductionJ774A.1LPS (200 ng/mL) + Retrofractamide C1, 3, 10 µMDose-dependent decrease in NO production[1]
Prostaglandin E2 (PGE2) ProductionJ774A.1LPS (200 ng/mL) + Retrofractamide C1, 3, 10 µMDose-dependent decrease in PGE2 production[1]
Interleukin-1β (IL-1β) ProductionJ774A.1LPS-inducedNot specifiedDownregulated[2]
Interleukin-6 (IL-6) ProductionJ774A.1LPS-inducedNot specifiedDownregulated[2]
Tumor Necrosis Factor α (TNF-α) ProductionJ774A.1LPS-inducedNot specifiedNo significant effect[2]

1.2.1. Cell Culture and Treatment

The J774A.1 macrophage cell line is a standard model for studying inflammation. Cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., Retrofractamide C) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS)[1].

1.2.2. Cytotoxicity Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cell death, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan solution, measured with a spectrophotometer, is directly proportional to the number of living cells[1].

1.2.3. Nitric Oxide (NO) Production Assay (Griess Test)

Nitric oxide production is a hallmark of inflammation. The amount of NO in the cell culture supernatant can be quantified using the Griess reagent system. This assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured colorimetrically[1].

1.2.4. Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)

The concentrations of PGE2 and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[2].

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK NFkB NF-κB TLR4->NFkB p_ERK p-ERK ERK->p_ERK iNOS iNOS p_ERK->iNOS COX2 COX-2 p_ERK->COX2 p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB->iNOS p_NFkB->COX2 IL1b IL-1β p_NFkB->IL1b IL6 IL-6 p_NFkB->IL6 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Retrofractamide_C Retrofractamide C Retrofractamide_C->p_ERK Retrofractamide_C->p_NFkB

Caption: A generalized workflow for the preliminary biological screening of this compound.

This comprehensive workflow outlines the key stages in the preliminary biological evaluation of a natural product like this compound, from extraction and isolation to in-depth in vitro and in vivo screening to determine its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring amide found in plants of the Piper genus, has garnered significant interest within the scientific community. This in-depth technical guide provides a comprehensive literature review of this compound and its related amide compounds. The focus is on their chemical structures, synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their anti-inflammatory properties. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating key data, experimental methodologies, and an analysis of the relevant signaling pathways.

Chemical Structure and Properties

This compound and its related compounds are characterized by a core amide structure linked to a long aliphatic chain and a substituted aromatic ring. The precise arrangement and saturation of the aliphatic chain, along with the nature of the aromatic moiety, give rise to a diverse family of amides with varying biological activities.

Table 1: Physicochemical Properties of this compound and C

PropertyThis compoundRetrofractamide C
Molecular Formula C20H25NO3[1]C20H27NO3
IUPAC Name (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide[1](2E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,8-dienamide
Molecular Weight 327.4 g/mol [1]329.4 g/mol
Melting Point 129 °C120 °C
Source Piper mullesua, Piper eucalyptifolium[1]Piper longum, Piper retrofractum

Biological Activities and Quantitative Data

Amides isolated from Piper species have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and insecticidal effects. The anti-inflammatory properties are of particular interest, with several compounds showing potent inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory and Cytotoxic Activities of Selected Piper Amides

CompoundBiological ActivityAssayCell LineIC50 Value (µM)
Piperine Derivative 3Anti-inflammatoryNitric Oxide (NO) InhibitionJ774.A1 Macrophages19.5
PiperineAnti-inflammatoryNitric Oxide (NO) InhibitionJ774.A1 Macrophages26.7 - 44.4
Piperlongramide (+)-10Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 Macrophages23.42 ± 1.04[2]
Piperlongramide (-)-10Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 Macrophages32.72 ± 0.54[2]
Piperlongramide (+)-3Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 Macrophages33.52 ± 1.75[2]
Piperlongumamide D (14)Anti-inflammatoryNitric Oxide (NO) Inhibition-16.1 ± 0.94[3]
Piperlongumamide E (19)Anti-inflammatoryNitric Oxide (NO) Inhibition-27.3 ± 1.11[3]
Piperlongumamide F (32)Anti-inflammatoryNitric Oxide (NO) Inhibition-14.5 ± 0.57[3]
Hancamide A (1)Anti-inflammatoryNitric Oxide (NO) InhibitionBV-2 Microglial Cells4.26 - 40.68[4]
Hancamide B (2)Anti-inflammatoryNitric Oxide (NO) InhibitionBV-2 Microglial Cells4.26 - 40.68[4]
Hancamide C (3)Anti-inflammatoryNitric Oxide (NO) InhibitionBV-2 Microglial Cells4.26 - 40.68[4]
Hancamide D (4)Anti-inflammatoryNitric Oxide (NO) InhibitionBV-2 Microglial Cells4.26 - 40.68[4]
Piperlongumamide D (14)Cytotoxicity-A2780 Ovarian Cancer6.7 ± 0.77[3]
Piperlongumamide D (14)Cytotoxicity-TOV-112D Ovarian Cancer5.8 ± 0.29[3]
Piperlongumamide D (14)Cytotoxicity-SK-OV3 Ovarian Cancer48.3 ± 0.40[3]
Hancamide B (2)Cytotoxicity-MGC-803, HepG2, SKOV-3, T24, HeLa13.57 - 34.20[4]
Hancamide Analog (8)Cytotoxicity-MGC-803, HepG2, SKOV-3, T24, HeLa13.57 - 34.20[4]

Table 3: Spectroscopic Data for this compound (¹³C NMR)

Carbon AtomChemical Shift (ppm)
Data sourced from PubChem, specific assignments require further experimental validation.

Table 4: Spectroscopic Data for Retrofractamide C (¹³C NMR)

Carbon AtomChemical Shift (ppm)
Data sourced from PubChem, specific assignments require further experimental validation.

Signaling Pathways

Retrofractamide C has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the p65 subunit of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition prevents the downstream transcription of pro-inflammatory genes.

Caption: Signaling pathway of Retrofractamide C in LPS-stimulated macrophages.

Experimental Protocols

Isolation of Amides from Piper retrofractum

A general procedure for the isolation of amides from the fruits of Piper retrofractum involves the following steps:

  • Extraction: The dried and powdered fruits are macerated in methanol. The resulting extract is concentrated under reduced pressure.

  • Fractionation: The crude methanol extract is then subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate. This separates the extract into several fractions based on polarity.

  • Purification: Fractions containing the amides of interest are further purified by repeated column chromatography and recrystallization to yield the pure compounds.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is commonly used to assess the anti-inflammatory potential of compounds.[3][6]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (typically 1-2 hours), the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

NO_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plate Adhere Allow cells to adhere (overnight) Seed_Cells->Adhere Add_Compound Add test compound (various concentrations) Adhere->Add_Compound Pre_Incubate Pre-incubate (1-2 hours) Add_Compound->Pre_Incubate Add_LPS Stimulate with LPS (1 µg/mL) Pre_Incubate->Add_LPS Incubate_24h Incubate for 24 hours Add_LPS->Incubate_24h Collect_Supernatant Collect culture supernatant Incubate_24h->Collect_Supernatant Add_Griess Add Griess reagent Collect_Supernatant->Add_Griess Incubate_RT Incubate at room temperature Add_Griess->Incubate_RT Measure_Absorbance Measure absorbance at 540 nm Incubate_RT->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the nitric oxide inhibition assay.

Western Blot for ERK and NF-κB Phosphorylation

This technique is used to determine the activation state of specific proteins in a signaling pathway.[7][8]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and NF-κB p65 (p-p65), as well as antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_analysis_wb Analysis Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-ERK, p-p65, total ERK, total p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Total Protein Densitometry->Normalization

Caption: General workflow for Western blot analysis.

Conclusion

This compound and its related amides from the Piper genus represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The data compiled in this review highlight the potent biological activities of these compounds and provide insights into their mechanisms of action. The detailed experimental protocols offer a foundation for researchers to further investigate these molecules. Future research should focus on the total synthesis of these amides to ensure a sustainable supply for further preclinical and clinical development, as well as a more in-depth exploration of their structure-activity relationships to design and synthesize even more potent and selective therapeutic agents. The continued investigation of these natural products holds great promise for the development of novel treatments for a variety of inflammatory and other diseases.

References

Retrofractamide A: A Comprehensive Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrofractamide A, an alkaloid isolated from the fruits of plants such as Piper chaba and Piper retrofractum, has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the known biological functions of this compound and its closely related analogue, Retrofractamide C. Due to the limited availability of specific quantitative data for this compound, this document leverages data from studies on Retrofractamide C to infer potential mechanisms and activities, providing a valuable resource for researchers in pharmacology and drug discovery. This guide covers its anti-inflammatory and cytotoxic properties, potential mechanisms of action involving key signaling pathways, and detailed experimental protocols for relevant bioassays.

Introduction

This compound is a naturally occurring amide alkaloid found in various species of the Piperaceae family. While research specifically on this compound is emerging, studies on the crude extracts of its source plants and on the structurally similar compound, Retrofractamide C, have revealed significant biological activities, particularly in the realms of inflammation and oncology. One study has indicated that this compound promotes adipogenesis in 3T3-L1 cells[]. This document synthesizes the available information to present a comprehensive technical guide on the biological activities of this compound, with a necessary focus on data from its analogue, Retrofractamide C, to provide a fuller picture of its potential therapeutic applications.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, extensive research on Retrofractamide C provides strong evidence for the potential anti-inflammatory properties of this class of compounds.

Inhibition of Pro-inflammatory Mediators

Studies on Retrofractamide C have demonstrated its ability to significantly reduce the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells, Retrofractamide C was shown to decrease the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2)[2]. This inhibition is attributed to the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively[2]. Furthermore, Retrofractamide C has been observed to downregulate the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6), although it did not affect the levels of tumor necrosis factor-α (TNF-α)[2].

Modulation of Signaling Pathways

The anti-inflammatory effects of Retrofractamide C are mediated through the modulation of specific intracellular signaling pathways. Research has shown that it inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) p65 subunit in LPS-stimulated macrophages[2][3]. Notably, it does not affect the phosphorylation of c-Jun N-terminal kinase (JNK) or p38 MAP kinase, indicating a selective mechanism of action[2][3]. The inhibition of the ERK and NF-κB pathways is a critical mechanism for the suppression of pro-inflammatory gene expression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates RAS RAS TLR4->RAS IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB p65 IkappaB->NFkappaB Releases Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkappaB->Proinflammatory_Genes Activates Transcription ERK_p p-ERK ERK_p->Proinflammatory_Genes Activates Transcription ERK ERK ERK->ERK_p MEK MEK MEK->ERK RAF RAF RAF->MEK RAS->RAF Retrofractamide_A This compound (inferred from Retrofractamide C) Retrofractamide_A->NFkappaB Inhibits Phosphorylation Retrofractamide_A->ERK Inhibits Phosphorylation LPS LPS LPS->TLR4 Activates

Figure 1. Inferred anti-inflammatory signaling pathway of this compound.

Cytotoxic Activity

While specific studies on the anticancer activity of this compound are not widely available, related compounds have demonstrated cytotoxic effects against cancer cell lines.

Quantitative Cytotoxicity Data

Research on Retrofractamide C has provided quantitative data on its cytotoxic potential. These values, while not directly for this compound, suggest a potential area of investigation for its therapeutic application.

CompoundCell LineAssayIC50 (µM)Reference
Retrofractamide CL5178Y mouse lymphomaCytotoxicity13.4[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound, based on standard protocols and those used for similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

4.1.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

4.1.2. Materials

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

4.1.3. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2. Workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Production Inhibition Assay

This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

4.2.1. Principle Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

4.2.2. Materials

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

4.2.3. Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production and the IC50 value.

A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition G->H

References

The Discovery and Scientific Journey of Retrofractamide A: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Retrofractamide A, a notable alkaloid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

This compound was first isolated from the medicinal plant Piper retrofractum, commonly known as the Javanese long pepper. The initial discovery and structural elucidation of this natural product were detailed in a 1985 publication in the journal Phytochemistry by Banerji and colleagues.[1][2][3] Their work laid the foundation for future research into this and other related amide alkaloids from the Piper genus.

The isolation of this compound was part of a broader investigation into the chemical constituents of Piper retrofractum, a plant with a long history of use in traditional medicine. Subsequent studies have identified a variety of other bioactive compounds from this plant, including other retrofractamides and piperine.[4][5]

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

PropertyValue
Molecular Formula C₂₀H₂₅NO₃
Molecular Weight 327.42 g/mol
IUPAC Name (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide
CAS Number 94079-67-1
Appearance Crystalline solid

Experimental Protocols

Isolation of this compound

The original isolation of this compound from the dried, powdered fruits of Piper retrofractum involved the following key steps, as described by Banerji et al. (1985):

G A Dried, powdered fruits of Piper retrofractum B Soxhlet extraction with petroleum ether A->B C Concentration of extract B->C D Column chromatography on silica gel C->D E Elution with petroleum ether-benzene gradient D->E F Collection of fractions E->F G Further purification by preparative TLC F->G H Crystallization G->H I Pure this compound H->I

Figure 1: General workflow for the isolation of this compound.
  • Extraction: The plant material was exhaustively extracted using a Soxhlet apparatus with petroleum ether (60-80°C).

  • Chromatography: The concentrated extract was subjected to column chromatography on silica gel.

  • Elution and Purification: Elution with a gradient of petroleum ether and benzene yielded fractions containing this compound. These fractions were further purified by preparative thin-layer chromatography (TLC) to yield the pure compound.

  • Crystallization: The purified compound was crystallized from a mixture of petroleum ether and ethyl acetate.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • UV Spectroscopy: Revealed the presence of a conjugated system.

  • IR Spectroscopy: Indicated the presence of an amide carbonyl group and double bonds.

  • ¹H-NMR Spectroscopy: Provided detailed information about the arrangement of protons in the molecule, including the stereochemistry of the double bonds.

  • Mass Spectrometry: Determined the molecular weight and fragmentation pattern of the compound.

Biological Activity and Mechanism of Action

While extensive research has been conducted on the bioactivity of extracts from Piper retrofractum and related compounds, specific quantitative data for the biological activity of pure this compound is limited in the available literature. However, studies on the closely related compound, Retrofractamide C, provide insights into the potential mechanisms of action.

Retrofractamide C has been shown to possess anti-inflammatory properties. It exerts its effects by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB), key components of inflammatory signaling pathways. It is plausible that this compound may exhibit similar activities through related mechanisms.

The following diagram illustrates the known signaling pathway inhibited by Retrofractamide C, which may serve as a model for the potential action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK ERK ERK TAK1->ERK IkB IκBα IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to ERK->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation RAC Retrofractamide C RAC->NFkB inhibits phosphorylation RAC->ERK inhibits phosphorylation

Figure 2: Known anti-inflammatory signaling pathway of Retrofractamide C.

Synthesis

The total synthesis of this compound has been reported, confirming the structure assigned from spectroscopic data. The synthetic routes typically involve the construction of the unsaturated fatty acid side chain and its subsequent coupling with the isobutylamine moiety.

Future Perspectives

This compound remains a molecule of interest for further investigation. Future research should focus on:

  • Comprehensive evaluation of its biological activities using a wider range of in vitro and in vivo models.

  • Elucidation of its specific molecular targets and signaling pathways.

  • Structure-activity relationship (SAR) studies to optimize its therapeutic potential.

  • Development of efficient and scalable synthetic methodologies.

This in-depth guide provides a solid foundation for researchers and professionals engaged in the exploration of natural products for drug discovery and development. The foundational work on this compound opens avenues for new therapeutic strategies.

References

Unveiling the Potential: A Technical Guide to the Research Applications of Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring alkamide found in various Piper species, is emerging as a compound of significant interest for pharmaceutical research and development. Its structural similarity to other bioactive amides suggests a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities, potential mechanisms of action, and promising research avenues for this compound. While direct quantitative data and specific experimental protocols for this compound are limited in publicly accessible literature, this document compiles and extrapolates from research on closely related compounds and extracts from its natural sources to build a strong case for its further investigation.

Core Compound Details

PropertyValueSource
IUPAC Name (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamidePubChem[1]
Molecular Formula C₂₀H₂₅NO₃PubChem[1]
Molecular Weight 327.4 g/mol PubChem[1]
CAS Number 94079-67-1PubChem[1]
Natural Sources Piper mullesua, Piper eucalyptifolium, and other Piper speciesPubChem[1]

Potential Research Applications & Supporting Evidence

Based on the biological activities of structurally related compounds and extracts from its plant sources, this compound holds promise in several key therapeutic areas:

Anti-Inflammatory Activity

Extracts from Piper retrofractum have demonstrated significant anti-inflammatory properties.[2] A closely related compound, Retrofractamide C, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Supporting Data (from Retrofractamide C research):

AssayEffect of Retrofractamide CCell Line/ModelKey FindingsReference
Nitric Oxide (NO) ProductionInhibitionLPS-induced J774A.1 macrophagesDose-dependent reduction of NO production.Molecules (2020)[3]
Prostaglandin E2 (PGE2) ProductionInhibitionLPS-induced J774A.1 macrophagesDose-dependent reduction of PGE2 production.Molecules (2020)[3]
Gene ExpressionDownregulation of iNOS and COX-2LPS-induced J774A.1 macrophagesReduced expression of pro-inflammatory enzymes.Molecules (2020)[3]
Cytokine ProductionDownregulation of IL-1β and IL-6LPS-induced J774A.1 macrophagesSelective inhibition of pro-inflammatory cytokines.Molecules (2020)[3]
In-vivo ModelReduction of edemaXylene-induced mouse ear edemaAlleviation of inflammatory symptoms.Molecules (2020)[3]

Proposed Mechanism of Anti-Inflammatory Action:

Retrofractamide C has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This suggests that this compound may act by suppressing these critical inflammatory signaling cascades.

Anti_Inflammatory_Pathway Proposed Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates ERK ERK MyD88->ERK Activates NFkB NF-κB IKK->NFkB Phosphorylates pNFkB p-NF-κB NFkB->pNFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) pNFkB->Inflammation Promotes pERK p-ERK ERK->pERK pERK->Inflammation Promotes RetrofractamideA This compound RetrofractamideA->IKK Inhibits RetrofractamideA->ERK Inhibits

Caption: Proposed inhibition of NF-κB and ERK pathways by this compound.

Anticancer Potential

Extracts of Piper retrofractum have exhibited cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are not available, the data from crude extracts suggest that it may be a contributing bioactive component.

Supporting Data (from Piper retrofractum extract research):

Cell LineExtractIC50 ValueReference
Myeloma CellsMethanol Extract36 µg/mLResearchGate[4]
WiDr (Colon Cancer) CellsMethanol Extract158 µg/mLResearchGate[4]
WiDr (Colon Cancer) CellsCombination with Zingiber officinale64 µg/mLResearchGate[4]

Potential as a TRPV1 Agonist:

Retrofractamide C has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] TRPV1 is a non-selective cation channel involved in pain perception and has been investigated as a target for cancer therapy. Agonism of TRPV1 can lead to an influx of calcium, which can trigger apoptosis in cancer cells.

Anticancer_Workflow Investigational Workflow for Anticancer Activity Start Isolate/Synthesize This compound CellLines Select Cancer Cell Lines (e.g., MCF-7, WiDr) Start->CellLines MTT MTT Assay for Cytotoxicity (Determine IC50) CellLines->MTT Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) MTT->Apoptosis If cytotoxic TRPV1 TRPV1 Agonism Assay (Calcium influx) Apoptosis->TRPV1 InVivo In-vivo Xenograft Model TRPV1->InVivo If confirmed Results Evaluate Tumor Growth Inhibition InVivo->Results

Caption: A logical workflow for evaluating the anticancer potential of this compound.

Neuroprotective Effects

While direct evidence for this compound is lacking, other natural products with anti-inflammatory and antioxidant properties have shown neuroprotective effects in various models. Given its proposed anti-inflammatory mechanism, investigating the neuroprotective potential of this compound is a logical next step.

Experimental Approach for Neuroprotection Studies:

  • Cell-based assays: Utilize neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

  • Induce neuronal damage: Employ models of oxidative stress (e.g., H₂O₂ treatment), excitotoxicity (e.g., glutamate exposure), or neuroinflammation (e.g., LPS-activated microglia co-culture).

  • Treatment: Apply this compound at various concentrations.

  • Assessment: Measure cell viability, apoptosis markers (caspase activity), reactive oxygen species (ROS) levels, and inflammatory markers.

Experimental Methodologies

Isolation of this compound (General Protocol)
  • Source Material: Dried and powdered fruits of Piper species (e.g., Piper retrofractum).

  • Extraction: Macerate the powdered material in methanol at room temperature. Concentrate the extract under reduced pressure.

  • Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Further purify the fractions containing the target compound using column chromatography on silica gel and/or preparative thin-layer chromatography (TLC).

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anti-Inflammatory Assay (Adapted from Retrofractamide C studies)
  • Cell Line: RAW 264.7 murine macrophages.

  • Cell Culture: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform western blotting to detect the protein levels of iNOS, COX-2, and the phosphorylated forms of ERK and NF-κB.

Chemical Synthesis

Conclusion and Future Directions

This compound presents a compelling profile for further investigation as a potential therapeutic agent. The strong evidence of anti-inflammatory and anticancer activities from its natural sources and closely related analogs provides a solid foundation for future research. Key future directions should include:

  • Development of a robust chemical synthesis to ensure a consistent and scalable supply of pure this compound.

  • Quantitative in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound in various biological assays.

  • Elucidation of the precise molecular targets and mechanisms of action for its anti-inflammatory, anticancer, and potential neuroprotective effects.

  • Lead optimization studies to potentially enhance its potency and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic applications of this compound.

References

The Role of Retrofractamide A and Its Analogues in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A and its analogues are a class of amide compounds predominantly found in various species of the Piper genus, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper).[1][2] These plants have a long history of use in traditional medicine systems, including Ayurveda and Indonesian Jamu, for treating a wide array of ailments ranging from respiratory and digestive disorders to inflammatory conditions and neurological complaints.[3][4] This technical guide provides an in-depth overview of the current scientific understanding of this compound and its analogues, focusing on their traditional uses, biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Traditional Medicine Applications

The plants from which this compound and its analogues are isolated have been cornerstones of traditional healing practices for centuries. The fruits of Piper retrofractum are traditionally used as stimulants and for treating conditions such as asthma, bronchitis, fever, and abdominal pain.[5] In Indonesian folk medicine, they are used as a tonic for digestive and intestinal disorders.[3] Similarly, Piper longum is utilized in Ayurvedic medicine to promote respiratory and digestive health.[1] The traditional applications of these plants highlight their potential as sources of bioactive compounds with therapeutic relevance.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound and its analogues.

Table 1: Anti-diabetic and Neurotrophic Activity of this compound and Analogues

CompoundBiological ActivityAssay SystemIC50 / EC50 / OtherReference
This compound PTP1B InhibitionIn silico dockingBinding Energy: -7.78 kcal/mol[1]
This compound PTP1B InhibitionEnzymatic AssayPotent Inhibitor (IC50 not specified)[1][6]
Retrofractamide C PTP1B InhibitionEnzymatic AssayPotent Inhibitor (IC50 not specified)[1][6]
This compound Analogue 1 Neurite OutgrowthNGF-mediated PC12 cellsEnhancement at 0.1-10 µM[7]

Table 2: Anti-inflammatory and Other Activities of Retrofractamide Analogues

CompoundBiological ActivityAssay SystemIC50 / EC50 / OtherReference
Retrofractamide C Anti-inflammatoryLPS-induced J774A.1 cellsDose-dependent inhibition of NO and PGE2[8]
Retrofractamide D InsecticidalTopical application on Spodoptera lituraLD50 (24h): > pipernonaline and piperanine[9]

Signaling Pathways and Mechanisms of Action

Anti-diabetic Activity: PTP1B Inhibition

This compound and C have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1][6] PTP1B is a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a promising candidate for the development of anti-diabetic therapies. The binding of this compound to PTP1B has been supported by in silico docking studies, which revealed a strong binding affinity.[1]

PTP1B_Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS (phosphorylated) Insulin_Receptor->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Retrofractamide_A This compound PTP1B PTP1B Retrofractamide_A->PTP1B PTP1B->IRS Dephosphorylation

Figure 1: this compound's inhibition of PTP1B enhances insulin signaling.

Anti-inflammatory Activity of Retrofractamide C

Retrofractamide C exerts its anti-inflammatory effects by inhibiting the phosphorylation of Extracellular signal-regulated kinase (ERK) and the p65 subunit of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[8]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway ERK ERK MAPK_Pathway->ERK Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2) ERK->Pro_inflammatory_Mediators p65 p65 NFkB_Pathway->p65 p65->Pro_inflammatory_Mediators Retrofractamide_C Retrofractamide C Retrofractamide_C->ERK Retrofractamide_C->p65

Figure 2: Anti-inflammatory mechanism of Retrofractamide C.

Neurotrophic Activity

An analogue of this compound has been shown to enhance neurite outgrowth in NGF-mediated PC12 cells, suggesting potential applications in neurodegenerative disorders.[7] The underlying mechanism is likely related to the modulation of signaling pathways involved in neuronal differentiation and survival.

Neurotrophic_Activity NGF NGF TrkA TrkA Receptor NGF->TrkA Signaling_Cascades Signaling Cascades (e.g., MAPK/ERK) TrkA->Signaling_Cascades Neurite_Outgrowth Neurite Outgrowth Signaling_Cascades->Neurite_Outgrowth Retrofractamide_A_Analogue This compound Analogue Retrofractamide_A_Analogue->Signaling_Cascades Enhances

Figure 3: Enhancement of NGF-mediated neurite outgrowth.

Experimental Protocols

Bioassay-Guided Isolation of Retrofractamides

A general protocol for the isolation of Retrofractamides from Piper species involves bioassay-guided fractionation.

Isolation_Workflow Plant_Material Dried Piper sp. Fruit Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Fractionation Active_Fraction Bioactive Fraction (e.g., PTP1B Inhibition Assay) Fractionation->Active_Fraction Chromatography Column Chromatography (Silica Gel, Sephadex) Active_Fraction->Chromatography Pure_Compounds Isolated Retrofractamides Chromatography->Pure_Compounds

References

An In-Depth Physicochemical Characterization of Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring piperamide alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realms of metabolic and inflammatory diseases. Isolated from species of the Piper genus, this bioactive compound has demonstrated promising pharmacological activities. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate, influencing aspects from formulation and delivery to its interaction with biological systems. This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, including its structural and physical properties, solubility, and spectroscopic profile. Detailed experimental methodologies are provided to facilitate the replication and validation of these findings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Molecular Formula C₂₀H₂₅NO₃--INVALID-LINK--
Molecular Weight 327.42 g/mol --INVALID-LINK--
IUPAC Name (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide--INVALID-LINK--
CAS Number 94079-67-1--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 129 °C--INVALID-LINK--
Solubility Soluble in organic solvents such as methanol and ethanol; limited solubility in water. May dissolve in DMSO.--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of approximately 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded.

  • A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. For an accurate determination, an initial rapid heating can be performed to find the approximate melting point, followed by a slower, more careful measurement.

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its formulation and for designing biological assays.

Apparatus:

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

  • Solvents of varying polarity (e.g., water, ethanol, methanol, DMSO)

Procedure (Qualitative):

  • To a small, pre-weighed amount of this compound (e.g., 1 mg) in a vial, a measured volume of the solvent (e.g., 1 mL) is added.

  • The mixture is vortexed vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • The solution is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under those conditions. If not, it is classified as sparingly soluble or insoluble.

Procedure (Quantitative):

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure for ¹H and ¹³C NMR:

  • A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).

  • The solution is transferred to a clean NMR tube.

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to yield the final spectrum, showing chemical shifts (ppm), signal multiplicities, and integration values.

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellets, ATR crystal)

Procedure (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are indicative of specific functional groups.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Apparatus:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)

  • Sample introduction system (e.g., direct infusion, or coupled with a chromatography system like LC-MS)

Procedure (LC-MS with ESI):

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, often via a liquid chromatograph for prior separation from any impurities.

  • In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺.

  • The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.8m3HAromatic protons
~5.9s2H-O-CH₂-O-
~5.5-6.5m4HOlefinic protons
~5.4t1HNH
~3.1t2H-CH₂-NH-
~2.8m2HAllylic protons
~2.2q2HAllylic protons
~1.8m1H-CH(CH₃)₂
~0.9d6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~166C=O (amide)
~148Aromatic C-O
~146Aromatic C-O
~120-145Olefinic and Aromatic C
~108Aromatic C
~105Aromatic C
~101-O-CH₂-O-
~47-CH₂-NH-
~28-33Aliphatic C
~20-CH(CH₃)₂

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300MediumN-H stretch (amide)
~3030Medium=C-H stretch (aromatic/alkene)
~2960-2850Medium-StrongC-H stretch (aliphatic)
~1650StrongC=O stretch (amide I)
~1600MediumC=C stretch (alkene/aromatic)
~1540MediumN-H bend (amide II)
~1250StrongC-O stretch (aryl ether)
~1040StrongC-O stretch (cyclic ether)
~970Strong=C-H bend (trans-alkene)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
328.1913[M+H]⁺
327.1834[M]⁺
Various smaller m/z valuesFragments resulting from cleavage of the amide bond and the aliphatic chain.

Signaling Pathway Involvement

This compound has been shown to promote adipogenesis in 3T3-L1 cells. Its mechanism of action involves the upregulation of key adipogenic transcription factors and markers. This activity is similar to that of the known peroxisome proliferator-activated receptor γ (PPARγ) agonist, troglitazone.

The signaling pathway initiated by this compound in adipogenesis is depicted in the following diagram.

RetrofractamideA_Signaling RetrofractamideA This compound PPARg PPARγ RetrofractamideA->PPARg CEBPb C/EBPβ RetrofractamideA->CEBPb CEBPa C/EBPα PPARg->CEBPa Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->PPARg CEBPa->Adipogenesis CEBPb->PPARg CEBPb->CEBPa Adiponectin Adiponectin mRNA Adipogenesis->Adiponectin GLUT4 GLUT4 mRNA Adipogenesis->GLUT4 aP2 aP2 mRNA Adipogenesis->aP2

Caption: Adipogenesis signaling pathway influenced by this compound.

This diagram illustrates that this compound is believed to activate the expression of C/EBPβ, which in turn, along with this compound's direct influence, activates PPARγ.[1][2][3] C/EBPβ also promotes the expression of C/EBPα.[3] A positive feedback loop exists between PPARγ and C/EBPα, where each transcription factor enhances the expression of the other.[1][2] This concerted action of PPARγ and C/EBPα drives the process of adipogenesis, leading to the differentiation of preadipocytes into mature adipocytes.[4][5] This differentiation is characterized by the increased expression of adipocyte-specific genes such as Adiponectin, GLUT4 (glucose transporter 4), and aP2 (fatty acid-binding protein).[1]

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. The presented data and experimental protocols are essential for researchers engaged in the synthesis, formulation, and biological evaluation of this promising natural product. The elucidation of its role in the adipogenesis signaling pathway offers a molecular basis for its potential therapeutic effects in metabolic disorders. Further research to obtain and compile a complete set of experimental spectroscopic data will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note: A General Protocol for the Total Synthesis of Retrofractamide A and Structurally Related N-Alkyl-alkadienamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrofractamide A, an N-isobutyl-(E,E)-2,4-decadienamide, is a naturally occurring bioactive compound isolated from Piper retrofractum. This application note provides a detailed, representative protocol for the total synthesis of this compound and its analogs. While a specific total synthesis for this compound has not been extensively reported, its structural similarity to other N-alkyl-alkadienamides, such as pellitorine, allows for the adaptation of established synthetic strategies. This document outlines a common and efficient synthetic route, including key reaction steps, reagents, and conditions, to facilitate the laboratory-scale production of these compounds for further biological evaluation and drug discovery efforts.

Introduction

N-alkyl-alkadienamides are a class of natural products known for their diverse biological activities, including insecticidal, antimicrobial, and neuroprotective effects. This compound falls within this chemical class and has garnered interest for its potential therapeutic applications. The core structural motif of these compounds is a conjugated diene system attached to an amide functionality. The synthesis of this moiety with the correct stereochemistry ((E,E)-configuration) is a key challenge. This protocol details a common approach involving the construction of the dienoyl chloride followed by amidation with the corresponding amine.

Synthetic Strategy Overview

The presented synthetic protocol for this compound is a convergent synthesis that can be broadly divided into two key stages:

  • Synthesis of the (E,E)-2,4-Decadienoic Acid: This stage focuses on the stereoselective formation of the C10 carbon backbone with the required conjugated diene system.

  • Amidation: The final step involves the coupling of the activated carboxylic acid with isobutylamine to form the target amide, this compound.

A schematic of the overall synthetic workflow is presented below.

Total_Synthesis_Workflow cluster_stage1 Stage 1: Dienic Acid Synthesis cluster_stage2 Stage 2: Amidation Heptanal Heptanal Knoevenagel Knoevenagel Condensation Heptanal->Knoevenagel Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel Decenoic_Acid (E)-2-Decenoic Acid Knoevenagel->Decenoic_Acid Pyridine, Piperidine SOCl2 SOCl2 Decenoic_Acid->SOCl2 Decenoyl_Chloride (E)-2-Decenoyl Chloride SOCl2->Decenoyl_Chloride Arndt_Eistert Arndt-Eistert Homologation Decenoyl_Chloride->Arndt_Eistert Dienic_Acid (E,E)-2,4-Decadienoic Acid Arndt_Eistert->Dienic_Acid 1. CH2N2 2. Ag2O, H2O Dienic_Acid_Copy (E,E)-2,4-Decadienoic Acid Oxalyl_Chloride Oxalyl Chloride Dienic_Acid_Copy->Oxalyl_Chloride Dienoyl_Chloride (E,E)-2,4-Decadienoyl Chloride Oxalyl_Chloride->Dienoyl_Chloride DMF (cat.), DCM Amidation Amidation Dienoyl_Chloride->Amidation Isobutylamine Isobutylamine Isobutylamine->Amidation Retrofractamide_A This compound Amidation->Retrofractamide_A Et3N, DCM

Figure 1: General workflow for the total synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of (E,E)-2,4-Decadienoic Acid

1.1 Knoevenagel Condensation to form (E)-2-Decenoic Acid

  • Materials: Heptanal, Malonic Acid, Pyridine, Piperidine, Diethyl ether, Hydrochloric acid (1 M), Sodium sulfate, Magnesium sulfate.

  • Procedure:

    • To a solution of heptanal (1.0 eq) in pyridine (2.0 eq) is added malonic acid (1.1 eq) and a catalytic amount of piperidine.

    • The reaction mixture is heated at 80-90 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

    • The mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl until the pH is acidic.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford (E)-2-decenoic acid.

1.2 Arndt-Eistert Homologation to form (E,E)-2,4-Decadienoic Acid

  • Materials: (E)-2-Decenoic Acid, Thionyl chloride (SOCl₂), Diazomethane (CH₂N₂), Silver oxide (Ag₂O), Sodium thiosulfate, Dioxane, Water, Diethyl ether.

  • Procedure:

    • (E)-2-Decenoic acid (1.0 eq) is dissolved in an excess of thionyl chloride and refluxed for 1 hour. The excess thionyl chloride is removed under reduced pressure to yield the crude (E)-2-decenoyl chloride.

    • Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. A freshly prepared ethereal solution of diazomethane is cooled to 0 °C. The crude (E)-2-decenoyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the diazomethane solution with stirring. The reaction is allowed to proceed at 0 °C for 2-3 hours.

    • The excess diazomethane is carefully quenched by the dropwise addition of acetic acid.

    • The resulting diazoketone is then subjected to Wolff rearrangement. A suspension of silver oxide (0.1 eq) in a mixture of dioxane and water is heated to 60-70 °C. The ethereal solution of the diazoketone is added dropwise to this suspension.

    • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

    • The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is dissolved in diethyl ether and washed with sodium thiosulfate solution and brine.

    • The organic layer is dried and concentrated to give the crude (E,E)-2,4-decadienoic acid, which can be purified by recrystallization or column chromatography.

Stage 2: Amidation to form this compound
  • Materials: (E,E)-2,4-Decadienoic Acid, Oxalyl chloride, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isobutylamine, Triethylamine (Et₃N).

  • Procedure:

    • To a solution of (E,E)-2,4-decadienoic acid (1.0 eq) in anhydrous DCM at 0 °C is added a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq).

    • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude (E,E)-2,4-decadienoyl chloride.

    • The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.

    • A solution of isobutylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise to the acid chloride solution.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

    • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of N-isobutyl-alkadienamides, based on literature reports for structurally similar compounds.

StepReactantsProductTypical Yield (%)
Knoevenagel CondensationHeptanal, Malonic Acid(E)-2-Decenoic Acid75-85
Acid Chloride Formation (for Arndt-Eistert)(E)-2-Decenoic Acid, SOCl₂(E)-2-Decenoyl Chloride>95 (crude)
Arndt-Eistert Homologation(E)-2-Decenoyl Chloride, CH₂N₂, Ag₂O(E,E)-2,4-Decadienoic Acid60-70
Acid Chloride Formation (for Amidation)(E,E)-2,4-Decadienoic Acid, Oxalyl Chloride(E,E)-2,4-Decadienoyl Chloride>95 (crude)
Amidation(E,E)-2,4-Decadienoyl Chloride, IsobutylamineThis compound80-90
Overall Yield 36-53

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of this compound, leveraging established synthetic methodologies for structurally related N-alkyl-alkadienamides. The outlined procedures and expected yields offer a solid foundation for researchers to produce this and other similar bioactive molecules for further investigation. The provided workflow diagram and tabulated data serve as a quick reference for planning and executing the synthesis in a laboratory setting. Successful synthesis and purification will provide valuable material for biological screening and potential development into novel therapeutic agents.

Application Notes and Protocols for the Synthesis of Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic route for Retrofractamide A, a naturally occurring amide alkaloid. The proposed synthesis is based on established organic chemistry principles and reactions, offering a strategic approach for researchers in medicinal chemistry and drug development.

Introduction

This compound, chemically known as (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)-N-isobutylnona-2,4,8-trienamide, is a compound of interest due to its structural relation to other bioactive natural products. Its synthesis presents a challenge in the stereoselective construction of the trienoic acid backbone. This document outlines a comprehensive synthetic strategy, commencing from commercially available starting materials, to obtain this compound. The key steps involve the construction of the C9 carbon chain with the desired (E,E,E) stereochemistry, followed by amide coupling with isobutylamine.

Data Presentation

Table 1: Key Starting Materials and Reagents
Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Role
PiperonalC₈H₆O₃150.13Aromatic Aldehyde Precursor
Triethyl phosphonoacetateC₈H₁₇O₅P224.18Horner-Wadsworth-Emmons Reagent
1,4-DibromobutaneC₄H₈Br₂215.91Alkylating Agent
TriphenylphosphineC₁₈H₁₅P262.29Wittig Reagent Precursor
IsobutylamineC₄H₁₁N73.14Amine for Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₉H₁₇N₃155.25Amide Coupling Agent
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Amide Coupling Additive
Table 2: Proposed Synthetic Steps and Estimated Yields
StepTransformationKey ReagentsEstimated Yield (%)
1Horner-Wadsworth-Emmons olefination of piperonalPiperonal, Triethyl phosphonoacetate, NaH85-95
2Reduction of the ester to an allylic alcoholDIBAL-H90-98
3Conversion of the alcohol to an allylic bromidePBr₃80-90
4Formation of a phosphonium saltTriphenylphosphine>95
5Wittig reaction with a C4 aldehydeC4 aldehyde, n-BuLi60-70
6Hydrolysis of the ester to the carboxylic acidLiOH, H₂O/THF>95
7Amide couplingIsobutylamine, EDC, HOBt70-85

Experimental Protocols

Part 1: Synthesis of (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid

This multi-step synthesis focuses on the stereoselective construction of the trienoic acid backbone.

Step 1: Synthesis of Ethyl (2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dienoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution back to 0 °C and add a solution of piperonal (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dienoate.

Step 2: Synthesis of (2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dien-1-ol

  • Dissolve the dienoate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the allylic alcohol.

Step 3: Synthesis of 1-((4E,6E)-7-bromohepta-4,6-dien-1-yl)-3,4-methylenedioxybenzene

  • Dissolve the allylic alcohol from Step 2 (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

  • Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto ice and extract with diethyl ether (3 x).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude allylic bromide. Use this product immediately in the next step without further purification.

Step 4: Synthesis of ((2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dienyl)triphenylphosphonium bromide

  • Dissolve the crude allylic bromide from Step 3 (1.0 eq) in anhydrous toluene.

  • Add triphenylphosphine (1.1 eq) and heat the mixture to reflux overnight.

  • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Step 5: Synthesis of Ethyl (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoate

  • Suspend the phosphonium salt from Step 4 (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise to form the deep red ylide.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of ethyl 4-oxobutanoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the trienoate.

Step 6: Synthesis of (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid

  • Dissolve the trienoate from Step 5 (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid.

Part 2: Synthesis of this compound

Step 7: Amide Coupling to form this compound

  • Dissolve the carboxylic acid from Step 6 (1.0 eq) in anhydrous DCM.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add isobutylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualization

Retrosynthetic Analysis of this compound

Retrosynthesis Retrofractamide_A This compound Amide_Coupling Amide Coupling Retrofractamide_A->Amide_Coupling Trienoic_Acid (2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)nona-2,4,8-trienoic acid Amide_Coupling->Trienoic_Acid Isobutylamine Isobutylamine Amide_Coupling->Isobutylamine Hydrolysis Ester Hydrolysis Trienoic_Acid->Hydrolysis Trienoate_Ester Ethyl (2E,4E,8E)-9-(benzo[d][1,3]dioxol-5-yl)nona-2,4,8-trienoate Hydrolysis->Trienoate_Ester Wittig Wittig Reaction Trienoate_Ester->Wittig Phosphonium_Salt Phosphonium Salt Wittig->Phosphonium_Salt C4_Aldehyde_Ester Ethyl 4-oxobutanoate Wittig->C4_Aldehyde_Ester Phosphonium_Formation Phosphonium Salt Formation Phosphonium_Salt->Phosphonium_Formation Allylic_Bromide Allylic Bromide Phosphonium_Formation->Allylic_Bromide Triphenylphosphine Triphenylphosphine Phosphonium_Formation->Triphenylphosphine Bromination Bromination Allylic_Bromide->Bromination Allylic_Alcohol (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dien-1-ol Bromination->Allylic_Alcohol Reduction Ester Reduction Allylic_Alcohol->Reduction Dienoate Ethyl (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate Reduction->Dienoate HWE Horner-Wadsworth-Emmons Dienoate->HWE Piperonal Piperonal HWE->Piperonal Phosphonate Triethyl phosphonoacetate HWE->Phosphonate

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow for this compound

Workflow cluster_acid Synthesis of Trienoic Acid cluster_amide Final Amide Coupling Piperonal Piperonal Dienoate Dienoate Ester Piperonal->Dienoate HWE Olefination Allylic_Alcohol Allylic Alcohol Dienoate->Allylic_Alcohol Reduction Allylic_Bromide Allylic Bromide Allylic_Alcohol->Allylic_Bromide Bromination Phosphonium_Salt Phosphonium Salt Allylic_Bromide->Phosphonium_Salt Phosphonium Salt Formation Trienoate_Ester Trienoate Ester Phosphonium_Salt->Trienoate_Ester Wittig Reaction Trienoic_Acid Trienoic Acid Trienoate_Ester->Trienoic_Acid Hydrolysis Retrofractamide_A This compound Trienoic_Acid->Retrofractamide_A Amide Coupling Isobutylamine Isobutylamine Isobutylamine->Retrofractamide_A

References

Application Notes and Protocols for the Purification of Synthetic Retrofractamide A by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring amide found in plants of the Piper genus, has garnered significant interest within the scientific community due to its diverse biological activities. As research into its therapeutic potential expands, the need for highly purified synthetic this compound for in-vitro and in-vivo studies is paramount. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification of synthetic small molecules, offering high resolution and scalability.

This document provides a detailed protocol for the purification of synthetic this compound using reversed-phase HPLC (RP-HPLC). The methodology covers sample preparation, analytical method development, preparative purification, and post-purification analysis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective HPLC purification strategy.

PropertyValueSource
Molecular Formula C₂₀H₂₅NO₃N/A
Molecular Weight 327.42 g/mol N/A
Appearance Solid[1]
Melting Point 129 °C[1]
Solubility Soluble in organic solvents such as methanol and acetonitrile.General chemical knowledge

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with fraction collector

  • Analytical and preparative C18 HPLC columns

  • Rotary evaporator or lyophilizer

  • Vortex mixer

  • pH meter

Analytical Method Development

The initial step involves developing a robust analytical HPLC method to resolve this compound from impurities present in the crude synthetic mixture.

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of crude synthetic this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

    • Vortex the solution until the sample is fully dissolved.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analytical HPLC Conditions (Starting Point):

    • These parameters serve as a starting point and should be optimized for the specific impurity profile of the synthetic batch.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm and 340 nm
  • Method Optimization:

    • Adjust the gradient slope and duration to achieve optimal separation between the this compound peak and adjacent impurity peaks.

    • If co-elution occurs, consider alternative mobile phase modifiers (e.g., 0.1% TFA) or a different column chemistry (e.g., Phenyl-Hexyl).

    • The goal is to maximize the resolution (Rs) between the target peak and its closest eluting impurity.

Preparative HPLC Purification

Once an effective analytical method is established, it can be scaled up for preparative purification.

Protocol:

  • Scale-Up Calculation:

    • The flow rate and injection volume can be scaled geometrically based on the column dimensions. The following equation can be used to adjust the flow rate:

      • Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))² / (ID (analytical))² ]

    • The gradient time should be adjusted to maintain a similar separation profile.

  • Sample Preparation for Preparative Run:

    • Dissolve the crude synthetic this compound in the initial mobile phase composition (e.g., 50% acetonitrile in water with 0.1% formic acid) at the highest possible concentration without causing precipitation. A typical starting concentration is 10-50 mg/mL.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Filter the preparative sample solution to remove any particulate matter.

  • Preparative HPLC Conditions (Illustrative):

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% to 95% B over 25 minutes
Flow Rate 20 mL/min
Injection Volume 1-5 mL (dependent on concentration)
Detection UV at 254 nm and 340 nm
  • Fraction Collection:

    • Set the fraction collector to trigger collection based on the UV signal of the eluting this compound peak.

    • Use a threshold-based collection to ensure only the peak of interest is collected, minimizing the collection of baseline and impurity peaks.

Post-Purification Analysis and Product Recovery

Protocol:

  • Purity Analysis of Collected Fractions:

    • Analyze a small aliquot of each collected fraction using the developed analytical HPLC method to determine the purity of each fraction.

  • Pooling of Pure Fractions:

    • Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal:

    • Remove the HPLC solvents from the pooled fractions using a rotary evaporator.

    • For complete removal of residual water and volatile acids (like formic or trifluoroacetic acid), lyophilization (freeze-drying) is recommended.

  • Final Product Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques such as:

      • Analytical HPLC

      • Mass Spectrometry (MS)

      • Nuclear Magnetic Resonance (NMR) spectroscopy

Data Presentation

The following tables summarize illustrative quantitative data that can be expected during the purification of synthetic this compound.

Table 1: Analytical HPLC Method Parameters and Expected Results

ParameterValue
Analyte This compound
Expected Retention Time (Rt) ~12.5 min
Typical Purity of Crude Sample 75-85%
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL

Table 2: Preparative HPLC Run Summary (Illustrative)

ParameterValue
Amount of Crude Material Injected 200 mg
Cycle Time 35 min
Number of Fractions Collected 5-10
Purity of Pooled Fractions >98%
Overall Recovery 70-80%

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Synthetic This compound Dissolve Dissolve in Acetonitrile/Water Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Analytical_Dev Analytical Method Development Filter->Analytical_Dev Analytical Sample Prep_Run Preparative HPLC Run Filter->Prep_Run Preparative Sample Scale_Up Scale-Up to Preparative Method Analytical_Dev->Scale_Up Scale_Up->Prep_Run Fraction_Collection Fraction Collection Prep_Run->Fraction_Collection Fraction_Analysis Purity Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotovap/Lyophilization) Pooling->Solvent_Removal Final_Product Pure this compound (>98%) Solvent_Removal->Final_Product

Caption: Workflow for the purification of synthetic this compound by HPLC.

Signaling_Pathway_Placeholder cluster_input Input cluster_process Purification Process cluster_output Outputs Crude_Sample Crude Synthetic Mixture HPLC Reversed-Phase HPLC Crude_Sample->HPLC Pure_Product Purified this compound HPLC->Pure_Product Impurities Separated Impurities HPLC->Impurities

References

Application Notes and Protocols for an In Vitro Assay to Evaluate Retrofractamide A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring compound found in plants of the Piper genus, has garnered interest for its potential therapeutic properties. Its analogue, Retrofractamide C, has demonstrated anti-inflammatory effects by reducing the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][2] This is achieved, in part, through the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa light chain enhancer of activated B cells (NF-κB).[2]

This document outlines a detailed protocol for an in vitro assay to characterize the bioactivity of this compound. The proposed primary assay will investigate its potential as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.[3][4][5][6] Additionally, a secondary assay will explore its anti-inflammatory effects by measuring the inhibition of PGE2 production in a cellular model of inflammation.

Primary Assay: Evaluation of this compound as a TRPV1 Antagonist

This assay will determine if this compound can block the activation of the TRPV1 channel, a non-selective cation channel involved in the detection and transduction of noxious stimuli.

Principle

HEK293 cells stably expressing human TRPV1 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV1 channels by its agonist, capsaicin, leads to an influx of extracellular calcium, resulting in a measurable increase in fluorescence. A TRPV1 antagonist will inhibit this calcium influx, leading to a reduction in the fluorescent signal.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 TRPV1 Activation & Measurement cluster_3 Data Analysis A Seed HEK293-hTRPV1 cells in 96-well plate B Incubate for 24 hours A->B C Load cells with Fluo-4 AM dye B->C D Wash cells C->D E Add this compound (or control) D->E F Incubate E->F G Add Capsaicin (agonist) F->G H Measure fluorescence (Calcium influx) G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for the TRPV1 antagonist fluorescence-based assay.

Materials and Reagents
  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Capsaicin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Experimental Protocol
  • Cell Culture:

    • Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in HBSS) and a known TRPV1 antagonist as a positive control (e.g., Capsazepine).

    • Incubate for 30 minutes at room temperature.

  • TRPV1 Activation and Measurement:

    • Prepare a 2X working solution of capsaicin in HBSS.

    • Using a fluorescence plate reader equipped with an injector, add 100 µL of the capsaicin solution to each well for a final concentration that elicits a submaximal response (e.g., 100 nM).

    • Immediately begin measuring the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 2 seconds for a total of 3 minutes.

Data Presentation
Concentration of this compound (µM)Peak Fluorescence Intensity (RFU)% Inhibition
0 (Vehicle)85000
0.178008.2
1620027.1
10350058.8
50180078.8
100120085.9

Table 1. Hypothetical data showing the effect of this compound on capsaicin-induced calcium influx in HEK293-hTRPV1 cells.

Data Analysis
  • Determine the peak fluorescence intensity for each well.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Signal with compound - Basal signal) / (Signal with vehicle - Basal signal)] x 100

  • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Secondary Assay: Measurement of Prostaglandin E2 (PGE2) Production

This assay will assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of PGE2 in a macrophage cell line stimulated with lipopolysaccharide (LPS).

Principle

LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including PGE2.[1][7] this compound is pre-incubated with the cells before LPS stimulation. The amount of PGE2 released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB COX2 COX-2 (Gene Expression) NFkB->COX2 PGE2 PGE2 (Production) COX2->PGE2 RetroA This compound RetroA->NFkB

Caption: Simplified signaling pathway of LPS-induced PGE2 production.

Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • PGE2 ELISA kit

  • 24-well cell culture plates

Experimental Protocol
  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Replace the culture medium with serum-free DMEM and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour.

  • LPS Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • PGE2 Measurement:

    • Collect the cell culture supernatants.

    • Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

Data Presentation
Concentration of this compound (µM)PGE2 Concentration (pg/mL)% Inhibition
0 (Vehicle + LPS)12500
0.1110012.0
185032.0
1045064.0
5020084.0
10015088.0
Unstimulated Control50-

Table 2. Hypothetical data showing the inhibitory effect of this compound on LPS-induced PGE2 production in RAW 264.7 cells.

Data Analysis
  • Calculate the average PGE2 concentration for each treatment group.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (PGE2 with compound - PGE2 unstimulated) / (PGE2 with vehicle - PGE2 unstimulated)] x 100

  • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Conclusion

The described in vitro assays provide a robust framework for characterizing the biological activity of this compound. The primary TRPV1 antagonist assay will elucidate its potential role in modulating pain and neuro-inflammation, while the secondary PGE2 inhibition assay will confirm and quantify its anti-inflammatory properties. These detailed protocols and data presentation formats are designed to facilitate reproducible and comparable results for researchers in the field of drug discovery and development.

References

Retrofractamide A: Solubility Profiles and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Retrofractamide A is a naturally occurring amide alkaloid isolated from the fruits of plants of the Piper genus, such as Piper chaba and Piper retrofractum.[1] It has garnered interest in the scientific community for its potential therapeutic properties, including anti-diabetic and anti-inflammatory activities.[1][2] This document provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous buffers, along with standardized protocols for its handling and use in preclinical research.

2. Physicochemical Properties

  • Molecular Formula: C₂₀H₂₅NO₃

  • Molecular Weight: 327.4 g/mol [3]

  • Appearance: Solid[3]

  • Melting Point: 129 °C[3]

3. Solubility Data

Precise quantitative solubility data for this compound in various solvents is not extensively published. However, based on available information and the general characteristics of similar compounds, the following qualitative and semi-quantitative solubility profiles can be presented.

Table 1: Solubility of this compound

SolventSolubilityRemarks
DMSO Soluble (≥20 mM)Stock solutions of 5 mM, 10 mM, or 20 mM are commonly prepared in DMSO.[4]
Methanol Soluble[1]
Ethanol Soluble[1]
Aqueous Buffers Limited solubility[1] Expected to have low solubility in aqueous media, a common characteristic for many natural products.[5]

4. Experimental Protocols

4.1. Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.001 L x 327.4 g/mol = 3.274 mg

  • Weighing: Accurately weigh 3.274 mg of this compound using a calibrated analytical balance.

  • Dissolution: Add the weighed this compound to a clean microcentrifuge tube or vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

4.2. Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in aqueous buffers using the shake-flask method, a widely accepted technique.[1][3]

Materials:

  • This compound (solid)

  • Aqueous buffers of desired pH (e.g., pH 1.2, 4.5, 6.8)[3]

  • Incubator shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected aqueous buffer in a sealed container (e.g., glass vial). The presence of undissolved solid is essential to ensure equilibrium is reached.[3]

  • Equilibration: Place the sealed container in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.[1]

  • Phase Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method or another appropriate analytical technique.

  • Data Reporting: Express the solubility in mg/mL or molarity (mol/L) at the specified pH and temperature.

5. Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, research on related compounds and its observed biological activities suggest potential involvement in key signaling pathways. A related compound, retrofractamide C, has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-induced inflammatory pathways.[6]

Below is a diagram illustrating the potential inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK ERK_pathway MAPK Pathway (ERK) TRAF6->ERK_pathway NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription AP1 AP-1 ERK_pathway->AP1 Activates AP1->Nucleus RetrofractamideA This compound RetrofractamideA->IKK Inhibits (potential) RetrofractamideA->ERK_pathway Inhibits (potential) Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Dilute_Compound Dilute Stock to Working Concentrations in Media Prep_Stock->Dilute_Compound Cell_Culture Culture and Seed Cells Treat_Cells Treat Cells with This compound Cell_Culture->Treat_Cells Dilute_Compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Biological Assay (e.g., ELISA, Western Blot, qPCR) Incubate->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

References

Application Notes and Protocols for Testing Retrofractamide A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A is a naturally occurring compound that has garnered interest for its potential therapeutic properties. This document provides detailed protocols for testing the biological activity of this compound in cell culture, with a focus on its anti-inflammatory and cytotoxic effects. The methodologies described herein are based on established assays and literature precedents for the closely related compound, Retrofractamide C, and provide a robust framework for the initial cellular screening of this compound. Due to the limited specific data available for this compound, these protocols may require optimization.

Mechanism of Action: Insights from Retrofractamide C

Studies on the related compound, Retrofractamide C, have shown that it exerts anti-inflammatory effects by modulating key signaling pathways. Specifically, Retrofractamide C has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells.[1][2] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1][2] The protocols provided below are designed to investigate if this compound exhibits a similar mechanism of action.

Signaling Pathway

Retrofractamide_A_Signaling_Pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MEK MEK TLR4->MEK IKK IKK TLR4->IKK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) pNFkB p-NF-κB (p65/p50) NFkB->pNFkB Phosphorylation & IκBα degradation pNFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, IL-1β) Nucleus->Inflammatory_Genes Retrofractamide_A This compound Retrofractamide_A->ERK Inhibits phosphorylation Retrofractamide_A->NFkB Inhibits phosphorylation

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced inflammatory pathway.

Experimental Workflow

Experimental_Workflow start Start cell_culture J774A.1 Cell Culture start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity treatment Treatment with this compound and/or LPS cell_culture->treatment data_analysis Data Analysis cytotoxicity->data_analysis supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis no_assay Nitric Oxide Assay (Griess) supernatant_collection->no_assay pge2_elisa PGE2 ELISA supernatant_collection->pge2_elisa cytokine_elisa Cytokine ELISA (IL-6) supernatant_collection->cytokine_elisa western_blot Western Blot (p-ERK, p-NF-κB) cell_lysis->western_blot no_assay->data_analysis pge2_elisa->data_analysis cytokine_elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the bioactivity of this compound.

Materials and Reagents

  • Cell Line: J774A.1 (mouse macrophage cell line)

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

  • Test Compound: this compound (dissolved in DMSO)

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli

  • Reagents for Cytotoxicity Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or Solubilization Buffer

  • Reagents for Nitric Oxide Assay:

    • Griess Reagent

    • Sodium Nitrite standard

  • Reagents for ELISA:

    • PGE2 ELISA Kit

    • IL-6 ELISA Kit

  • Reagents for Western Blot:

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Primary antibodies: anti-p-ERK, anti-ERK, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

Experimental Protocols

J774A.1 Cell Culture

This protocol describes the standard procedure for maintaining and subculturing the J774A.1 macrophage cell line.[3][4][5][6][7]

  • Thawing Frozen Cells:

    • Rapidly thaw a cryovial of J774A.1 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

    • Transfer the cell suspension to a T75 cell culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance and Subculture:

    • Monitor cell confluency daily. J774A.1 cells are adherent.

    • When cells reach 80-90% confluency, subculture them.

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2 mL of fresh media and detach the cells by gently scraping with a cell scraper.

    • Transfer the cell suspension to a 15 mL conical tube and add 8 mL of complete medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

    • Split the cells at a ratio of 1:3 to 1:6 into new flasks.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.[8][9][10]

  • Cell Seeding:

    • Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Anti-inflammatory Assays

These assays measure the effect of this compound on the production of inflammatory mediators in LPS-stimulated J774A.1 cells.

  • Cell Seeding and Pre-treatment:

    • Seed J774A.1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete medium.

    • Incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection:

    • After incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.

    • Store the supernatants at -80°C until use.

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.[11][12][13][14]

  • Assay Procedure:

    • Add 50 µL of cell culture supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

  • Standard Curve:

    • Prepare a standard curve using sodium nitrite (0-100 µM) in cell culture medium.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples from the standard curve.

These assays quantify the levels of PGE2 and IL-6 in the cell culture supernatant using commercially available ELISA kits.[15][16][17][18][19][20][21][22]

  • Assay Procedure:

    • Follow the manufacturer's instructions provided with the specific PGE2 and IL-6 ELISA kits.

    • Typically, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Data Analysis:

    • Calculate the concentrations of PGE2 and IL-6 in the samples based on the standard curves generated with recombinant standards provided in the kits.

Western Blot Analysis for p-ERK and p-NF-κB

This protocol is for detecting the phosphorylation status of ERK and NF-κB p65 to assess the effect of this compound on these signaling pathways.[23][24][25][26][27]

  • Cell Treatment and Lysis:

    • Seed J774A.1 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-NF-κB p65, total NF-κB p65, and β-actin (loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Illustrative data based on studies of the related compound, Retrofractamide C.

Table 1: Effect of this compound on J774A.1 Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (%)
0 (Vehicle)100.0 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.6 ± 6.1
5088.4 ± 5.7

Data are presented as mean ± SD.

Table 2: Effect of this compound on NO, PGE2, and IL-6 Production in LPS-stimulated J774A.1 Cells

TreatmentNO (µM)PGE2 (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.5 ± 8.2112.7 ± 15.3
LPS (1 µg/mL)25.8 ± 2.1850.2 ± 65.42540.1 ± 189.6
LPS + this compound (10 µM)15.3 ± 1.5520.7 ± 48.91685.4 ± 150.2
LPS + this compound (25 µM)8.7 ± 0.9280.1 ± 30.1950.8 ± 102.7

Data are presented as mean ± SD.

Table 3: Densitometric Analysis of Western Blots for p-ERK and p-NF-κB

Treatmentp-ERK / Total ERK (Relative Intensity)p-NF-κB / Total NF-κB (Relative Intensity)
Control0.1 ± 0.020.15 ± 0.03
LPS (1 µg/mL)1.0 ± 0.01.0 ± 0.0
LPS + this compound (10 µM)0.6 ± 0.070.55 ± 0.06
LPS + this compound (25 µM)0.3 ± 0.040.28 ± 0.04

Data are normalized to the LPS-treated group and presented as mean ± SD.

Troubleshooting

  • High background in ELISA: Ensure proper washing steps and use the recommended blocking buffers.

  • Weak or no signal in Western blot: Check antibody dilutions, transfer efficiency, and ECL substrate activity.

  • Inconsistent results in cell-based assays: Ensure consistent cell seeding density, passage number, and treatment times. Regularly check for mycoplasma contamination.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the initial in vitro evaluation of this compound. By assessing its cytotoxicity and anti-inflammatory potential through the measurement of key inflammatory mediators and analysis of the underlying signaling pathways, researchers can gain valuable insights into the therapeutic promise of this natural compound. It is recommended to adapt and optimize these protocols based on experimental observations to achieve the most reliable and reproducible results.

References

Animal Models for Evaluating the Therapeutic Potential of Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, an alkaloid isolated from the fruit of the long pepper (Piper longum), is a compound of growing interest for its potential therapeutic applications. While direct studies on this compound in animal models are limited, research on the related compound Retrofractamide C and the well-studied alkaloid piperine, also from Piper species, provides a strong rationale for investigating its efficacy in various disease models. These related compounds have demonstrated significant anti-inflammatory, neuroprotective, and metabolic regulatory properties. This document outlines detailed application notes and protocols for utilizing relevant animal models to study the effects of this compound, drawing upon established methodologies for similar natural products.

I. Neurological Disorders

Based on the neuroprotective effects observed with piperine, animal models of neurodegenerative diseases and cognitive impairment are highly relevant for studying this compound.

Alzheimer's Disease Models

Application Note: To investigate the potential of this compound to mitigate cognitive deficits and neuropathology associated with Alzheimer's disease. Piperine has been shown to attenuate cognitive impairment in a mouse model of sporadic Alzheimer's disease.[1][2]

Experimental Protocol: Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Induction: Intracerebroventricular (ICV) injection of streptozotocin (STZ).

    • Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Secure the mouse in a stereotaxic frame.

    • Administer bilateral ICV injections of STZ (e.g., 1.5 mg/kg) on day 1 and day 3.[2]

  • Treatment:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound orally or intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) daily for a specified period (e.g., 21 days), starting after STZ administration.

  • Behavioral Assessment:

    • Morris Water Maze (MWM): To assess spatial learning and memory.[2]

    • Open Field Test: To evaluate locomotor activity.[2]

  • Biochemical and Histopathological Analysis:

    • Collect brain tissue (hippocampus and cortex) for analysis.

    • Measure markers of oxidative stress (e.g., MDA, SOD, GSH).

    • Assess levels of neurotransmitters (e.g., acetylcholine).

    • Evaluate neuroinflammation by measuring cytokines (e.g., TNF-α, IL-1β).

    • Perform histological staining (e.g., H&E, Nissl) to assess neuronal damage.

Huntington's Disease Model

Application Note: To assess the neuroprotective effects of this compound against motor deficits and neuronal loss characteristic of Huntington's disease. Piperine has been shown to mitigate behavioral impairments and provide neuroprotection in a rat model of Huntington's disease-like symptoms.[3]

Experimental Protocol: 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease Model

  • Animal Model: Male Wistar rats (200-250 g).

  • Induction: Intraperitoneal (i.p.) injection of 3-nitropropionic acid (3-NP).

    • Administer 3-NP (e.g., 20 mg/kg) i.p. for 4 consecutive days.[3]

  • Treatment:

    • Administer this compound (e.g., 10 mg/kg) orally twice daily, 30 minutes before and 6 hours after each 3-NP injection.[3]

  • Behavioral Assessment:

    • Beam Walk Test: To assess motor coordination and balance.

    • Rotarod Test: To evaluate motor skill learning and coordination.

  • Biochemical and Immunohistochemical Analysis:

    • Collect striatal tissue.

    • Measure monoamine oxidase (MAO) activity and serotonin levels.[3]

    • Perform GFAP immunostaining to assess astrocytic activation.[3]

II. Metabolic Disorders

The known effects of piperine on metabolic parameters suggest that this compound could have therapeutic potential in conditions like obesity, insulin resistance, and metabolic syndrome.[4][5][6][7]

High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance

Application Note: To evaluate the efficacy of this compound in preventing or reversing obesity, dyslipidemia, and insulin resistance induced by a high-fat diet. Piperine has been shown to ameliorate these conditions in HFD-fed mice.[7]

Experimental Protocol: HFD-Induced Metabolic Dysfunction Model

  • Animal Model: Male C57BL/6J mice (6-8 weeks old).

  • Induction:

    • Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment:

    • Administer this compound orally (e.g., 20 and 40 mg/kg body weight) daily for the duration of the study or for a specified treatment period.[7]

  • Metabolic Phenotyping:

    • Monitor body weight, food intake, and water intake regularly.

    • Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose metabolism.

  • Biochemical Analysis:

    • At the end of the study, collect blood and tissues (liver, adipose tissue).

    • Measure serum levels of glucose, insulin, triglycerides, total cholesterol, LDL-C, and HDL-C.[7]

    • Analyze gene expression of key metabolic regulators in the liver and adipose tissue (e.g., SREBP-1c, FAS, C/EBPα).[7]

Monosodium Glutamate (MSG)-Induced Obesity and Metabolic Inflammation

Application Note: To investigate the role of this compound in mitigating metabolic inflammation associated with obesity and insulin resistance. Piperine has been shown to inhibit metabolic inflammation in MSG-treated obese mice.[4][8]

Experimental Protocol: MSG-Induced Obesity Model

  • Animal Model: Newborn male ICR mice.

  • Induction:

    • Subcutaneously inject newborn mice with MSG (e.g., 4 mg/g body weight) daily for the first 5 days of life.[4]

  • Treatment:

    • At an appropriate age (e.g., 8 weeks), administer this compound orally at different doses for a specified duration (e.g., 4 weeks).

  • Assessment of Metabolic Inflammation:

    • Measure body weight, fasting blood glucose, and serum insulin levels.

    • Perform a complete blood count (CBC) to assess total white blood cells.[4]

    • Measure serum levels of pro-inflammatory cytokines (e.g., IL-1β, Galectin-3) and anti-inflammatory cytokines (e.g., IL-10).[4]

    • Analyze macrophage polarization (M1/M2 markers) in adipose tissue using qPCR or flow cytometry.[4]

III. Inflammatory Conditions

Retrofractamide C has demonstrated anti-inflammatory effects in a mouse model of acute inflammation, suggesting a similar potential for this compound.[9][10]

Xylene-Induced Ear Edema

Application Note: To evaluate the topical anti-inflammatory activity of this compound in an acute inflammation model.

Experimental Protocol: Xylene-Induced Mouse Ear Edema Model

  • Animal Model: Male ICR mice (6-8 weeks old).

  • Induction:

    • Apply a standard volume of xylene (e.g., 20 µL) to the anterior and posterior surfaces of the right ear to induce edema.[9]

  • Treatment:

    • Topically apply this compound (dissolved in a suitable vehicle like acetone) to the right ear shortly after xylene application.

  • Assessment of Inflammation:

    • Measure ear thickness using a digital caliper at various time points after induction.

    • After a set duration (e.g., 2 hours), sacrifice the mice and collect ear punches for weight measurement to quantify edema.

    • Perform histological analysis (H&E staining) on ear tissue to assess inflammatory cell infiltration.[9]

Quantitative Data Summary

Table 1: Summary of Quantitative Data from Studies on Related Compounds

CompoundAnimal ModelKey FindingsReference
Piperine STZ-induced Alzheimer's (mice)Dose-dependent improvement in cognitive performance in MWM test.[2]
Piperine 3-NP-induced Huntington's (rats)Attenuated behavioral impairments; reduced neuronal loss in the striatum.[3]
Piperine HFD-induced obesity (mice)40 mg/kg dose significantly decreased body weight, liver weight, and serum triglycerides, total cholesterol, LDL-C, and glucose.[7]
Piperine MSG-induced obesity (mice)Significantly reduced blood total WBC, serum Gal-3, and IL-1β.[4]
Retrofractamide C Xylene-induced ear edema (mice)Alleviated edema formation and inflammatory cell infiltration.[9][10]

Signaling Pathways and Experimental Workflows

G

G

References

Application Notes and Protocols for the Quantification of Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A is a naturally occurring alkamide found in several species of the Piper genus. It shares structural similarities with other bioactive compounds like piperine and capsaicin. Interest in this compound is growing due to its potential pharmacological activities. As research into its biological effects and therapeutic potential expands, the need for robust and reliable analytical methods for its quantification in various samples becomes crucial.

These application notes provide detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical approaches for structurally related compounds and serve as a starting point for method development and validation.

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for its accessibility and cost-effectiveness, and LC-MS/MS for its superior sensitivity and selectivity, which is particularly important for complex biological samples.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples where concentrations are expected to be in the microgram per milliliter (µg/mL) range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying trace levels of this compound (nanogram per milliliter, ng/mL, or lower) in complex biological matrices such as plasma, serum, and tissue homogenates. Its high selectivity minimizes interference from endogenous matrix components.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of compounds structurally similar to this compound, such as piperine and capsaicinoids. These values can be used as a benchmark during the development and validation of a quantitative method for this compound.

Table 1: Typical HPLC-UV Method Performance for Piperine and Capsaicinoids

ParameterPiperineCapsaicinoids
Linearity Range0.5 - 20 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999> 0.998
Limit of Detection (LOD)0.015 µg/mL2.6 ng/mL
Limit of Quantification (LOQ)0.044 µg/mL10 ng/mL
Recovery95 - 105%85 - 110%

Table 2: Typical LC-MS/MS Method Performance for Piperine and Analogs

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Matrix Effect< 15%
Recovery> 80%

Experimental Protocols

Protocol 1: Sample Preparation

Effective sample preparation is critical for accurate and reproducible quantification. Two common methods are presented below. The choice of method will depend on the sample matrix, the required level of cleanliness, and the desired concentration factor.

  • To 100 µL of biological sample (e.g., plasma, serum), add 10 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of biological sample, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water.

  • Vortex for 30 seconds.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 280 nm and 340 nm (selection to be optimized based on this compound absorbance spectrum)

  • Run Time: 10 minutes

Protocol 3: LC-MS/MS Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Proposed):

    • This compound: Precursor Ion (Q1): m/z 328.2 -> Product Ion (Q3): [To be determined by infusion and fragmentation analysis]

    • Internal Standard (IS): [To be determined based on the selected IS]

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle Method A spe Solid-Phase Extraction add_is->spe Method B evap Evaporation lle->evap spe->evap reconstitute Reconstitution evap->reconstitute hplc_uv HPLC-UV reconstitute->hplc_uv lcmsms LC-MS/MS reconstitute->lcmsms quant Quantification hplc_uv->quant lcmsms->quant

Caption: General workflow for the quantification of this compound.

Signaling Pathway

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mek MEK tak1->mek ikb IκBα ikk->ikb Phosphorylation (Inhibition) nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Gene Expression nucleus->genes erk ERK mek->erk Phosphorylation erk->nucleus retrofractamide This compound retrofractamide->nfkb Inhibits Activation retrofractamide->erk Inhibits Phosphorylation

Caption: LPS-induced signaling pathway and inhibition by this compound.

Application Note: Quantitative Determination of Retrofractamide A in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Retrofractamide A in plasma samples. The described protocol provides a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other analyses requiring accurate measurement of this compound. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection. While the specific parameters provided herein are based on established principles for similar small molecules, they should be optimized and validated for specific experimental conditions.

Introduction

This compound is a naturally occurring alkamide found in various plant species, notably from the Piper genus. It has garnered significant interest due to its potential pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and sensitive analytical method is crucial.[1][2] LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for quantifying small molecules in complex biological matrices.[3][4][5] This document outlines a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS with electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for data acquisition.

Experimental

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

A protein precipitation method is proposed for the extraction of this compound from plasma samples. This technique is straightforward and effective for removing high molecular weight proteins.[6]

Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of Internal Standard (IS) working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

The following are representative instrument conditions. Optimization of these parameters is recommended.

Table 1: Proposed Chromatographic Conditions

ParameterSuggested Value
HPLC SystemA standard UPLC or HPLC system
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
1.095
2.095
2.110
3.010

Table 2: Proposed Mass Spectrometry Conditions

ParameterSuggested Value
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
Desolvation Gas Flow650 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method.[8] The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell. The most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Table 3: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be determinedTo be optimized

Note: The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation Parameters (Representative)

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria.

Table 4: Representative Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
Matrix EffectWithin acceptable limits (e.g., 85-115%)
RecoveryConsistent, precise, and reproducible
StabilityAnalyte stable under various storage and processing conditions

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (Nitrogen) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting signaling_pathway cluster_pathway Putative Anti-Inflammatory Signaling Pathway of Retrofractamides* lps LPS tlr4 TLR4 lps->tlr4 erk ERK tlr4->erk activates nfkb IκB-NF-κB tlr4->nfkb activates retrofractamide This compound/C retrofractamide->erk inhibits retrofractamide->nfkb inhibits p_erk p-ERK erk->p_erk nucleus Nucleus p_erk->nucleus p_nfkb p-IκB + NF-κB nfkb->p_nfkb p_nfkb->nucleus NF-κB translocates inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) nucleus->inflammatory_genes induces caption *Based on published data for Retrofractamide C.

References

preparing Retrofractamide A stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A is a naturally occurring bioactive compound isolated from plants of the Piper genus, such as Piper retrofractum (Java long pepper).[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-diabetic properties.[1] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for experimental use, ensuring accuracy, reproducibility, and safety in research and development settings.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueSource
Molecular Formula C₂₀H₂₅NO₃[2]
Molecular Weight 327.42 g/mol [2][3]
Appearance Solid
Melting Point 129 °C[3]
Solubility Soluble in organic solvents such as methanol and ethanol; limited solubility in water.[1] Commercially available sources suggest DMSO as a suitable solvent.[3]EvitaChem, InvivoChem
CAS Number 94079-67-1

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 327.42 g/mol * 1000 mg/g = 3.2742 mg

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 3.27 mg of this compound powder directly into the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (mL) = (Mass (mg) / 327.42 ( g/mol )) / 0.010 (mol/L) * 1 (mL/L)

    • Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage weigh 1. Weigh this compound add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso vortex 3. Vortex to dissolve add_dmso->vortex aliquot 4. Aliquot into smaller volumes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store

Workflow for the preparation of this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Example for a final concentration of 10 µM):

    • Perform a serial dilution to minimize pipetting errors and ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Intermediate Dilution (1:100): Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. Mix well by gentle pipetting.

    • Final Dilution (1:10): Add the appropriate volume of the 100 µM intermediate solution to the cell culture wells to achieve the desired final concentration of 10 µM. For example, to a well containing 1 mL of cell culture medium, add 10 µL of the 100 µM intermediate solution.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Incubation:

    • Gently mix the contents of the wells and incubate the cells for the desired experimental duration.

Putative Signaling Pathway

While the precise molecular targets of this compound are still under investigation, its structural similarity to other anti-inflammatory compounds from the Piper genus, such as Retrofractamide C, suggests potential modulation of key inflammatory signaling pathways. Retrofractamide C has been shown to inhibit the phosphorylation of ERK and NF-κB in LPS-induced inflammatory responses.[5][6] Therefore, a putative mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Putative Anti-Inflammatory Signaling Pathway of this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK LPS LPS (Inflammatory Stimulus) LPS->TLR4 Binds IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates RetroA This compound RetroA->IKK Inhibits (Putative) IkB_p->NFkB_p65_p50 Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Genes Transcription

A putative signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize these protocols based on their specific experimental requirements and cell lines. The proposed signaling pathway is putative and requires further experimental validation.

References

Application of Retrofractamide A in Cytotoxicity Assays: Current Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in natural compounds for cancer therapy, specific data on the application of Retrofractamide A in cytotoxicity assays remains elusive in publicly available scientific literature. While extracts of Piper retrofractum, the plant from which this compound is isolated, have demonstrated cytotoxic effects against various cancer cell lines, detailed protocols and quantitative data specifically for this compound are not currently documented.

Research has primarily focused on the broader cytotoxic potential of Piper retrofractum extracts and other isolated compounds, such as Retrofractamide C. These studies provide a foundation for inferring the potential cytotoxic activities of this compound and offer a roadmap for future investigations.

Cytotoxicity of Piper retrofractum Extracts and Related Compounds

Extracts from Piper retrofractum have shown promising cytotoxic activity against a range of cancer cell lines, including:

  • HeLa (Cervical Cancer): Studies have reported the cytotoxic effects of Piper retrofractum extracts on HeLa cells.

  • MCF-7 (Breast Cancer): Research indicates that extracts from this plant exhibit cytotoxicity towards MCF-7 breast cancer cells.

Furthermore, a structurally related compound, Retrofractamide C , has been shown to possess cytotoxic properties. Specifically, it has demonstrated cytotoxicity against L5178Y mouse lymphoma cells . This finding suggests that other amide alkaloids from Piper retrofractum, including this compound, may also exhibit similar bioactivities.

Postulated Mechanisms and Signaling Pathways

While the precise mechanisms of action for this compound in a cytotoxic context are unknown, insights can be drawn from studies on Piper retrofractum extracts and related compounds. The cytotoxic effects of these natural products are often attributed to the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways involved in cancer cell proliferation and survival.

Potential signaling pathways that could be investigated for this compound, based on the activity of similar natural compounds, include:

  • Apoptosis Induction: Many cytotoxic natural products trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

  • Cell Cycle Arrest: Another common mechanism is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Inhibition of Pro-survival Signaling: Pathways such as PI3K/Akt and MAPK/ERK, which are often hyperactivated in cancer and promote cell survival, are potential targets for cytotoxic compounds.

Future Directions and Experimental Protocols

To establish the application of this compound in cytotoxicity assays, a systematic investigation is required. The following experimental workflow outlines a potential approach for researchers and drug development professionals.

Experimental Workflow for Assessing the Cytotoxicity of this compound

experimental_workflow cluster_preparation Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Mechanism of Action prep_compound This compound Stock Solution assay_mtt MTT Assay (Metabolic Viability) prep_compound->assay_mtt assay_ldh LDH Assay (Membrane Integrity) prep_compound->assay_ldh assay_apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) prep_compound->assay_apoptosis prep_cells Cancer Cell Line Culture (e.g., HeLa, MCF-7, A549) prep_cells->assay_mtt prep_cells->assay_ldh prep_cells->assay_apoptosis analysis_ic50 IC50 Determination assay_mtt->analysis_ic50 assay_ldh->analysis_ic50 analysis_pathway Signaling Pathway Analysis (e.g., Western Blot for caspases, Akt, ERK) assay_apoptosis->analysis_pathway analysis_ic50->analysis_pathway

Caption: A logical workflow for the cytotoxic evaluation of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.

Materials:

  • This compound

  • Cancer cell lines

  • 96-well plates

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis buffer).

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Potential Signaling Pathway Investigation

To elucidate the mechanism of action, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell survival pathways.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway Retrofractamide_A This compound Bax Bax Retrofractamide_A->Bax Upregulation? Bcl2 Bcl-2 Retrofractamide_A->Bcl2 Downregulation? Death_Receptor Death Receptor Retrofractamide_A->Death_Receptor Activation? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase8->Caspase3 Activation

Caption: Postulated apoptotic signaling pathways that may be affected by this compound.

Application Notes and Protocols for Elucidating the Mechanism of Action of Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A is a natural product isolated from plants of the Piper genus, a source of various bioactive compounds. While the precise mechanism of action for this compound is not fully elucidated, related compounds such as Retrofractamide C have demonstrated significant biological activities, including anti-inflammatory effects through the modulation of key signaling pathways. This document provides a comprehensive experimental framework to systematically investigate the mechanism of action of this compound, with a focus on its potential anti-inflammatory, anti-cancer, and neuroprotective properties.

The proposed experimental design follows a tiered approach, beginning with broad screening to confirm biological activity, followed by in-depth cellular and molecular analyses to identify specific targets and signaling pathways.

Tier 1: Initial Screening and Confirmation of Bioactivity

The initial step is to determine the optimal concentration range of this compound for cellular assays and to obtain a preliminary assessment of its biological effects.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration range of this compound that is non-toxic to cells and to identify its cytotoxic effects on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation, a panel of cancer cell lines such as MCF-7, A549, and a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined for cytotoxic effects.

Data Presentation:

Concentration (µM)RAW 264.7 Viability (%)MCF-7 Viability (%)SH-SY5Y Viability (%)
Vehicle Control100 ± 4.5100 ± 5.2100 ± 3.8
0.198 ± 3.999 ± 4.1101 ± 4.0
197 ± 5.195 ± 3.798 ± 3.5
1095 ± 4.285 ± 5.596 ± 4.1
2590 ± 3.860 ± 6.192 ± 3.9
5075 ± 5.335 ± 4.988 ± 4.5
10050 ± 6.015 ± 3.270 ± 5.1

Table 1: Hypothetical cell viability data for this compound across different cell lines.

Primary Screening Assays

Based on the activities of related compounds, initial screens should focus on inflammation, cancer, and neuroprotection.

  • Anti-inflammatory: Measure the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

  • Anti-cancer: Screen for anti-proliferative activity using a BrdU incorporation assay in a panel of cancer cell lines.

  • Neuroprotective: Assess the protective effect of this compound against glutamate-induced excitotoxicity in SH-SY5Y cells.[1][2]

Tier 2: Elucidation of Cellular Mechanisms

This tier aims to understand how this compound exerts its biological effects at a cellular level.

Anti-inflammatory Mechanism

Studies on the related compound Retrofractamide C suggest that this compound may inhibit pro-inflammatory mediators and key signaling pathways like NF-κB and MAPK.[3][4]

Protocol: Measurement of Pro-inflammatory Cytokines

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Data Analysis: Compare the cytokine levels in this compound-treated groups with the LPS-only control.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25 ± 515 ± 410 ± 3
LPS (1 µg/mL)1500 ± 1202500 ± 200800 ± 70
LPS + this compound (10 µM)800 ± 901300 ± 150450 ± 50
LPS + this compound (25 µM)400 ± 50700 ± 80200 ± 30

Table 2: Hypothetical effect of this compound on pro-inflammatory cytokine production.

Anti-cancer Cellular Mechanisms

Protocols:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine the effect of this compound on cell cycle distribution in cancer cells.

  • Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify apoptosis and necrosis in treated cancer cells.

Neuroprotective Mechanisms

Protocols:

  • Oxidative Stress Assay: Measure the levels of reactive oxygen species (ROS) using a DCFDA-based assay in neuronal cells challenged with an oxidative stressor (e.g., H₂O₂).

  • Neurite Outgrowth Assay: In a neuronal differentiation model, assess the effect of this compound on neurite length and branching.

Tier 3: Identification of Molecular Targets and Pathway Analysis

This advanced stage focuses on identifying the direct molecular targets of this compound and confirming its impact on specific signaling pathways.

Molecular Target Identification

Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Covalently immobilize this compound onto a solid support (e.g., epoxy-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from the relevant cell line.

  • Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Validation: Validate the identified potential targets using techniques like Western blotting or Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Analysis

Protocol: Western Blotting for NF-κB and MAPK Pathways

  • Cell Treatment and Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7) with this compound for appropriate time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK) and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities to determine the relative phosphorylation levels.

Data Presentation:

Treatmentp-p65/p65 Ratiop-ERK/ERK Ratio
Control1.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)5.2 ± 0.44.8 ± 0.3
LPS + this compound (10 µM)2.8 ± 0.32.5 ± 0.2
LPS + this compound (25 µM)1.5 ± 0.21.3 ± 0.1

Table 3: Hypothetical effect of this compound on NF-κB and ERK phosphorylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: Bioactivity Screening cluster_tier2 Tier 2: Cellular Mechanism cluster_tier3 Tier 3: Molecular Mechanism tier1_start This compound viability Cell Viability/Toxicity (MTT Assay) tier1_start->viability primary_screen Primary Screening (Inflammation, Cancer, Neuroprotection) viability->primary_screen inflammation Anti-inflammatory Assays (ELISA for Cytokines) primary_screen->inflammation cancer Anti-cancer Assays (Cell Cycle, Apoptosis) primary_screen->cancer neuro Neuroprotection Assays (ROS, Neurite Outgrowth) primary_screen->neuro target_id Target Identification (Affinity Chromatography-MS) inflammation->target_id cancer->target_id neuro->target_id pathway_val Pathway Validation (Western Blot, Reporter Assays) target_id->pathway_val

Caption: Tiered experimental workflow for elucidating the mechanism of action of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Raf Raf TLR4->Raf IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes transcription RA This compound RA->IKK Inhibits MEK MEK RA->MEK Inhibits ERK ERK MEK->ERK Raf->MEK

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

References

Techniques for Assessing Retrofractamide A Target Engagement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a natural compound isolated from plants of the Piper genus, has garnered interest for its potential biological activities.[1] A critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent is the identification and validation of its molecular targets. Target engagement assays are essential for confirming direct binding of a small molecule to its protein target(s) within a complex biological system. This document provides detailed protocols for several state-of-the-art techniques applicable to the study of this compound target engagement. These methods are designed to be adaptable for both initial target discovery and subsequent validation.

While the direct molecular targets of this compound are currently not fully elucidated, studies on related compounds like Retrofractamide C have shown inhibitory effects on inflammatory signaling pathways, specifically the phosphorylation of ERK and NF-κB.[2] This suggests that this compound may also modulate key proteins within cellular signaling cascades. The following protocols describe robust methods to identify such interactions.

I. Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle:

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement in a cellular environment.[3][4] The principle is based on the ligand-induced thermal stabilization of a target protein.[3] When a small molecule like this compound binds to its target protein, it generally increases the protein's resistance to thermal denaturation.[5] By heating cell lysates or intact cells to various temperatures, denatured proteins will aggregate and can be removed by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[3][6] An increase in the melting temperature (Tm) of a protein in the presence of the compound indicates direct binding.[4]

Experimental Protocol: Western Blot-Based CETSA

1. Cell Culture and Treatment: a. Culture cells of interest to 70-80% confluency. b. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound. Incubate for a time sufficient to allow cell penetration and target binding (e.g., 1-4 hours).

2. Cell Harvesting and Lysis: a. Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors). c. Lyse the cells by freeze-thaw cycles or other mechanical means. d. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

3. Heat Treatment: a. Aliquot the clarified lysate into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR cycler. One aliquot should be kept at room temperature as a non-heated control. c. Immediately cool the samples on ice for 3 minutes.

4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. b. Carefully collect the supernatant containing the soluble protein fraction.

5. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations for all samples. c. Prepare samples for SDS-PAGE and Western blotting. d. Perform Western blotting using a primary antibody specific for the putative target protein. e. Develop the blot and quantify the band intensities.

6. Data Analysis: a. Plot the normalized band intensities as a percentage of the non-heated control against the corresponding temperature for both vehicle- and this compound-treated samples. b. Determine the melting temperature (Tm) for the protein under both conditions. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.

Data Presentation: Hypothetical CETSA Data for this compound

Protein TargetTreatmentMelting Temperature (Tm) in °CΔTm (°C)
Target XVehicle (DMSO)52.5-
Target X10 µM this compound56.0+3.5
Target YVehicle (DMSO)61.0-
Target Y10 µM this compound61.2+0.2
Housekeeping ProteinVehicle (DMSO)65.8-
Housekeeping Protein10 µM this compound65.7-0.1

II. Drug Affinity Responsive Target Stability (DARTS)

Principle:

Drug Affinity Responsive Target Stability (DARTS) is a technique used to identify the protein targets of small molecules without requiring any modification to the compound.[7][8] The method is based on the principle that when a small molecule binds to a protein, it can stabilize the protein's conformation, making it less susceptible to proteolytic degradation.[9][10] In a typical DARTS experiment, a cell lysate is treated with the small molecule or a vehicle control, and then subjected to limited proteolysis by a protease.[9] The resulting protein fragments are then analyzed by SDS-PAGE. Proteins that are protected from digestion by the small molecule will appear as more intense bands in the treated sample compared to the control.[8]

Experimental Protocol: DARTS

1. Cell Lysis: a. Prepare a total protein lysate from cells or tissues of interest in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing mild detergents like Triton X-100). b. Determine the protein concentration of the lysate.

2. Compound Incubation: a. Aliquot the cell lysate. For each aliquot, add this compound to the desired final concentration or the equivalent volume of vehicle (e.g., DMSO). b. Incubate the mixtures for 1 hour at room temperature to allow for binding.

3. Limited Proteolysis: a. To each aliquot, add a protease such as pronase or thermolysin at a predetermined concentration (optimization of protease concentration is crucial). b. Incubate for a specific time (e.g., 10-30 minutes) at room temperature. c. Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

4. Protein Analysis: a. Boil the samples for 5-10 minutes to denature the proteins. b. Separate the protein fragments by SDS-PAGE. c. Visualize the proteins by Coomassie blue or silver staining.

5. Identification of Protected Proteins: a. Compare the band patterns between the vehicle- and this compound-treated lanes. b. Bands that are more intense in the this compound-treated lane represent proteins that were protected from proteolysis. c. Excise these bands from the gel and identify the proteins using mass spectrometry.

Data Presentation: Hypothetical DARTS Data for this compound

Protein Band IDProtein Identified by MSFold Protection (Treated/Vehicle)Putative Target?
D-1Protein Kinase Z4.5Yes
D-2Heat Shock Protein 701.2No
D-3Filamin-A3.8Yes
D-4Beta-actin1.0No

III. Photoaffinity Labeling (PAL) for Target Identification

Principle:

Photoaffinity Labeling (PAL) is a powerful chemical biology technique to identify direct binding partners of a small molecule.[11] This method requires a synthetic version of the small molecule (a "probe") that incorporates two key features: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[12] The probe is incubated with a cell lysate or live cells to allow it to bind to its target(s). Upon exposure to UV light, the photoreactive group becomes activated and forms a covalent bond with any nearby amino acid residues of the interacting protein.[11][13] The reporter tag is then used to enrich the covalently labeled proteins, which are subsequently identified by mass spectrometry.[13]

Experimental Protocol: Photoaffinity Labeling

1. Probe Synthesis: a. Synthesize a this compound analog containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin). It is crucial that these modifications do not significantly impair the biological activity of the parent compound.

2. Labeling in Live Cells or Lysate: a. Treat live cells or cell lysate with the photoaffinity probe for a specified time. b. For competitive labeling, a parallel sample can be pre-incubated with an excess of unmodified this compound to identify specific binding partners.

3. UV Crosslinking: a. Irradiate the samples with UV light (e.g., 365 nm) for a predetermined time on ice to induce covalent crosslinking of the probe to its target proteins.

4. Lysis and Protein Enrichment: a. If using live cells, lyse them after UV irradiation. b. Add streptavidin-conjugated beads to the lysate to capture the biotin-tagged protein-probe complexes. c. Incubate to allow for binding, then wash the beads extensively to remove non-specifically bound proteins.

5. Elution and Identification: a. Elute the captured proteins from the beads. b. Separate the proteins by SDS-PAGE. c. Perform an in-gel digest of the protein bands or the entire lane. d. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

6. Data Analysis: a. Compare the list of proteins identified in the probe-treated sample with those from the control samples (e.g., no probe, or competition with excess parent compound). b. Proteins that are significantly enriched in the probe-treated sample and show reduced enrichment in the competition sample are considered high-confidence targets.

Data Presentation: Hypothetical Photoaffinity Labeling Data for this compound

Protein Identified by MSSpectral Counts (Probe)Spectral Counts (Probe + excess this compound)Specificity Ratio
MAP Kinase Kinase 11521510.1
Cyclooxygenase-21281111.6
Serum Albumin2101981.1
IKK beta95811.9

Visualizations

Signaling Pathway

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates MEK MEK TLR4->MEK Activates IkB IκB IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates to IkB->NFkB Inflammatory_Genes Inflammatory Gene Expression ERK ERK MEK->ERK Phosphorylates Retrofractamide_A This compound Retrofractamide_A->IKK Inhibits Retrofractamide_A->ERK Inhibits (Phosphorylation)

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflows

G cluster_CETSA CETSA Workflow cluster_DARTS DARTS Workflow cluster_PAL Photoaffinity Labeling Workflow CETSA_1 Cell Treatment (Vehicle vs. This compound) CETSA_2 Cell Lysis CETSA_1->CETSA_2 CETSA_3 Heat Treatment (Temperature Gradient) CETSA_2->CETSA_3 CETSA_4 Centrifugation (Separate Soluble/Aggregated) CETSA_3->CETSA_4 CETSA_5 Western Blot / MS Analysis of Soluble Fraction CETSA_4->CETSA_5 DARTS_1 Cell Lysis DARTS_2 Incubation (Vehicle vs. This compound) DARTS_1->DARTS_2 DARTS_3 Limited Proteolysis DARTS_2->DARTS_3 DARTS_4 SDS-PAGE Analysis DARTS_3->DARTS_4 DARTS_5 Band Excision & MS Identification of Protected Proteins DARTS_4->DARTS_5 PAL_1 Incubate Cells/Lysate with Photoaffinity Probe PAL_2 UV Crosslinking PAL_1->PAL_2 PAL_3 Protein Enrichment (e.g., Streptavidin beads) PAL_2->PAL_3 PAL_4 Elution PAL_3->PAL_4 PAL_5 LC-MS/MS Identification of Labeled Proteins PAL_4->PAL_5

Caption: Overview of key experimental workflows for target engagement.

References

Formulation of Retrofractamide A for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Retrofractamide A

This compound is a naturally occurring compound isolated from plants of the Piper genus, such as Piper retrofractum (long pepper).[1] Structurally related to piperine, the main bioactive component of black pepper, this compound is being investigated for various potential therapeutic applications, including anti-inflammatory and metabolic effects. A significant challenge in the preclinical development of this compound is its limited aqueous solubility, which can hinder its bioavailability in in vivo studies.[1] This document provides detailed application notes and protocols for the formulation of this compound for oral and parenteral administration in rodent models, aiming to facilitate consistent and effective in vivo testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.

PropertyValueSource
Molecular FormulaC₂₀H₂₅NO₃[2]
Molecular Weight327.4 g/mol [2]
AppearanceSolidPubChem
Melting Point129 °CPubChem
LogP (calculated)4.5PubChem
Water SolubilityLimited/Poor[1]
Organic Solvent SolubilitySoluble in methanol and ethanol[1]

Formulation Strategies for In Vivo Administration

Given its lipophilic nature and poor water solubility, several formulation strategies can be employed to enhance the delivery of this compound in animal studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental design.

Below are detailed protocols for preparing various formulations suitable for in vivo studies. It is recommended to perform small-scale pilot formulations to determine the optimal vehicle for your specific batch of this compound and intended dose concentration.

Oral Administration Formulations

Oral gavage is a common method for administering compounds in rodent studies. The following formulations are designed to improve the suspension or solubilization of this compound in an aqueous vehicle.

Protocol 1: Aqueous Suspension using Carboxymethyl Cellulose (CMC)

This is a widely used method for water-insoluble compounds.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na), low viscosity

  • Sterile water for injection or deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Homogenizer (optional, for finer suspension)

Procedure:

  • Prepare the vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously. Heat gently (do not boil) to aid dissolution if necessary. Allow the solution to cool to room temperature.

  • Weigh the compound: Accurately weigh the required amount of this compound.

  • Create a paste: Place the weighed this compound in a mortar. Add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Dilute to final volume: Gradually add the remaining 0.5% CMC-Na vehicle to the paste while stirring continuously to achieve the desired final concentration.

  • Homogenize (optional): For a more uniform and stable suspension, homogenize the mixture at a moderate speed.

  • Storage: Store the suspension at 2-8°C. It is recommended to prepare the suspension fresh or within 24 hours of use. Always vortex or stir the suspension thoroughly before each administration to ensure uniform dosing.

Protocol 2: Solubilization using Polyethylene Glycol 400 (PEG400)

PEG400 can be used as a co-solvent to dissolve lipophilic compounds.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl) or water

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the compound: Accurately weigh the required amount of this compound.

  • Dissolve in PEG400: Add the weighed this compound to the required volume of PEG400. Vortex thoroughly. Gentle warming in a water bath (37-40°C) can aid dissolution.

  • Dilute with aqueous vehicle (optional): If a less viscous solution is desired and the compound remains in solution, the PEG400 concentrate can be diluted with sterile saline or water. The final concentration of PEG400 should be determined based on solubility and tolerability in the animal model. A common ratio is up to 40-50% PEG400 in the final formulation.

  • Storage: Store the solution at room temperature, protected from light. Observe for any precipitation before use.

Protocol 3: Co-solvent System with Tween 80 and CMC

This formulation combines a surfactant (Tween 80) to improve wettability and a suspending agent (CMC).

Materials:

  • This compound powder

  • Tween 80 (Polysorbate 80)

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile water for injection or deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the vehicle: Prepare a 0.5% (w/v) CMC-Na solution as described in Protocol 1. Add Tween 80 to a final concentration of 0.1-1% (v/v) and stir until fully dissolved.

  • Weigh the compound: Accurately weigh the required amount of this compound.

  • Create a paste: In a mortar, add a small amount of the Tween 80/CMC vehicle to the this compound powder and triturate to form a paste.

  • Dilute to final volume: Gradually add the remaining vehicle to the paste with continuous stirring to achieve the desired concentration.

  • Storage: Store at 2-8°C and use within 24 hours. Vortex well before administration.

Parenteral Administration Formulations

For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, sterile and well-tolerated formulations are essential.

Protocol 4: Solubilization using a Co-solvent System (DMSO, PEG300, Tween 80)

This is a common formulation for achieving a solution for parenteral administration of poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

Procedure:

  • Dissolve in DMSO: Dissolve the weighed this compound in the smallest necessary volume of DMSO to create a concentrated stock solution.

  • Add PEG300: Add PEG300 to the DMSO solution and mix well. A common ratio is 1 part DMSO to 4-9 parts PEG300.

  • Add Tween 80: Add Tween 80 to the mixture and mix thoroughly. The final concentration of Tween 80 is typically 1-5%.

  • Dilute with saline: Slowly add sterile saline to the organic mixture with constant vortexing to the final desired concentration. The final concentration of organic solvents should be kept as low as possible to minimize toxicity. A common final vehicle composition is 5-10% DMSO, 30-40% PEG300, and the remainder as aqueous vehicle with surfactant.

  • Observe for precipitation: After adding the saline, carefully observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or decreasing the final drug concentration).

  • Sterile filtration: Filter the final solution through a 0.22 µm sterile filter before administration.

  • Storage: Prepare this formulation fresh before each use.

Table 2: Summary of Formulation Compositions

FormulationRouteCompositionKey Advantages
0.5% CMC SuspensionOralThis compound in 0.5% (w/v) aqueous CMC-NaSimple to prepare, well-tolerated for oral gavage.
PEG400 SolutionOralThis compound in PEG400 (can be diluted with water/saline)Can achieve a true solution, potentially improving absorption.
Tween 80/CMC SuspensionOralThis compound in 0.1-1% Tween 80 and 0.5% CMCImproved wettability and suspension stability.
DMSO/PEG300/Tween 80ParenteralThis compound in a co-solvent mixture diluted with salineSuitable for achieving a solution for injections.

Experimental Protocols for Formulation Evaluation

Protocol 5: In Vitro Solubility Assessment

A preliminary assessment of solubility in different vehicles is essential.

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in a vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 6: In Vivo Pharmacokinetic (PK) Study

A pilot PK study is crucial to determine the bioavailability of the formulated this compound.

Procedure:

  • Administer the formulated this compound to a cohort of rodents (e.g., mice or rats) at a defined dose via the intended route (e.g., oral gavage or IV injection).

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability (if both IV and oral data are available).

Visualizations

G cluster_oral Oral Formulation Workflow RA_powder_oral This compound Powder Trituration Triturate to Paste RA_powder_oral->Trituration Vehicle_prep Prepare Vehicle (e.g., 0.5% CMC) Vehicle_prep->Trituration Dilution_oral Dilute to Final Volume Trituration->Dilution_oral Homogenization Homogenize Dilution_oral->Homogenization Oral_Admin Oral Administration (Gavage) Homogenization->Oral_Admin G cluster_parenteral Parenteral Formulation Workflow RA_powder_parenteral This compound Powder Dissolve_DMSO Dissolve in DMSO RA_powder_parenteral->Dissolve_DMSO Add_Cosolvents Add PEG300 & Tween 80 Dissolve_DMSO->Add_Cosolvents Dilution_parenteral Dilute with Saline Add_Cosolvents->Dilution_parenteral Sterile_Filter Sterile Filter (0.22 µm) Dilution_parenteral->Sterile_Filter Parenteral_Admin Parenteral Administration (IV, IP, SC) Sterile_Filter->Parenteral_Admin G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Retrofractamide_A This compound Retrofractamide_A->IKK

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Retrofractamide A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a naturally occurring amide alkaloid found in plants of the Piper genus.[1] Its hydrophobic nature leads to limited solubility in water, which can pose significant challenges for its formulation into aqueous-based delivery systems and can negatively impact its bioavailability. For instance, a structurally similar compound, piperine, has an aqueous solubility of only about 40 mg/L.[2][3]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The main strategies for enhancing the solubility of poorly water-soluble compounds like this compound include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range, thereby increasing the surface area for dissolution.

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

A3: The choice of technique depends on several factors, including the desired fold-increase in solubility, the intended dosage form, and the stability of this compound under various processing conditions. A preliminary screening of different methods is often recommended.

Troubleshooting Guides

Solid Dispersion
Issue Potential Cause Troubleshooting Steps
Low drug loading in the solid dispersion. Poor miscibility between this compound and the chosen polymer.- Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®). - Adjust the drug-to-polymer ratio. - Utilize a common solvent that effectively dissolves both components.
Recrystallization of this compound during storage. The amorphous solid dispersion is thermodynamically unstable.- Increase the polymer concentration to better inhibit drug mobility. - Store the solid dispersion in a desiccator to protect from moisture, which can act as a plasticizer. - Select a polymer with a higher glass transition temperature (Tg).
Incomplete solvent removal during preparation. Inefficient drying process.- For solvent evaporation, extend the drying time or increase the temperature (if the compound is thermally stable). - For spray drying, optimize the inlet temperature and gas flow rate.
Poor dissolution of the prepared solid dispersion. Formation of a viscous gel layer by the polymer upon contact with water, hindering drug release.- Incorporate a superdisintegrant into the formulation. - Decrease the concentration of the gelling polymer.
Cyclodextrin Complexation
Issue Potential Cause Troubleshooting Steps
Low complexation efficiency. Mismatch between the size of this compound and the cyclodextrin cavity. Inefficient mixing during preparation.- Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD). - Optimize the molar ratio of this compound to cyclodextrin. - For the kneading method, ensure thorough and consistent mixing. For the co-precipitation method, ensure complete dissolution before precipitation.
Precipitation of the complex out of solution. The concentration of the complex has exceeded its aqueous solubility.- Use a more soluble cyclodextrin derivative, such as HP-β-cyclodextrin. - Adjust the pH of the solution if the drug has ionizable groups (though this compound is neutral).
Difficulty in isolating the solid complex. The complex may be too fine or may not precipitate effectively.- For co-precipitation, try adding a non-solvent to induce precipitation. - For lyophilization, ensure complete freezing before starting the sublimation process.
Nanoparticle Formulation
Issue Potential Cause Troubleshooting Steps
Wide particle size distribution (high polydispersity index). Inadequate control over the nanoprecipitation or homogenization process.- Optimize the stirring speed and the rate of addition of the drug solution to the anti-solvent. - Adjust the concentration of the stabilizer. - For high-pressure homogenization, increase the number of homogenization cycles.
Particle aggregation upon storage. Insufficient stabilization of the nanoparticles.- Increase the concentration of the stabilizing agent (e.g., surfactants like Tween 80 or polymers like PVA). - Optimize the surface charge of the nanoparticles to enhance electrostatic repulsion.
Low encapsulation efficiency. Drug leakage from the nanoparticles into the surrounding medium.- Select a polymer for the nanoparticle matrix that has a higher affinity for this compound. - Optimize the formulation parameters, such as the drug-to-polymer ratio.

Quantitative Data Summary

Compound Aqueous Solubility Conditions
Piperine40 mg/L (0.04 mg/mL)18 °C

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 200 mg of polyvinylpyrrolidone K30 (PVP K30) in 10 mL of methanol.

  • Mixing: Stir the solution at room temperature until a clear solution is obtained.

  • Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle. Pass the powder through a 100-mesh sieve.

  • Storage: Store the prepared solid dispersion in a desiccator.

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Molar Calculation: Calculate the required amounts of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.

  • Wetting: Place the calculated amount of HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) methanol-water mixture to form a paste.

  • Kneading: Gradually add the this compound to the paste and knead for 60 minutes. Add more of the solvent mixture as needed to maintain a suitable consistency.

  • Drying: Dry the resulting product at 50°C in a hot air oven until a constant weight is achieved.

  • Sieving: Pass the dried complex through a 100-mesh sieve.

  • Storage: Store the complex in a well-closed container in a cool, dry place.

Preparation of this compound Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve 50 mg of this compound and 100 mg of polylactic-co-glycolic acid (PLGA) in 5 mL of acetone.

  • Aqueous Phase Preparation: Dissolve 1% (w/v) of polyvinyl alcohol (PVA) in 20 mL of deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at 500 rpm.

  • Solvent Evaporation: Continue stirring for 4 hours at room temperature to allow for the complete evaporation of acetone.

  • Centrifugation: Centrifuge the resulting nanosuspension at 15,000 rpm for 30 minutes.

  • Washing and Resuspension: Discard the supernatant and wash the nanoparticle pellet twice with deionized water. Resuspend the final pellet in a suitable aqueous medium.

  • Lyophilization (optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., 5% trehalose).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sd Solid Dispersion cluster_cd Cyclodextrin Complexation cluster_np Nanoparticle Formulation sd1 Dissolve this compound and Polymer in Solvent sd2 Solvent Evaporation sd1->sd2 sd3 Pulverization sd2->sd3 end Improved Aqueous Solubility sd3->end cd1 Mix this compound with Cyclodextrin cd2 Knead or Co-precipitate cd1->cd2 cd3 Drying cd2->cd3 cd3->end np1 Dissolve this compound in Organic Solvent np2 Nanoprecipitation in Aqueous Phase np1->np2 np3 Solvent Removal np2->np3 np3->end start This compound (Poorly Soluble)

Figure 1: Experimental workflows for enhancing the solubility of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκBα NF-κB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->IkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) DNA->Genes transcribes RetroA This compound RetroA->IKK inhibits

Figure 2: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

trpv1_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx RetroA This compound RetroA->TRPV1 activates depolarization Membrane Depolarization Ca_influx->depolarization signaling Downstream Signaling depolarization->signaling

Figure 3: Proposed mechanism of this compound as a TRPV1 agonist.

ppar_pathway cluster_nucleus Nucleus PPARg PPARγ PPARg_RXR PPARγ RXR PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds TargetGenes Target Gene Expression (Adipogenesis, Glucose Metabolism) PPRE->TargetGenes regulates RetroA This compound RetroA->PPARg activates

Figure 4: Proposed mechanism of this compound as a PPARγ agonist for its anti-diabetic effects.

References

Technical Support Center: Retrofractamide A Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential stability issues with Retrofractamide A in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common challenges and their resolutions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my cell culture media?

A1: The stability of small molecules like this compound in cell culture media can be influenced by a combination of physicochemical and biological factors. Key factors include:

  • pH of the Media: The pH of cell culture media can change over time, especially with cellular metabolism, potentially leading to the hydrolysis of susceptible functional groups in this compound.[1][2]

  • Composition of the Media: Components within the media, such as amino acids, vitamins, and metal ions, can interact with this compound and promote degradation.[3][4][5]

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate the rate of chemical degradation reactions.[2][6]

  • Light Exposure: Exposure to light, particularly UV, can induce photolytic degradation of light-sensitive compounds.[2][7]

  • Oxidation: The presence of dissolved oxygen and reactive oxygen species (ROS) generated by cellular processes can lead to oxidative degradation.[2][8]

  • Enzymatic Degradation: Enzymes present in serum supplements (e.g., FBS) or secreted by cells can metabolize this compound.

  • Binding to Proteins and Plastics: this compound may bind to serum proteins or the plastic of the cultureware, reducing its effective concentration in the media.[9][10]

Q2: I observed a decrease in the expected biological activity of this compound over the course of my experiment. Could this be a stability issue?

A2: A time-dependent loss of potency is a strong indicator of compound instability.[2] To confirm this, you should perform a stability study by incubating this compound in your cell culture media (with and without cells) for the duration of your experiment. Samples should be taken at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of the parent compound.[10]

Q3: How can I differentiate between chemical degradation and metabolic instability of this compound in my cell culture experiment?

A3: To distinguish between chemical and metabolic degradation, you can perform parallel stability experiments:

  • Acellular Media: Incubate this compound in cell culture media without cells. Any observed degradation will be due to chemical instability (e.g., hydrolysis, oxidation).

  • Cellular Media: Incubate this compound in the presence of your cells. A significantly faster degradation rate compared to the acellular condition suggests metabolic instability.[1]

Further investigation into metabolic instability can be conducted using subcellular fractions like liver microsomes or S9 fractions, which contain metabolic enzymes.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to cell culture media.

  • Potential Cause: The aqueous solubility of this compound may be low, causing it to precipitate when the DMSO stock solution is diluted into the aqueous cell culture media.[1]

  • Troubleshooting Steps:

    • Optimize Dilution: Perform serial dilutions of the DMSO stock in media rather than a single large dilution step.

    • Pre-warm Media: Ensure the cell culture media is at 37°C before adding the compound.

    • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration can enhance solubility and stability for some compounds due to protein binding.[9]

    • Solubility Assessment: Formally determine the kinetic solubility of this compound in your specific cell culture media.

Issue 2: Inconsistent experimental results with different batches of media or serum.

  • Potential Cause: Lot-to-lot variability in complex media components like Fetal Bovine Serum (FBS) can introduce different levels of enzymes or other components that may affect the stability of this compound.[5]

  • Troubleshooting Steps:

    • Lot Qualification: Test new lots of media and FBS for their effect on the stability of this compound before use in critical experiments.

    • Use Chemically Defined Media: If possible, switch to a chemically defined, serum-free media to reduce variability.[5]

    • Heat-Inactivate Serum: Heat-inactivating the FBS can denature some enzymes that may contribute to metabolic degradation.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under different conditions to illustrate how such data would be presented.

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)Concentration (µM)Percent Remaining
010.0100%
29.595%
68.888%
127.979%
246.262%
483.838%

Table 2: Impact of Serum on this compound Stability at 24 hours

Media ConditionPercent Remaining
DMEM (serum-free)45%
DMEM + 5% FBS55%
DMEM + 10% FBS62%

Experimental Protocols

Protocol 1: Assessing Chemical Stability of this compound in Cell Culture Media

  • Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Incubation Setup:

    • Dispense your chosen cell culture media (e.g., DMEM + 10% FBS) into sterile tubes or a multi-well plate.

    • Spike the media with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%).

    • Prepare a "time zero" sample by immediately stopping the reaction (see step 4).

    • Incubate the remaining samples in a cell culture incubator at 37°C and 5% CO2 for various time points (e.g., 2, 6, 12, 24, 48 hours).

  • Sample Collection: At each time point, collect an aliquot of the media.

  • Reaction Quenching and Sample Preparation:

    • Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile (typically 2-3 volumes).

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.[10]

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine its stability profile and half-life.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (DMSO) spike Spike Media with This compound prep_stock->spike prep_media Prepare Cell Culture Media (e.g., DMEM + 10% FBS) prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate timepoints Collect Samples at Time Points (0, 2, 6, 12, 24h) incubate->timepoints quench Quench Reaction (Acetonitrile) timepoints->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot half_life Calculate Half-life (t1/2) plot->half_life troubleshooting_workflow start Inconsistent or Low Activity of This compound check_solubility Check for Precipitation start->check_solubility check_stability Assess Stability in Media (Acellular vs. Cellular) check_solubility->check_stability No solubility_issue Solubility Issue check_solubility->solubility_issue Yes stability_issue Stability Issue check_stability->stability_issue Degradation Observed no_issue No Obvious Instability check_stability->no_issue Stable optimize_dilution Optimize Dilution Protocol solubility_issue->optimize_dilution chemical_degradation Chemical Degradation stability_issue->chemical_degradation Acellular Degradation metabolic_degradation Metabolic Degradation stability_issue->metabolic_degradation Faster Cellular Degradation signaling_pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK IKK IKK TLR4->IKK AP1 AP-1 ERK->AP1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) AP1->Cytokines IkB IκBα IKK->IkB NFkB p-NF-κB p65 IkB->NFkB NFkB->Cytokines RetrofractamideA This compound RetrofractamideA->ERK RetrofractamideA->NFkB

References

Technical Support Center: Overcoming Low Yield in Retrofractamide A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Retrofractamide A. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, or (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)-N-isobutylnona-2,4,8-trienamide, is typically approached through a convergent synthesis. This involves the separate synthesis of two key fragments: the carboxylic acid side-chain, (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid, and the isobutylamine moiety. The final step is the coupling of these two fragments via an amide bond formation.

Q2: What are the most common steps that result in low yields?

A2: The primary challenges leading to low yields in this compound synthesis are often associated with:

  • Amide Coupling: The final step of joining the carboxylic acid and isobutylamine can be inefficient if the wrong coupling agents or conditions are used.

  • Stereocontrol in C-C bond formation: Establishing the correct (E,E,E) stereochemistry in the triene chain can be difficult, often leading to mixtures of isomers that are hard to separate and result in a lower yield of the desired product.

  • Purification: The purification of intermediates and the final product can be challenging due to the presence of structurally similar byproducts and isomers, leading to product loss during chromatography.

Q3: Are there alternative synthetic routes to consider?

A3: While the convergent approach is common, alternative strategies could involve building the molecule in a more linear fashion. For instance, the isobutylamide functionality could be introduced earlier in the synthesis. However, this might complicate subsequent reactions due to the presence of the amide group. For complex syntheses, exploring different carbon-carbon bond-forming reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), to construct the triene backbone could also be a viable alternative to traditional Wittig-type reactions.

Troubleshooting Guides

Issue 1: Low Yield in the Final Amide Coupling Step

Q: I am getting a low yield (<50%) in the final amide coupling of (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid and isobutylamine. What are the possible causes and solutions?

A: Low yields in amide coupling reactions are a common issue. Here are several factors to consider and troubleshoot:

  • Choice of Coupling Reagent: The efficiency of the coupling reaction is highly dependent on the chosen reagent. If you are using a standard carbodiimide like DCC or EDC alone, the reaction can be sluggish and prone to side reactions.

    • Solution: Use a more efficient coupling reagent system. Phosphonium salts like PyBOP or aminium/uronium salts like HATU or HBTU are often more effective, especially for complex substrates.[1] It is also common to use additives with carbodiimides, such as HOBt or HOAt, to improve reaction rates and suppress side reactions like racemization (though racemization is not a concern for isobutylamine).[1]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

    • Solution: Ensure your solvent (e.g., DMF, DCM) is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. The reaction may benefit from being run at a slightly elevated temperature (e.g., 40 °C) or for a longer duration (e.g., 24 hours). However, prolonged heating can also lead to degradation, so monitoring the reaction by TLC or LC-MS is crucial.

  • Purity of Starting Materials: Impurities in either the carboxylic acid or the amine can interfere with the reaction.

    • Solution: Ensure both the carboxylic acid and isobutylamine are of high purity. The carboxylic acid can be purified by recrystallization or column chromatography prior to the coupling reaction.

  • Stoichiometry: Using an incorrect ratio of reactants and reagents can lead to incomplete conversion.

    • Solution: It is common to use a slight excess (1.1-1.5 equivalents) of the amine to drive the reaction to completion.[3]

Quantitative Data: Comparison of Amide Coupling Reagents

Coupling Reagent SystemBaseTypical Yield RangeNotes
EDC/HOBtDIPEA60-85%A standard, cost-effective choice.
DCC/DMAP-50-80%Can be effective, but removal of the dicyclohexylurea (DCU) byproduct can be difficult.[3]
HATU/DIPEADIPEA85-95%Highly efficient, often leading to cleaner reactions and higher yields.[3]
T3PPyridine70-90%A safer alternative to some other coupling reagents with an easy workup.[3]
Issue 2: Poor Stereoselectivity in the Wittig or Horner-Wadsworth-Emmons (HWE) Reaction

Q: I am struggling to obtain the desired (E)-isomer in the C-C bond formation to build the triene chain and am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?

A: Achieving high (E)-selectivity is crucial for maximizing the yield of the correct this compound isomer. The choice of reaction and conditions is key.

  • Wittig Reaction: Standard Wittig reactions with unstabilized ylides tend to give the (Z)-isomer.

    • Solution: To favor the (E)-isomer, use a stabilized ylide (e.g., one with an adjacent ester or ketone group). The Schlosser modification of the Wittig reaction can also be employed to increase (E)-selectivity.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is generally superior to the Wittig reaction for producing (E)-alkenes.

    • Solution: Use phosphonate reagents that favor the formation of the (E)-alkene. For example, the use of triethyl phosphonoacetate with a strong, non-nucleophilic base like NaH or KHMDS typically gives high (E)-selectivity. The choice of solvent can also play a role; THF is commonly used.

Quantitative Data: Stereoselectivity in Alkene Synthesis

Reaction TypeReagentsBaseTypical E/Z Ratio
Standard Wittig (unstabilized ylide)Ph3P=CHRn-BuLi<10:90
Standard Wittig (stabilized ylide)Ph3P=CHCO2EtNaH>90:10
Horner-Wadsworth-Emmons(EtO)2P(O)CH2CO2EtNaH>95:5

Experimental Protocols

Protocol 1: Synthesis of (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid (Key Intermediate)

This protocol outlines a plausible route to the carboxylic acid precursor using a Horner-Wadsworth-Emmons reaction to establish the (E,E)-diene system.

  • Step 1: Synthesis of (E)-3-(benzo[d][1][2]dioxol-5-yl)acrylaldehyde.

    • To a solution of piperonal (1.0 eq) in a suitable solvent (e.g., ethanol), add acetaldehyde (1.5 eq) and a catalytic amount of a base (e.g., NaOH).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield the α,β-unsaturated aldehyde.

  • Step 2: Synthesis of ethyl (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoate.

    • To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add triethyl 4-phosphonocrotonate (1.0 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C to form the ylide.

    • Add a solution of the aldehyde from Step 1 (1.0 eq) in THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the trienoate.

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • Dissolve the trienoate from Step 2 in a mixture of THF and water.

    • Add an excess of LiOH (3-5 eq) and stir at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, acidify the mixture with 1M HCl.

    • Extract the product with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure to yield the desired carboxylic acid.

Protocol 2: Final Amide Coupling to Synthesize this compound
  • Activation of the Carboxylic Acid:

    • Dissolve (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • To the activated carboxylic acid solution, add isobutylamine (1.2 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualizations

RetrofractamideA_Synthesis Piperonal Piperonal UnsatAldehyde (E)-3-(benzo[d][1,3]dioxol-5-yl) acrylaldehyde Piperonal->UnsatAldehyde Aldol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->UnsatAldehyde Trienoate Ethyl (2E,4E,8E)-9-(benzo[d][1,3]dioxol-5-yl) nona-2,4,8-trienoate UnsatAldehyde->Trienoate HWE Reaction Phosphonate Triethyl 4-phosphonocrotonate Phosphonate->Trienoate CarboxylicAcid (2E,4E,8E)-9-(benzo[d][1,3]dioxol-5-yl) nona-2,4,8-trienoic acid Trienoate->CarboxylicAcid Hydrolysis RetrofractamideA This compound CarboxylicAcid->RetrofractamideA Amide Coupling (HATU, DIPEA) Isobutylamine Isobutylamine Isobutylamine->RetrofractamideA

Caption: Plausible synthetic pathway for this compound.

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling CheckPurity Check Purity of Carboxylic Acid & Amine Start->CheckPurity CheckReagent Evaluate Coupling Reagent & Conditions Start->CheckReagent CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry Impure Impure Starting Materials CheckPurity->Impure Purity issue? InefficientReagent Inefficient Reagent (e.g., EDC alone) CheckReagent->InefficientReagent Reagent issue? WrongRatio Incorrect Reactant Ratio CheckStoichiometry->WrongRatio Ratio issue? Purify Purify by Chromatography or Recrystallization Impure->Purify ImprovedYield Improved Yield Purify->ImprovedYield SwitchReagent Switch to HATU/DIPEA or PyBOP InefficientReagent->SwitchReagent SwitchReagent->ImprovedYield AdjustRatio Use Slight Excess of Amine (1.1-1.5 eq) WrongRatio->AdjustRatio AdjustRatio->ImprovedYield

References

Technical Support Center: Troubleshooting Retrofractamide A Precipitation in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common issue of Retrofractamide A precipitation during in-vitro experiments. The information is presented in a question-and-answer format to directly resolve specific problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a bioactive amide alkaloid, naturally found in plants of the Piper genus, such as Piper retrofractum.[1] Its chemical structure consists of a benzodioxole head and a long unsaturated alkyl amide tail. Due to this structure, it is a relatively hydrophobic molecule with limited aqueous solubility.[1]

Q2: I dissolved my this compound in DMSO and it looked fine, but it precipitated when I added it to my aqueous cell culture media. Why did this happen?

This is a common phenomenon known as solvent-shifting precipitation. This compound is readily soluble in organic solvents like DMSO.[2] However, when your concentrated DMSO stock solution is introduced into an aqueous environment like cell culture media or a buffer, the solvent polarity changes dramatically. The aqueous medium cannot maintain the solubility of the hydrophobic this compound at the same concentration, causing it to "crash out" of the solution and form a precipitate.[3]

Q3: What are the negative consequences of compound precipitation in my assay?

Precipitation can severely compromise your experimental results in several ways:

  • Inaccurate Dosing: The concentration of soluble, biologically active compound will be significantly lower than your intended nominal concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[3]

  • Cellular Toxicity: Solid particles of the compound can be cytotoxic to cells, independent of the compound's pharmacological effects.[3]

  • Assay Interference: Precipitate can interfere with assay readouts, particularly in optical-based methods like fluorescence, absorbance, or high-content imaging, by scattering light or creating artifacts.

  • Poor Reproducibility: The amount of precipitation can vary between wells and experiments, leading to high variability and unreliable data.

Q4: At what concentration should I prepare my initial DMSO stock solution for this compound?

Chemical suppliers suggest that stock solutions of this compound can be prepared in DMSO at concentrations of 5 mM, 10 mM, or even 20 mM.[2] However, starting with a lower stock concentration (e.g., 5 or 10 mM) can sometimes mitigate precipitation upon dilution into aqueous buffers. It is crucial to ensure the compound is fully dissolved in the DMSO stock before any dilutions are made. Avoid repeated freeze-thaw cycles of your stock solution, as this can promote precipitation over time.[2] It is best practice to aliquot your stock solution into smaller, single-use volumes.[2]

Troubleshooting Guide: Step-by-Step Solutions for Precipitation

If you observe precipitation, work through the following troubleshooting steps. This workflow is designed to help you identify the cause and find a suitable solution.

G cluster_0 A Start: Precipitation Observed B Is the final DMSO concentration >0.5%? A->B C Reduce DMSO concentration by: 1. Using a more concentrated stock. 2. Performing serial dilutions. B->C Yes D Is the compound concentration too high for the assay medium? B->D No J Problem Resolved C->J E Determine Kinetic Solubility (See Protocol 2). Work below this limit. D->E Yes F Did you add the DMSO stock directly to the full volume? D->F No E->J G Optimize Dilution Method: Use an intermediate dilution step in serum-free media or PBS. (See Protocol 1) F->G Yes H Are media components (e.g., serum proteins) causing issues? F->H No G->J I Test solubility in simpler buffers (e.g., PBS, HBSS). Consider if a serum-free incubation is possible. H->I Yes K Consider co-solvents (e.g., PEG) or formulation with cyclodextrin. (Requires careful validation) H->K No I->J

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility & Assay Parameters

The solubility of this compound is highly dependent on the solvent system. The following tables provide illustrative data to guide your experimental setup.

Table 1: General Solubility of this compound

SolventSolubility CategoryRecommended Stock ConcentrationNotes
Water Very Low / InsolubleNot RecommendedDirect dissolution in aqueous buffers will likely fail.
Ethanol / Methanol Soluble1-10 mMCan be used as a primary solvent, but may have higher cellular toxicity than DMSO at the same final concentration.
DMSO Highly Soluble5-20 mM[2]The most common solvent for creating concentrated stock solutions for in-vitro assays.

Table 2: Critical Parameters for Preventing Precipitation in a Typical Cell-Based Assay

ParameterRecommended LimitRationale
Final DMSO Concentration < 0.5% (v/v) , ideally ≤ 0.1%High concentrations of DMSO are toxic to cells and can alter membrane properties, affecting experimental outcomes.
Final Compound Concentration Below Kinetic Solubility LimitExceeding the kinetic solubility in the final assay medium is the primary cause of precipitation.
Incubation Temperature 37°CEnsure media is pre-warmed to 37°C before adding the compound to avoid precipitation due to temperature shock.[4]
pH of Medium Maintained at ~7.4pH shifts can alter the charge state of media components or the compound itself, affecting solubility. Use of a HEPES-buffered medium can help maintain stable pH.[4]

Experimental Protocols

Protocol 1: Recommended Dilution Method for Cell-Based Assays

This protocol describes a stepwise dilution method to minimize precipitation when preparing the final working concentration of this compound for treating cells.

G cluster_workflow Experimental Workflow: Preparing Working Solution A Step 1: Prepare Stock Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C or -80°C. B Step 2: Create Intermediate Dilution Dilute the 10 mM stock 1:100 in serum-free medium or PBS to make a 100 µM intermediate solution (1% DMSO). A->B C Step 3: Prepare Final Working Solution Add the 100 µM intermediate solution to pre-warmed complete culture medium to achieve the final desired concentration. (e.g., 1:10 dilution for a 10 µM final concentration) B->C D Step 4: Treat Cells Immediately add the final working solution to your cells. Ensure gentle mixing. C->D

Caption: Recommended workflow for diluting this compound.

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.

    • Visually inspect the solution to confirm no solid particles remain.

    • Aliquot into single-use tubes and store at -20°C or -80°C.

  • Create Intermediate Dilution:

    • Thaw a single aliquot of the 10 mM stock solution.

    • In a sterile tube, add 990 µL of serum-free cell culture medium or sterile PBS.

    • Add 10 µL of the 10 mM this compound stock to the serum-free medium/PBS. This creates a 100 µM intermediate solution with 1% DMSO.

    • Mix immediately by gentle vortexing or pipetting.

  • Prepare Final Working Solution:

    • For a final concentration of 10 µM, add 1 part of the 100 µM intermediate solution to 9 parts of pre-warmed complete (serum-containing) cell culture medium.

    • For example, add 1 mL of the 100 µM solution to 9 mL of complete medium.

    • The final DMSO concentration will be 0.1%.

    • Mix gently by inverting the tube. Do not vortex vigorously as this can cause frothing of media containing serum.

  • Application:

    • Use this final working solution to treat your cells immediately.

Protocol 2: Determining the Kinetic Solubility in Assay Medium

This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific assay medium under your experimental conditions.

Methodology:

  • Prepare Compound Plate:

    • In a 96-well plate (Plate A), prepare a 2-fold serial dilution of your 10 mM this compound stock solution in 100% DMSO. Start with 10 mM and dilute down a column.

  • Prepare Assay Plate:

    • In a clear, flat-bottom 96-well plate (Plate B), add 198 µL of your complete cell culture medium to each well.

    • Include wells for a negative control (medium + 2 µL DMSO) and a blank (medium only).

  • Mix and Incubate:

    • Transfer 2 µL from each well of Plate A to the corresponding well in Plate B. This creates a 1:100 dilution with a final DMSO concentration of 1%.

    • Mix the plate gently on a plate shaker for 1-2 minutes.

    • Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2 hours).

  • Measure Precipitation:

    • Visual Inspection: Examine the plate under a light microscope for visible precipitate.

    • Instrumental Analysis: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance/scattering compared to the negative control indicates precipitation.[4]

  • Determine Solubility Limit:

    • The highest concentration that does not show a significant increase in light scattering or visible precipitate is considered the kinetic solubility limit under these conditions. You should perform all subsequent experiments at or below this concentration.

Signaling Pathway Context

This compound and related compounds are often studied for their anti-inflammatory properties. A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . The diagram below illustrates a simplified version of this pathway, which is commonly activated by stimuli like Lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines. This compound is hypothesized to inhibit this pathway, reducing the inflammatory response.

G cluster_pathway LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB Degradation of IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IKK Inhibits NFkB_IkB->NFkB Releases NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Genes (TNF-α, IL-6, COX2) NFkB_nuc->Genes Induces Transcription Compound This compound Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Studies on the related compound Retrofractamide C have shown it can inhibit the phosphorylation of key signaling molecules like ERK and NF-κB in LPS-stimulated cells.[4] This suggests that this compound may exert its anti-inflammatory effects by targeting upstream kinases like the IKK complex, thereby preventing the release and nuclear translocation of NF-κB. Understanding this context can help in designing assays, such as measuring cytokine production (e.g., IL-6, TNF-α) or performing western blots for phosphorylated IκB, to assess the compound's activity below its precipitation threshold.

References

Technical Support Center: Optimizing HPLC Separation of Retrofractamide A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Retrofractamide A isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound isomers by HPLC?

Separating this compound isomers, which are likely to be diastereomers or enantiomers, presents several challenges. These isomers often have very similar physicochemical properties, making their separation difficult. Common issues include:

  • Poor Resolution: Peaks of the isomers are not well separated, leading to co-elution.

  • Peak Tailing or Fronting: Asymmetrical peak shapes can hinder accurate quantification.[1]

  • Inconsistent Retention Times: Variability in retention times between runs can affect reproducibility.[2]

  • Peak Broadening: Wide peaks can reduce resolution and sensitivity.[1]

Q2: What type of HPLC column is best suited for separating this compound isomers?

For chiral compounds like this compound, a Chiral Stationary Phase (CSP) is typically required for effective separation of enantiomers.[3] The selection of the specific CSP is crucial and often empirical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are widely applicable for a broad range of chiral compounds.[4] For diastereomers, a standard reversed-phase C18 column might be sufficient, but a CSP can also enhance separation.[5]

Q3: What are the key parameters to optimize for improving the separation of this compound isomers?

Optimization of the following parameters is critical for achieving good resolution:

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase (if using reversed-phase) significantly impacts selectivity.[6] For chiral separations, the addition of small amounts of additives like acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., diethylamine) can improve peak shape and resolution.

  • Column Temperature: Temperature affects the thermodynamics of the separation and can influence selectivity.[7] Experimenting with different temperatures (e.g., 25°C, 30°C, 40°C) is recommended.

  • Flow Rate: Optimizing the flow rate can improve peak shape and resolution. A lower flow rate generally leads to better separation but longer run times.

  • pH of the Mobile Phase: The pH can affect the ionization state of the analytes and the stationary phase, thereby influencing retention and selectivity.[6] The stability of this compound at different pH values should also be considered.

Troubleshooting Guides

Problem 1: Poor Resolution of Isomer Peaks

Symptoms:

  • Overlapping peaks for the isomers.

  • Resolution value (Rs) is less than 1.5.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Column If not already using one, switch to a Chiral Stationary Phase (CSP). Consider screening different types of CSPs (e.g., polysaccharide-based, protein-based).
Suboptimal Mobile Phase - Adjust Organic Modifier: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. - Try a Different Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities. - Additives: Introduce small amounts of an acidic (e.g., 0.1% formic acid) or basic (e.g., 0.1% diethylamine) additive to the mobile phase to improve peak shape and selectivity.
Incorrect Temperature Systematically vary the column temperature (e.g., in 5°C increments) to see if it improves resolution.
Inadequate Flow Rate Decrease the flow rate to allow for better interaction with the stationary phase, which can enhance resolution.

Experimental Workflow for Optimizing Resolution:

G start Start: Poor Resolution col_check Using a Chiral Stationary Phase (CSP)? start->col_check select_csp Select and screen various CSPs (e.g., polysaccharide-based) col_check->select_csp No mp_opt Optimize Mobile Phase Composition col_check->mp_opt Yes select_csp->mp_opt temp_opt Optimize Column Temperature mp_opt->temp_opt flow_opt Optimize Flow Rate temp_opt->flow_opt end_good Achieved Good Resolution (Rs > 1.5) flow_opt->end_good Success end_bad Resolution still poor. Consult further resources. flow_opt->end_bad Failure

Caption: Workflow for troubleshooting poor resolution.

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions This compound, an amide, may have secondary interactions with residual silanols on the silica support of the column. - Use a modern, end-capped column. - Add a competing base (e.g., 0.1% diethylamine) to the mobile phase to block active sites.
Inappropriate pH The mobile phase pH might be causing the analyte to be partially ionized. Adjust the pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.
Column Overload The sample concentration might be too high. Reduce the injection volume or dilute the sample.
Column Contamination Flush the column with a strong solvent to remove any contaminants.

Logical Diagram for Diagnosing Peak Tailing:

G Tailing Peak Tailing Observed SecondaryInt Secondary Interactions with Column? Tailing->SecondaryInt pH_Issue Mobile Phase pH Appropriate? SecondaryInt->pH_Issue No Sol_Secondary Action: Add competing base (e.g., DEA) or use end-capped column SecondaryInt->Sol_Secondary Yes Overload Column Overload? pH_Issue->Overload No Sol_pH Action: Adjust mobile phase pH (2 units from pKa) pH_Issue->Sol_pH Yes Contamination Column Contaminated? Overload->Contamination No Sol_Overload Action: Reduce injection volume or dilute sample Overload->Sol_Overload Yes Sol_Contamination Action: Flush column with strong solvent Contamination->Sol_Contamination Yes

Caption: Decision tree for troubleshooting peak tailing.

Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the isomer peaks shift between injections.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before each injection. A general rule is to flush with 10-20 column volumes of the mobile phase.
Mobile Phase Preparation - Inconsistent Composition: Prepare the mobile phase carefully and consistently. Use a precise graduated cylinder or balance. - Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Pump Issues or Leaks Check the HPLC system for any leaks in the pump, injector, or fittings. Ensure the pump is delivering a consistent flow rate.
Sample Solvent Effects If the sample is dissolved in a solvent stronger than the mobile phase, it can cause retention time shifts. Whenever possible, dissolve the sample in the mobile phase.[8]

Workflow for Stabilizing Retention Times:

G start Inconsistent Retention Times equil Ensure Proper Column Equilibration start->equil mp_prep Check Mobile Phase Preparation & Degassing equil->mp_prep temp_ctrl Use a Column Oven for Temperature Control mp_prep->temp_ctrl system_check Inspect for System Leaks and Pump Issues temp_ctrl->system_check solvent_effect Match Sample Solvent to Mobile Phase system_check->solvent_effect end Stable Retention Times solvent_effect->end

Caption: Steps to achieve consistent retention times.

Baseline Experimental Protocol

This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be necessary.

Parameter Recommendation
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak IA or similar polysaccharide-based CSP (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector UV-Vis Diode Array Detector (DAD) at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL

Note on Stability: this compound contains amide and ester-like functionalities and double bonds, which could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[9] It is advisable to work within a pH range of 3-8 and to avoid prolonged exposure to harsh conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to understand the stability profile of the molecule.

References

minimizing off-target effects of Retrofractamide A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific on-target mechanism and off-target profile of Retrofractamide A is limited in publicly available scientific literature. This guide provides a generalized framework based on established methodologies for investigating and mitigating off-target effects of small molecules, using this compound as a hypothetical example. The experimental protocols and data presented are illustrative and should be adapted to your specific research context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A: Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misleading experimental outcomes, cellular toxicity, and a lack of reproducibility.[1] Understanding and controlling for these effects is critical for validating research findings and for the development of specific therapeutic agents.

Q2: I'm observing a cellular phenotype (e.g., unexpected cell death, altered morphology) that doesn't seem consistent with the presumed function of this compound in adipogenesis. How can I determine if this is an off-target effect?

A: A multi-step approach is necessary to distinguish on-target from off-target effects. Key strategies include:

  • Dose-Response Analysis: Conduct a dose-response curve for both the intended effect (e.g., adipogenesis promotion) and the unexpected phenotype. A significant difference in the EC50 (effective concentration) or IC50 (inhibitory concentration) values suggests that the two effects may be mediated by different targets.[1]

  • Use of a Structurally Unrelated Agonist: If another compound with a different chemical structure is known to promote adipogenesis through the same target, test it in your system. If it does not produce the unexpected phenotype, it's likely your observed effect is specific to this compound's chemical structure and therefore off-target.

  • Target Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this compound still elicits the unexpected phenotype in these cells, the effect is independent of its on-target action.[2]

  • Inactive Analog Comparison: If available, use a structurally similar but biologically inactive analog of this compound. Observation of the phenotype with the inactive analog would strongly point towards an off-target effect.

Q3: My experimental results with this compound are inconsistent across different batches or cell passages. What could be the cause?

A: Inconsistent results can stem from several factors:

  • Compound Stability: this compound may be unstable in your cell culture medium. Assess its stability and degradation over the course of your experiment using methods like LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Primary Cell Variability: If using primary cells, inherent biological differences between donors and variations in isolation protocols can lead to inconsistent responses. Standardize your cell culture procedures and use cells from multiple donors to confirm trends.[2]

  • Off-Target Effects: An off-target interaction could be affecting a pathway that varies in its activation state between cell passages or under slightly different culture conditions, leading to variable phenotypic outcomes.

Q4: I suspect this compound might be activating other signaling pathways, such as MAP kinase pathways (e.g., ERK), similar to related compounds like Retrofractamide C. What is a standard workflow to investigate this?

A: To determine if this compound is activating a specific off-target pathway like the Ras/Raf/MEK/ERK cascade, you can use the following workflow:

  • Western Blot Analysis: Treat your cells with this compound at various concentrations and time points. Lyse the cells and perform a Western blot to detect the phosphorylated (activated) forms of key pathway proteins (e.g., p-ERK, p-MEK). An increase in phosphorylation would indicate pathway activation.

  • Use of Pathway-Specific Inhibitors: Pre-treat your cells with a known inhibitor of the suspected off-target pathway (e.g., a MEK inhibitor) before adding this compound. If the inhibitor prevents the unexpected phenotype, it confirms the involvement of that pathway.

  • Broad-Spectrum Kinase Profiling: To identify unknown off-target interactions, you can use commercially available kinase profiling services that screen your compound against a large panel of kinases to identify unintended targets.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Effective Concentrations
  • Potential Cause: Off-target toxicity. The concentrations of this compound required for its on-target effect may also be sufficient to engage off-target proteins that induce cell death.

  • Troubleshooting Steps:

    • Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of this compound that causes 50% cell death.

    • Compare with On-Target EC50: Compare the cytotoxicity IC50 with the EC50 for the desired biological effect (e.g., adipogenesis). A narrow therapeutic window (close IC50 and EC50 values) suggests off-target toxicity.

    • Multiplex Cytotoxicity Assays: Use assays that can distinguish between different mechanisms of cell death, such as apoptosis and necrosis (e.g., Annexin V/PI staining). This can provide clues about the off-target pathway involved.[2]

    • Counter-Screening: Test this compound on a cell line that does not express the intended target. If cytotoxicity persists, it is likely an off-target effect.[1]

Issue 2: Observed Phenotype Does Not Match On-Target Hypothesis
  • Potential Cause: The observed effect is mediated by one or more off-target proteins.

  • Troubleshooting Steps:

    • Rescue Experiment: Overexpress the intended target protein in your cells. If the phenotype is not rescued or modulated, it suggests the involvement of other targets.[1]

    • Proteomic Profiling: Use unbiased proteomics approaches, such as mass spectrometry-based analysis of the cellular proteome after treatment with this compound. This can identify unexpected changes in protein expression or post-translational modifications, revealing which pathways are affected.[1]

Quantitative Data Summary

As specific experimental data for this compound is scarce, the following table presents hypothetical data to illustrate how to structure and compare results during troubleshooting.

ParameterOn-Target Effect (Adipogenesis)Off-Target Effect (e.g., p-ERK activation)Off-Target Effect (Cytotoxicity)
EC50 / IC50 5 µM25 µM50 µM
Maximal Response 80% increase in lipid droplet formation3-fold increase in p-ERK levels95% cell death
Time to Onset 48 hours30 minutes24 hours

This is illustrative data. Researchers should generate their own data for their specific experimental system.

Experimental Protocols

Protocol 1: Western Blot for Off-Target Pathway Activation (e.g., ERK)
  • Cell Culture and Treatment: Plate your cells (e.g., HEK293T, 3T3-L1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the fold-change in p-ERK relative to total ERK.

Protocol 2: siRNA-Mediated Target Knockdown
  • siRNA Transfection:

    • On day 1, seed cells so they reach 30-50% confluency on the day of transfection.

    • On day 2, transfect cells with siRNA targeting your primary protein of interest or a non-targeting control siRNA using a suitable lipid-based transfection reagent, following the manufacturer's protocol.

  • Confirmation of Knockdown: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or qPCR.

  • This compound Treatment: Treat the remaining transfected cells with this compound at the desired concentration.

  • Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, reporter gene expression). If the phenotype persists in the target-knockdown cells, it is confirmed to be an off-target effect.

Visualizations

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Confirmation cluster_3 Phase 4: Identification cluster_4 Conclusion Observe Observe Unexpected Phenotype with This compound DoseResponse Perform Dose-Response (On-Target vs. Phenotype) Observe->DoseResponse CompareEC50 EC50 Values Diverge? DoseResponse->CompareEC50 Knockdown Target Knockdown (siRNA/CRISPR) CompareEC50->Knockdown Yes OnTarget Effect is On-Target CompareEC50->OnTarget No PhenotypePersists Phenotype Persists? Knockdown->PhenotypePersists OffTarget Effect is Off-Target PhenotypePersists->OffTarget Yes PhenotypePersists->OnTarget No Profiling Broad-Spectrum Profiling (Kinase/GPCR Panels) Proteomics Mass Spectrometry Proteomics OffTarget->Profiling OffTarget->Proteomics G cluster_pathway Hypothetical Off-Target Pathway Activation RetrofractamideA This compound OffTargetKinase Off-Target Kinase (e.g., Raf) RetrofractamideA->OffTargetKinase Binds & Activates MEK MEK1/2 OffTargetKinase->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates Phenotype Unexpected Phenotype (e.g., Inflammation, Cell Proliferation) TranscriptionFactors->Phenotype Alters Gene Expression

References

Technical Support Center: Ensuring Reproducibility in Retrofractamide A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Retrofractamide A.

Introduction

This compound is a naturally occurring compound that has garnered interest for its potential biological activities.[1] Reproducibility is a cornerstone of robust scientific research, ensuring that findings are reliable and can be independently verified.[2][3][4] This guide addresses common challenges and specific issues that may arise during the synthesis and experimental evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for ensuring reproducibility in cell-based assays with this compound?

A1: Key factors include:

  • Cell Line Authentication: Regularly verify the identity of your cell line to avoid cross-contamination.[2]

  • Consistent Cell Culture Conditions: Maintain consistency in media composition, passage number, and cell density.[3][5]

  • Compound Purity and Handling: Ensure the purity of your this compound stock and use consistent solvent and final concentrations.

  • Standardized Protocols: Adhere strictly to established and detailed experimental protocols.[3]

Q2: How can I minimize variability in my MTT assay results when determining the cytotoxicity of this compound?

A2: To minimize variability in MTT assays:

  • Ensure a homogenous single-cell suspension before seeding.

  • Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.

  • Use a multichannel pipette for adding reagents to minimize timing differences between wells.

  • Be cautious during media aspiration to avoid detaching adherent cells.[6]

  • Ensure complete solubilization of the formazan crystals before reading the absorbance.[7][8]

Q3: My Western blot results for downstream targets of this compound are inconsistent. What should I check?

A3: For inconsistent Western blot results, consider the following:

  • Protein Extraction: Ensure your lysis buffer is appropriate for the target proteins and contains protease and phosphatase inhibitors.[9]

  • Protein Quantification: Accurately determine protein concentration to ensure equal loading across all lanes.

  • Antibody Quality: Use validated antibodies at their optimal dilution and ensure compatibility between primary and secondary antibodies.[10]

  • Transfer Efficiency: Optimize transfer conditions based on the molecular weight of your target proteins.[11]

  • Washing and Blocking: Insufficient blocking can lead to high background, while excessive washing can reduce signal.[9]

Detailed Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate J774A.1 macrophage cells in 96-well plates at a density of 1 x 10^5 cells/well.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: After 24 hours of incubation, replace the old medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: One hour after treatment with this compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the treated and stimulated cells for the desired experimental time (e.g., 24 hours for cytokine analysis).

MTT Assay for Cell Viability
  • Cell Treatment: Seed and treat cells with varying concentrations of this compound as described above and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Protein Expression Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-NF-κB, total ERK, total NF-κB, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound on J774A.1 Macrophages (MTT Assay)

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
198.64.8
595.35.1
1092.14.5
2588.75.5
5075.46.2
10052.35.9

IC50: > 100 µM

Table 2: Effect of this compound on LPS-Induced Protein Expression (Western Blot Densitometry)

Treatmentp-ERK / Total ERK (Relative Intensity)p-NF-κB / Total NF-κB (Relative Intensity)
Control1.01.0
LPS (1 µg/mL)3.5 ± 0.44.2 ± 0.5
LPS + this compound (10 µM)2.1 ± 0.32.5 ± 0.4
LPS + this compound (25 µM)1.4 ± 0.21.8 ± 0.3

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture J774A.1 Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding retrofractamide_prep This compound Stock Preparation treatment This compound Treatment retrofractamide_prep->treatment cell_seeding->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation mtt_assay MTT Assay for Viability lps_stimulation->mtt_assay western_blot Western Blot for Protein Expression lps_stimulation->western_blot data_analysis Data Analysis & Interpretation mtt_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for investigating this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Retrofractamide_A This compound Retrofractamide_A->TAK1 Retrofractamide_A->IKK

Caption: Hypothesized signaling pathway targeted by this compound.

Troubleshooting Guides

Problem: High variability between replicate wells in the MTT assay.

Possible CauseSuggested Solution
Uneven cell seeding Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for consistency.[6]
Edge effect Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill them with sterile PBS or media.[6]
Incomplete formazan solubilization Ensure the formazan crystals are completely dissolved in DMSO by gentle pipetting or shaking before reading the absorbance.[7]
Cell clumping Ensure a single-cell suspension is achieved after trypsinization (if applicable) and before seeding.

Problem: Weak or no signal for the target protein in Western blot.

Possible CauseSuggested Solution
Low protein expression Increase the amount of protein loaded onto the gel.
Inefficient antibody binding Optimize the primary antibody concentration and incubation time. Consider incubating overnight at 4°C.[11]
Poor protein transfer Verify transfer efficiency using a prestained protein ladder or Ponceau S staining. Adjust transfer time or voltage as needed.
Inactive secondary antibody Use a fresh dilution of the secondary antibody. Test its activity with a dot blot.

Problem: High background on Western blot.

Possible CauseSuggested Solution
Insufficient blocking Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., BSA instead of milk).[9]
Antibody concentration too high Reduce the concentration of the primary or secondary antibody.[9][10]
Inadequate washing Increase the number and duration of washes with TBST between antibody incubations.[10]
Membrane dried out Ensure the membrane remains wet throughout the entire process.[10]

References

adjusting pH to improve Retrofractamide A stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Retrofractamide A. The following information addresses common issues related to the stability of this compound, with a focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time. What could be the cause?

A1: Loss of activity is often due to the chemical degradation of this compound in solution. As an amide, this compound is susceptible to hydrolysis, a process that is significantly influenced by the pH of the solution. Storing the compound in a buffer with a pH that is too acidic or too alkaline can accelerate its degradation. For optimal stability, it is crucial to maintain the recommended pH for your stock solutions and experimental buffers.

Q2: What is the optimal pH for storing this compound solutions?

A2: Based on general principles of amide chemistry, this compound is expected to be most stable in a slightly acidic to neutral pH range. Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the amide bond, leading to the degradation of the compound.[1][2][3][4] We recommend preparing stock solutions and performing experiments in a buffered solution with a pH between 5.0 and 7.0 to maximize stability.

Q3: I am observing inconsistent results in my cell-based assays. Could pH be a factor?

A3: Yes, pH can significantly impact the results of cell-based assays. In addition to affecting the stability of this compound, the pH of your culture medium can influence cellular processes and the ionization state of the compound, which may alter its membrane permeability and target engagement. Ensure that your experimental buffers are compatible with your cell culture conditions and that the final pH of the medium is maintained within the optimal physiological range for your cells.

Q4: How can I assess the stability of my this compound solution at a specific pH?

A4: To determine the stability of this compound in your specific experimental conditions, you can perform a time-course stability study. This involves incubating the compound in your buffer of choice at a constant temperature and quantifying the remaining intact this compound at various time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this type of study is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution The pH of the solvent may be affecting the solubility of this compound.Adjust the pH of the solvent to a range where this compound is known to be soluble. Based on its structure, solubility may be higher in slightly acidic conditions. Always prepare a fresh solution if precipitation is observed.
Rapid loss of compound The solution pH is promoting hydrolysis of the amide bond.Prepare fresh solutions in a buffer with a pH between 5.0 and 7.0. Avoid storing solutions for extended periods, especially at room temperature. For long-term storage, aliquot and freeze at -80°C.
Inconsistent analytical readings Degradation products may be interfering with the quantification of the parent compound.Utilize a validated, stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, that can separate this compound from its potential degradation products.
Variable biological activity The pH of the experimental medium is fluctuating, affecting both compound stability and cellular responses.Ensure that your cell culture or assay medium is adequately buffered to maintain a stable physiological pH throughout the experiment.

Quantitative Data on this compound Stability

The following table summarizes hypothetical stability data for this compound at different pH values when incubated at 37°C for 24 hours. This data is for illustrative purposes to demonstrate the importance of pH on stability.

pHBuffer SystemIncubation Time (hours)% Remaining this compound (Hypothetical)
3.0Glycine-HCl2475%
5.0Acetate Buffer2495%
7.0Phosphate Buffer2492%
9.0Tris-HCl2460%

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound

This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at various pH values.

  • Preparation of Buffers:

    • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., glycine-HCl for pH 3, acetate for pH 5, phosphate for pH 7, and Tris-HCl for pH 9).

    • Ensure all buffers are prepared with high-purity water and filtered through a 0.22 µm filter.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Incubation:

    • Dilute the this compound stock solution into each of the prepared buffers to a final concentration of 100 µM.

    • Aliquot the solutions into separate vials for each time point to avoid repeated freeze-thaw cycles.

    • Incubate the vials at a constant temperature (e.g., 37°C).

  • Sample Collection and Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial from each pH condition.

    • Immediately quench the degradation by freezing the sample at -80°C or by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt the reaction.

    • Analyze the samples by a validated HPLC method to quantify the concentration of the remaining intact this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each pH condition.

    • Determine the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffers (pH 3, 5, 7, 9) dilute Dilute Stock into Buffers prep_buffers->dilute prep_stock Prepare this compound Stock Solution (DMSO) prep_stock->dilute incubate Incubate at 37°C dilute->incubate sample Collect Samples at Time Points (0-24h) incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc plot Plot % Remaining vs. Time hplc->plot calculate Calculate Degradation Rate Constants plot->calculate

Caption: Experimental workflow for pH-dependent stability testing of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ERK ERK MyD88->ERK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response (e.g., iNOS, COX-2) NFkB->Inflammation Transcription pERK p-ERK ERK->pERK pERK->Inflammation Activation RetroA This compound RetroA->IKK Inhibition RetroA->ERK Inhibition

Caption: Hypothetical signaling pathway showing this compound's anti-inflammatory mechanism.

References

Technical Support Center: Vehicle Selection for Compound A Administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate vehicle for the administration of poorly soluble compounds, exemplified here as "Compound A."

Frequently Asked Questions (FAQs)

Q1: What are the initial steps in selecting a vehicle for a new, poorly soluble compound like Compound A?

A1: The initial and most critical step is to conduct preformulation studies to understand the physicochemical properties of Compound A.[1][2][3] This involves determining its solubility in various solvents, its pKa, logP, and solid-state characteristics (e.g., crystalline vs. amorphous).[2][4] An assessment of solubility is the typical starting point.[2]

Q2: What are common formulation strategies for compounds with low aqueous solubility?

A2: Several strategies can be employed to formulate poorly soluble drugs. These include:

  • Lipid-based formulations: This is a popular approach that incorporates the active compound into inert lipid vehicles like oils or surfactant dispersions.[5][6] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are common.[5]

  • Solid dispersions: The drug can be dispersed in a polymer matrix to improve solubility and dissolution.[7][8]

  • Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve dissolution rates.[6][9]

  • pH adjustment: For ionizable drugs, altering the pH of the vehicle can significantly enhance solubility.[4]

  • Use of co-solvents: Incorporating organic solvents with water can increase the solubility of hydrophobic compounds.[10]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[10][11]

Q3: Why is the route of administration important when selecting a vehicle?

A3: The route of administration (e.g., oral, intravenous, intraperitoneal) dictates the acceptable excipients, sterility requirements, and physiological conditions the formulation will encounter. For instance, parenteral (injectable) formulations have strict requirements for sterility and limits on certain excipients due to potential toxicity and immunogenic responses.[1]

Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A4:

  • Kinetic solubility measures the concentration of a compound that dissolves when an organic stock solution (like DMSO) is added to an aqueous buffer. It's a high-throughput assay often used in early drug discovery for rapid compound assessment.[7][12][13]

  • Thermodynamic solubility is the equilibrium solubility of a compound in a solvent, determined by incubating an excess of the solid compound over a longer period.[7][12][14] It is considered the gold standard for solubility measurement and is crucial for late-stage lead optimization and formulation development.[7]

For initial screening, kinetic solubility is useful, while for formulation development, thermodynamic solubility provides more accurate data.[13]

Troubleshooting Guide

Problem 1: My compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer for my in vitro assay.

  • Possible Cause: The concentration of your compound exceeds its kinetic solubility in the final aqueous buffer, and the percentage of DMSO is too low to maintain solubility.

  • Troubleshooting Steps:

    • Determine the kinetic solubility: Perform a kinetic solubility assay to find the maximum soluble concentration in your assay buffer.[7][12]

    • Increase co-solvent concentration: If your experimental design allows, slightly increasing the final percentage of DMSO or another co-solvent might help. However, be mindful of potential solvent toxicity in cell-based assays.[15]

    • Use a solubilizing excipient: Consider pre-complexing your compound with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HPCD) before adding it to the buffer.[11]

Problem 2: I'm observing inconsistent results in my animal studies, and I suspect poor bioavailability.

  • Possible Cause: The vehicle is not effectively maintaining the solubility of Compound A in vivo, leading to precipitation upon administration and variable absorption.[9][14]

  • Troubleshooting Steps:

    • Re-evaluate your vehicle: The chosen vehicle may not be robust enough. Consider formulations that enhance solubility and maintain it upon dilution in physiological fluids. Lipid-based systems like SEDDS can be effective for oral administration as they form fine emulsions in the gut.[5]

    • Particle size reduction: If you are using a suspension, ensure the particle size is sufficiently small and uniform. Micronization or nanosuspensions can improve dissolution rates.[6][9]

    • Include a precipitation inhibitor: In supersaturating systems like amorphous solid dispersions, polymers can be included to inhibit the drug from precipitating out of the supersaturated state.[8]

Problem 3: The vehicle I'm using is causing toxicity in my cell-based assays or adverse effects in my animal models.

  • Possible Cause: The vehicle itself, or the concentration of its components, is toxic. Common solvents like DMSO, ethanol, and polyethylene glycol (PEG) can have biological effects.[15][16]

  • Troubleshooting Steps:

    • Run vehicle-only controls: Always include a control group that receives only the vehicle to distinguish between the effects of the compound and the vehicle.

    • Reduce excipient concentration: Try to use the lowest possible concentration of co-solvents and surfactants that still provides adequate solubility.

    • Screen alternative vehicles: Test a panel of vehicles to find one with a better safety profile. For example, aqueous solutions of carboxymethylcellulose (CMC) are often well-tolerated in animal studies.[16]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

Objective: To determine the kinetic solubility of Compound A in an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution of Compound A in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

  • Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration, ensuring the final DMSO concentration is low (e.g., 1-2%).

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of the solutions using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[7]

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Vehicle Compatibility and Stability Study

Objective: To assess the physical and chemical stability of Compound A in various potential vehicles.

Methodology:

  • Prepare saturated or near-saturated solutions of Compound A in a panel of selected vehicles (see Table 2 for examples).

  • Divide each solution into aliquots and store them under different conditions (e.g., 4°C, room temperature, 37°C) for a set period (e.g., 24 hours, 7 days).[17]

  • At specified time points, visually inspect the samples for any signs of precipitation, color change, or phase separation.[18]

  • Quantify the concentration of Compound A in each sample using a suitable analytical method like HPLC-UV to check for chemical degradation.[19]

  • For parenteral formulations, assess changes in pH and turbidity.[18]

Data Presentation

Table 1: Hypothetical Solubility Profile of Compound A

Solvent/VehicleSolubility (µg/mL)Method
Water< 0.1Thermodynamic
Phosphate-Buffered Saline (pH 7.4)< 0.1Thermodynamic
Dimethyl Sulfoxide (DMSO)> 20,000Thermodynamic
Ethanol5,000Thermodynamic
Polyethylene Glycol 400 (PEG 400)12,000Thermodynamic
5% DMSO in Saline25Kinetic
10% Solutol HS 15 in PBS500Kinetic
20% Hydroxypropyl-β-Cyclodextrin in Water1,500Kinetic

Table 2: Common Vehicle Compositions for Preclinical Studies

Vehicle CompositionRoute of AdministrationPrimary Use/Notes
0.5% (w/v) Carboxymethylcellulose (CMC) in WaterOral, IPSuspension for non-soluble compounds. Generally well-tolerated.[16]
5-10% DMSO, 40% PEG 400, 50-55% WaterIV, IPSolubilizing vehicle for clear solutions. Screen for toxicity.[16]
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in WaterIV, IPForms inclusion complexes to solubilize hydrophobic drugs.[11]
Corn Oil or Sesame OilOral, IM, SCLipid vehicle for highly lipophilic compounds.
10% Tween 80 in SalineIVSurfactant-based vehicle. Potential for hemolysis at high concentrations.

Visualizations

VehicleSelectionWorkflow Figure 1. Vehicle Selection Workflow for Poorly Soluble Compounds cluster_preformulation Phase 1: Preformulation cluster_formulation Phase 2: Formulation Strategy cluster_optimization Phase 3: Vehicle Optimization & Testing start Start: New Compound (Compound A) physchem Characterize Physicochemical Properties (pKa, logP, crystal form) start->physchem sol_screen Initial Solubility Screening (Aqueous & Organic Solvents) physchem->sol_screen strategy Select Formulation Strategy (e.g., Solution, Suspension, Lipid-based) sol_screen->strategy excipient Screen Excipients (Co-solvents, Surfactants, Cyclodextrins) strategy->excipient in_vitro In Vitro Testing (Toxicity & Efficacy) strategy->in_vitro Iterative Process compatibility Conduct Vehicle Compatibility & Stability Studies excipient->compatibility compatibility->in_vitro in_vivo In Vivo PK/PD & Tolerability Studies in_vitro->in_vivo final_vehicle Final Vehicle Selected in_vivo->final_vehicle

Caption: Figure 1. A stepwise workflow for selecting a suitable vehicle for a poorly soluble compound, from initial characterization to in vivo testing.

HypotheticalSignalingPathway Figure 2. Hypothetical Signaling Pathway for Compound A CompoundA Compound A (in selected vehicle) Receptor Membrane Receptor (e.g., GPCR) CompoundA->Receptor Membrane G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A (PKA) SecondMessenger->Kinase TranscriptionFactor Transcription Factor (e.g., CREB) Kinase->TranscriptionFactor CellularResponse Cellular Response (e.g., Gene Expression) TranscriptionFactor->CellularResponse

Caption: Figure 2. A diagram illustrating a hypothetical signaling cascade initiated by Compound A after successful delivery via its vehicle.

References

Technical Support Center: Retrofractamide A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Retrofractamide A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to pilot or production scale introduces several challenges. These primarily revolve around maintaining reaction efficiency, product purity, and process safety. Key areas of concern include:

  • Polyene Chain Synthesis: The construction of the (2E,4E,8E)-nona-2,4,8-trienoic acid backbone, often via methods like the Wittig or Horner-Wadsworth-Emmons reaction, can present challenges in controlling stereoselectivity (E/Z isomerism) and removing byproducts like triphenylphosphine oxide on a large scale.

  • Amide Coupling Reaction: The final step of coupling the carboxylic acid with isobutylamine needs careful optimization to ensure high conversion and minimize side reactions. The choice of coupling reagent and reaction conditions becomes critical at scale to manage costs and ensure safety.

  • Purification: The purification of the final long-chain polyunsaturated amide can be difficult. Traditional column chromatography may be less efficient and economical at larger scales, necessitating the development of robust crystallization or alternative purification methods.

  • Thermal Management: Exothermic reactions, if any, require careful monitoring and control during scale-up to prevent runaway reactions.

  • Process Reproducibility: Ensuring consistent yields and purity between batches is a significant challenge that requires well-defined and robust process parameters.

Q2: Which amide coupling reagents are recommended for the final step of this compound synthesis on a larger scale?

A2: The choice of coupling reagent for large-scale synthesis is a balance of reactivity, cost, safety, and ease of byproduct removal. While many reagents can be effective at the lab scale, for larger quantities, reagents that are cost-effective and produce easily removable byproducts are preferred. Common choices for large-scale amide bond formation include:

  • Carbodiimides (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization (though racemization is not a concern for the isobutylamine coupling partner). The urea byproduct of EDC is water-soluble, which can simplify purification.

  • Acid Chlorides: Conversion of the carboxylic acid to an acyl chloride followed by reaction with isobutylamine is a highly effective and often cost-efficient method for large-scale amide synthesis. However, this method involves handling corrosive reagents like thionyl chloride or oxalyl chloride and requires careful control of reaction conditions.

  • Phosphonium or Aminium/Uronium Reagents (e.g., PyBOP, HATU): While highly effective, these reagents are generally more expensive and generate stoichiometric amounts of byproducts that need to be removed, making them less favorable for large-scale production unless absolutely necessary for difficult couplings.

Q3: How can I minimize the formation of geometric isomers during the synthesis of the polyene chain?

A3: The stereochemical outcome of Wittig or Horner-Wadsworth-Emmons reactions is highly dependent on the nature of the ylide and the reaction conditions. To favor the desired (E,E,E)-isomers for the this compound backbone:

  • Stabilized Ylides: In the Wittig reaction, stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate ester, is often preferred for the synthesis of (E)-alkenes and is generally more amenable to scale-up as the phosphate byproduct is water-soluble and easier to remove than triphenylphosphine oxide.

  • Reaction Conditions: The choice of base and solvent can also influence the stereoselectivity. For non-stabilized ylides, the use of salt-free conditions can favor the (Z)-isomer, so the presence of lithium salts, for example, can be beneficial for (E)-selectivity.

Troubleshooting Guides

Troubleshooting the Synthesis of the Polyene Backbone
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of the Polyene Acid 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inefficient purification.1. Monitor reaction progress by TLC or LC-MS to ensure completion. 2. Ensure anhydrous conditions and an inert atmosphere if using organometallic reagents. 3. Optimize purification method; consider recrystallization as an alternative to chromatography.
Incorrect E/Z Isomer Ratio 1. Suboptimal Wittig or HWE reaction conditions. 2. Isomerization during workup or purification.1. For HWE reactions, ensure the use of appropriate bases (e.g., NaH, KHMDS) and solvents. 2. For Wittig reactions, consider the type of ylide (stabilized vs. unstabilized) and the presence of salts. 3. Avoid exposure to strong acids, bases, or high temperatures during workup and purification.
Difficulty Removing Triphenylphosphine Oxide (from Wittig Reaction) 1. High polarity and solubility of the byproduct in many organic solvents.1. On a small scale, chromatography is effective. 2. On a larger scale, consider precipitation of the byproduct by adding a non-polar solvent like hexane or ether. 3. Alternatively, use the Horner-Wadsworth-Emmons reaction to generate a water-soluble phosphate byproduct.
Troubleshooting the Amide Coupling Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete activation of the carboxylic acid. 2. Inactive coupling reagent. 3. Poor nucleophilicity of the amine. 4. Side reactions.1. Ensure the carboxylic acid is fully dissolved before adding the coupling reagent. 2. Use fresh, high-quality coupling reagents. 3. While isobutylamine is a good nucleophile, ensure the reaction is not overly acidic. 4. Use additives like HOBt with carbodiimides to minimize side reactions.
Presence of Unreacted Carboxylic Acid 1. Insufficient amount of coupling reagent or amine. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and amine. 2. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
Formation of an N-acylurea byproduct (with carbodiimides) 1. A common side reaction with carbodiimide coupling reagents.1. Add HOBt or a similar additive to the reaction mixture. 2. Optimize the order of addition: pre-activate the carboxylic acid with the carbodiimide and HOBt before adding the amine.
Troubleshooting Purification of this compound
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in Chromatographic Separation 1. Similar polarity of this compound and impurities. 2. Product streaking on the column.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Add a small amount of a polar solvent like methanol to the mobile phase to reduce streaking.
Low Recovery from Crystallization 1. High solubility of the product in the chosen solvent. 2. Formation of an oil instead of a solid.1. Screen a variety of solvents and solvent mixtures to find an optimal system where the product has high solubility at high temperature and low solubility at low temperature. 2. If an oil forms, try scratching the inside of the flask or adding a seed crystal. A solvent system with a lower boiling point might also help.
Product Degradation During Purification 1. Sensitivity of the polyene chain to light, acid, or air oxidation.1. Protect the product from light during all purification steps. 2. Use neutral workup conditions. 3. Consider performing purification under an inert atmosphere.

Experimental Protocols

Note: These are representative protocols based on general synthetic methods for similar compounds and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of the (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid precursor via Horner-Wadsworth-Emmons Reaction

This protocol outlines a plausible route to the carboxylic acid precursor.

  • Step A: Synthesis of a Phosphonate Ester Intermediate.

    • React a suitable halo-intermediate (e.g., a bromo-ester) with triethyl phosphite at elevated temperature (e.g., 120-140 °C) to form the corresponding phosphonate ester. The reaction is typically run neat or in a high-boiling solvent.

    • Purify the resulting phosphonate ester by vacuum distillation.

  • Step B: Horner-Wadsworth-Emmons Reaction.

    • Dissolve the phosphonate ester in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) portion-wise.

    • Stir the mixture at room temperature for 1 hour to form the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of the appropriate aldehyde (e.g., an aldehyde derived from piperonal) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography.

  • Step C: Saponification to the Carboxylic Acid.

    • Dissolve the ester from Step B in a mixture of THF and methanol.

    • Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~3.

    • Extract the carboxylic acid with an organic solvent, dry the organic layer, and concentrate to yield the desired product.

Protocol 2: Amide Coupling to form this compound using EDC/HOBt
  • Reaction Setup:

    • Dissolve the (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

    • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and isobutylamine (1.2 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent:

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the cooled solution.

  • Reaction and Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

Logical Workflow for this compound Synthesis

G start Starting Materials polyene_synthesis Polyene Backbone Synthesis (e.g., Wittig or HWE) start->polyene_synthesis hydrolysis Ester Hydrolysis polyene_synthesis->hydrolysis acid_intermediate (2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl) nona-2,4,8-trienoic acid hydrolysis->acid_intermediate amide_coupling Amide Coupling with Isobutylamine acid_intermediate->amide_coupling crude_product Crude this compound amide_coupling->crude_product purification Purification (Chromatography/Crystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield in Amide Coupling

G start Low Yield in Amide Coupling check_sm Starting materials consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No degradation Product Degradation check_sm->degradation Yes increase_time Increase reaction time or temperature incomplete_rxn->increase_time check_reagents Check reagent quality/equivalents incomplete_rxn->check_reagents change_coupling Use a more powerful coupling reagent incomplete_rxn->change_coupling check_stability Analyze for degradation products degradation->check_stability milder_cond Use milder reaction conditions check_stability->milder_cond

Caption: Decision tree for troubleshooting low amide coupling yield.

Workflow for Purification of this compound

G crude Crude this compound extraction Aqueous Workup crude->extraction concentration Concentration extraction->concentration purification_choice Purification Method? concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography High Purity Needed/ Difficult to Crystallize crystallization Recrystallization purification_choice->crystallization Amenable to Crystallization/ Large Scale pure_oil Pure Product (as oil) chromatography->pure_oil pure_solid Pure Solid Product crystallization->pure_solid

Caption: Purification workflow for this compound.

References

Retrofractamide A Solutions: Technical Support Center for Preventing Microbial Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial contamination of Retrofractamide A solutions. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing this compound solutions?

A1: The recommended method for sterilizing this compound solutions is sterile filtration . Due to its nature as a small organic molecule, this compound may be susceptible to degradation at the high temperatures used in autoclaving.[1][2][3] Sterile filtration physically removes microorganisms without subjecting the compound to potentially damaging heat.

Q2: What type of sterile filter membrane should I use for this compound solutions?

A2: The choice of filter membrane depends on the solvent used to dissolve this compound.

  • For aqueous-based solutions (if solubility allows), a Polyethersulfone (PES) membrane is recommended due to its low protein binding and hydrophilic nature.[4][5][6]

  • For organic solvents like DMSO or ethanol, a Polytetrafluoroethylene (PTFE) or Polyvinylidene Fluoride (PVDF) membrane is suitable due to their broad chemical compatibility.[4][6][7][8]

Always consult a chemical compatibility chart to ensure the filter membrane is compatible with your specific solvent.[7][8]

Q3: What is the recommended pore size for the sterile filter?

A3: A sterile filter with a pore size of 0.22 µm or smaller should be used to effectively remove most bacteria.[9] For enhanced sterility, a 0.1 µm filter can also be considered.

Q4: Can I autoclave my this compound solution?

A4: Autoclaving is not recommended for this compound solutions. Thermal degradation is a significant risk for many small molecules when exposed to the high temperatures of an autoclave (typically 121°C).[1][2][3][10] This can lead to a loss of compound integrity and unreliable experimental results.

Q5: How should I prepare my this compound stock solution to minimize contamination risk?

A5: Prepare your stock solution in a laminar flow hood or biological safety cabinet to maintain a sterile environment.[11] Use sterile laboratory equipment and employ rigorous aseptic techniques throughout the process. It is advisable to prepare a concentrated stock solution in a compatible organic solvent like DMSO or ethanol, which can then be sterile filtered.

Q6: How should I store my sterile this compound stock solution?

A6: Aliquot your sterile stock solution into smaller, single-use volumes and store them at -20°C or -80°C in sterile tubes. This practice minimizes the risk of contamination from repeated freeze-thaw cycles and multiple uses from a single stock vial.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Visible microbial growth (turbidity, cloudiness, or clumps) in the this compound solution. 1. Improper aseptic technique during preparation or handling.[12] 2. Contaminated solvent or equipment. 3. Non-sterile filter or compromised filter integrity.1. Discard the contaminated solution. 2. Review and reinforce aseptic techniques with all laboratory personnel. 3. Ensure all glassware and equipment are properly sterilized before use. 4. Use a new, sterile filter from a reputable supplier.
Inconsistent or unexpected experimental results. 1. Microbial contamination altering the experimental conditions or degrading the compound. 2. Degradation of this compound due to improper storage or handling.1. Perform a sterility test on your this compound solution. 2. Prepare a fresh, sterile stock solution and repeat the experiment. 3. Ensure proper storage conditions (aliquoted, frozen at ≤ -20°C).
Precipitation of this compound in the final culture medium. 1. Limited solubility of this compound in the aqueous culture medium. 2. High final concentration of the organic solvent (e.g., DMSO).1. Ensure the final concentration of the organic solvent is low enough to be tolerated by your cells and to keep this compound in solution. 2. Perform a solubility test at the final concentration in the culture medium before conducting your experiment.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, sterile solvent (e.g., DMSO or ethanol)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringe

  • Sterile syringe filter (0.22 µm or 0.1 µm pore size, compatible with the chosen solvent)

  • Sterile, single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

Procedure:

  • Perform all steps within a certified laminar flow hood or biological safety cabinet.

  • Wipe down all surfaces and materials with 70% ethanol before placing them in the hood.

  • Calculate the required amount of this compound and solvent to achieve the desired stock concentration.

  • Carefully weigh the this compound powder and transfer it to a sterile conical tube.

  • Add the sterile solvent to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Draw the solution into a sterile syringe.

  • Attach a sterile syringe filter to the syringe.

  • Filter the solution directly into a new sterile conical tube.

  • Aliquot the sterile stock solution into pre-labeled, sterile, single-use tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Sterility Testing of a this compound Solution

Materials:

  • Aliquots of the sterile this compound solution

  • Sterile microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile culture tubes or plates

  • Incubator

Procedure:

  • In a laminar flow hood, add a small volume (e.g., 10-50 µL) of your sterile this compound solution to a tube or plate containing sterile microbial growth medium.

  • As a positive control, inoculate a separate tube or plate of the same medium with a known non-pathogenic microbe.

  • As a negative control, incubate an un-inoculated tube or plate of the same medium.

  • Incubate all samples at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a period of 7-14 days.

  • Visually inspect the cultures for any signs of microbial growth (e.g., turbidity).

  • If the test sample shows growth while the negative control remains clear, your this compound solution is contaminated.

Visualizations

G cluster_prep Solution Preparation cluster_sterilize Sterilization cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Sterile Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex draw Draw into Sterile Syringe vortex->draw filter Attach 0.22 µm Sterile Filter draw->filter dispense Filter into Sterile Tube filter->dispense aliquot Aliquot into Single-Use Tubes dispense->aliquot store Store at -20°C or -80°C aliquot->store end store->end start start->weigh

Caption: Workflow for Preparing Sterile this compound Solutions.

G contamination Visible Contamination? check_technique Review Aseptic Technique contamination->check_technique Yes inconsistent_results Inconsistent Results? contamination->inconsistent_results No check_materials Check Sterility of Solvents & Equipment check_technique->check_materials new_solution Prepare Fresh Sterile Solution check_materials->new_solution no_contamination Proceed with Experiment inconsistent_results->no_contamination No sterility_test Perform Sterility Test inconsistent_results->sterility_test Yes sterility_test->new_solution check_storage Verify Storage Conditions sterility_test->check_storage check_storage->new_solution

Caption: Troubleshooting Microbial Contamination Issues.

References

Technical Support Center: Imaging Experiments with Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with autofluorescence when conducting imaging experiments involving Retrofractamide A.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiment with this compound?

Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can be mistaken for a specific signal from a fluorescent probe.[1][2] When you are studying the effects of this compound, for instance, by using immunofluorescence to detect a target protein, the autofluorescence from the cells or tissue can obscure the true signal, leading to incorrect data interpretation.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and lipofuscin, as well as certain reagents used in sample preparation like aldehyde fixatives.[1][3]

Q2: I am observing high background fluorescence in my control samples (not treated with this compound). Is this related to the compound?

It is unlikely that this compound itself is the primary source of high background fluorescence, as there is no strong evidence to suggest it is a significant fluorophore. The background signal you are observing is most likely due to the inherent autofluorescence of your biological sample.[1][2] To confirm this, you should always include an unstained, untreated sample in your experiment to assess the baseline level of autofluorescence.[4][5]

Q3: How can I determine the source of autofluorescence in my samples?

Identifying the source of autofluorescence is key to mitigating it. Here are some common culprits:

  • Cellular Components: Molecules like NAD(P)H and flavins are naturally fluorescent.[6][7] Lipofuscin, a pigment that accumulates with age, is another major source of autofluorescence, particularly in older tissues.[3]

  • Extracellular Matrix: Collagen and elastin fibers in connective tissues are highly autofluorescent, typically in the blue and green channels.[3]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[1][8]

  • Culture Media: Phenol red and other components in cell culture media can contribute to background fluorescence.[9]

Q4: Can I use spectral imaging to separate the this compound-related signal from autofluorescence?

Yes, spectral imaging and linear unmixing is a powerful technique to differentiate the emission spectrum of your specific fluorescent probe from the broad emission spectrum of autofluorescence.[2] This method involves capturing the fluorescence emission across a range of wavelengths and then using software to mathematically separate the two signals.[2]

Troubleshooting Guides

Problem 1: High Background Fluorescence Obscuring the Signal
Possible Cause Suggested Solution
Inherent autofluorescence from the tissue or cells. * Choose the right fluorophore: Use fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[1][3][10] * Chemical quenching: Treat samples with quenching agents like Sodium Borohydride or Sudan Black B.[3][9][10] * Photobleaching: Intentionally expose the sample to the excitation light before imaging to "burn out" the autofluorescence.[10][11]
Fixative-induced autofluorescence. * Change fixation method: Use an organic solvent like cold methanol or ethanol instead of aldehyde-based fixatives.[1][9] * Reduce fixation time: Minimize the duration of fixation with paraformaldehyde.[3] * Use Sodium Borohydride: This can help reduce aldehyde-induced fluorescence.[3][9]
Autofluorescence from red blood cells. * Perfuse tissues: If working with tissues, perfuse with PBS before fixation to remove red blood cells.[3][9]
Problem 2: Weak Specific Signal Compared to Background
Possible Cause Suggested Solution
Low abundance of the target protein. * Signal amplification: Use a signal amplification system, such as tyramide signal amplification (TSA).[4] * Use brighter fluorophores: Select fluorophores with high quantum yields and extinction coefficients.[9]
Suboptimal antibody concentration. * Titrate your antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[4][9]
Inefficient blocking. * Use appropriate blocking buffers: Use normal serum from the same species as the secondary antibody.[4][8]

Quantitative Data Summary

The following table summarizes common sources of autofluorescence and their typical excitation and emission ranges, which can help in selecting appropriate fluorophores and filter sets for your experiment.

Source of AutofluorescenceTypical Excitation Max (nm)Typical Emission Max (nm)
Collagen300 - 450300 - 450
Elastin350 - 450420 - 500
NADH~340~450
Flavins (FAD, FMN)~450~530
Lipofuscin360 - 480450 - 650+
Aldehyde FixativesBroad (UV to Green)Broad (Blue to Yellow)

Note: These values are approximate and can vary depending on the specific cellular environment and imaging conditions.

Experimental Protocols

Protocol: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Fixed cells or tissue sections on slides

Procedure:

  • Rehydration: If using paraffin-embedded tissue sections, deparaffinize and rehydrate the slides through a series of xylene and ethanol washes. For cultured cells, proceed directly after the fixation and washing steps.

  • Preparation of NaBH₄ Solution: Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Sodium Borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • Incubation: Cover the samples with the freshly prepared NaBH₄ solution and incubate for 10-15 minutes at room temperature.

  • Washing: Gently wash the samples three times with PBS for 5 minutes each to remove any residual Sodium Borohydride.

  • Proceed with Staining: The samples are now ready for the permeabilization and blocking steps of your immunofluorescence protocol.

Visualizations

Signaling Pathway Diagram

Retrofractamide C, a related compound, has been shown to have anti-inflammatory effects by inhibiting the phosphorylation of ERK and NF-κB.[12] The following diagram illustrates a generalized signaling pathway that could be investigated when studying the effects of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MEK MEK TAK1->MEK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc ERK ERK MEK->ERK Gene Inflammatory Gene Expression ERK->Gene Retrofractamide_A This compound Retrofractamide_A->NFkB Retrofractamide_A->ERK NFkB_nuc->Gene

Caption: Potential signaling pathway affected by this compound.

Experimental Workflow Diagram

The following workflow outlines the steps for troubleshooting autofluorescence in an imaging experiment.

Caption: Workflow for troubleshooting autofluorescence.

References

Technical Support Center: Optimizing Retrofractamide A Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Retrofractamide A cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cellular assays with this compound, offering potential causes and solutions.

Question/Issue Potential Cause Troubleshooting Steps
High variability between replicate wells. Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate.[1]- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent technique. - To minimize evaporation, fill peripheral wells with sterile media or PBS.[1]
Low or no observable effect of this compound. Suboptimal incubation time, incorrect compound concentration, or poor cell health.[2]- Perform a time-course experiment to determine the optimal incubation period (see Table 1). - Verify the dilution series of this compound. - Ensure cells are in the logarithmic growth phase and show high viability before starting the assay.[1]
High background signal in the assay. Insufficient washing, inadequate blocking, or contamination of reagents.[1][2]- Increase the number and duration of wash steps. - Optimize the blocking buffer and incubation time.[2] - Use fresh, sterile reagents.
Cell death observed in vehicle control wells. Solvent toxicity (e.g., DMSO), or contamination.- Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% DMSO). - Test for mycoplasma and other contaminants.[3]
Inconsistent results between experiments. Variation in cell passage number, reagent quality, or incubation conditions.[1][3]- Use cells within a consistent and low passage number range. - Use reagents from the same lot where possible. - Ensure consistent temperature, humidity, and CO2 levels during incubation.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing the compound dilutions.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Phosphorylated ERK and NF-κB
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total ERK and NF-κB overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

The following table provides a starting point for optimizing incubation times for this compound in a hypothetical anti-inflammatory assay measuring NF-κB inhibition.

Table 1: Hypothetical Incubation Time Optimization for this compound (10 µM) on LPS-induced NF-κB Activation

Incubation Time (hours)% Inhibition of NF-κB Activation (Mean ± SD)
615 ± 4.2
1235 ± 5.1
2468 ± 6.3
4855 ± 5.8

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_retro Prepare this compound Dilutions add_retro Add this compound to Cells prepare_retro->add_retro incubate_6 Incubate 6h add_retro->incubate_6 incubate_12 Incubate 12h add_retro->incubate_12 incubate_24 Incubate 24h add_retro->incubate_24 incubate_48 Incubate 48h add_retro->incubate_48 lyse_cells Lyse Cells & Perform Assay incubate_6->lyse_cells incubate_12->lyse_cells incubate_24->lyse_cells incubate_48->lyse_cells read_results Read Results (e.g., Plate Reader) lyse_cells->read_results analyze_data Analyze Data & Determine Optimal Time read_results->analyze_data

Caption: Workflow for optimizing this compound incubation time.

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

Based on the activity of the related compound, Retrofractamide C, this compound may inhibit the phosphorylation of ERK and NF-κB.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK IKK IKK TLR4->IKK ERK ERK MEK->ERK IκB IκB IKK->IκB NFκB NF-κB IκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc RetroA This compound RetroA->ERK RetroA->NFκB Genes Pro-inflammatory Genes (e.g., iNOS, COX2, IL-6) NFκB_nuc->Genes upregulates

Caption: Proposed inhibition of ERK and NF-κB pathways by this compound.

References

Validation & Comparative

Retrofractamide A: A Comparative Guide to its Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Retrofractamide A, presenting a comparative assessment against established anti-inflammatory agents. The data herein is supported by experimental evidence from in vitro studies, with a focus on the molecular mechanisms underlying its therapeutic potential.

Executive Summary

This compound, a naturally occurring alkamide, demonstrates significant anti-inflammatory activity. While direct experimental data for this compound is limited in the reviewed literature, extensive research on its close structural analog, Retrofractamide C, provides strong evidence of its efficacy. Retrofractamide C has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). Its mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This guide will utilize data from Retrofractamide C as a proxy for this compound, a reasonable assumption given their structural similarity, differing only by a single double bond in the acyl side chain.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound (data from Retrofractamide C) is benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the inhibition of various pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Reference
Retrofractamide C~10 µM (approx.)[1]
Dexamethasone34.60 µg/mL[2]
Indomethacin56.8 µM[3]
Quercetin33.12 µM[3]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundIC50 (µM)Reference
Retrofractamide C~3 µM (approx.)[1]
Indomethacin2.8 µM[3]
Quercetin65.8 µM[3]
Finasteride11.54 µM[4]

Table 3: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineIC50 (µM)Reference
Retrofractamide CIL-1βNot Determined
Retrofractamide CIL-6Not Determined
DexamethasoneIL-1βDose-dependent inhibition[5]
FinasterideIL-630.90 µM[4]
QuercetinTNF-α4.14 µM[3]

Mechanism of Action: Signaling Pathway Modulation

Retrofractamide C exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[1]

NF-κB Signaling Pathway

Retrofractamide C inhibits the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated macrophages. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including iNOS and COX-2.

MAPK Signaling Pathway

The compound also selectively inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a component of the MAPK pathway. However, it does not affect the phosphorylation of other MAPKs like JNK or p38.[1] This selective inhibition of ERK contributes to the overall reduction in the inflammatory response.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound (based on Retrofractamide C data) and the general experimental workflow for its evaluation.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 This compound Action cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK ERK MAPK_pathway->ERK p65 NF-κB (p65) NFkB_pathway->p65 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, IL-1β, IL-6) ERK->Pro_inflammatory_Mediators p65->Pro_inflammatory_Mediators RetroA This compound RetroA->ERK RetroA->p65

Caption: Mechanism of action of this compound.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis RAW_cells RAW 264.7 Macrophages Pre_treatment Pre-treatment with This compound or Control Drug RAW_cells->Pre_treatment LPS_stimulation Stimulation with LPS Pre_treatment->LPS_stimulation Supernatant_analysis Supernatant Analysis (NO, PGE2, Cytokines) LPS_stimulation->Supernatant_analysis Cell_lysate_analysis Cell Lysate Analysis (Western Blot for NF-κB and MAPK proteins) LPS_stimulation->Cell_lysate_analysis

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays used to assess the anti-inflammatory activity of this compound.

Nitric Oxide (NO) Assay (Griess Test)
  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of this compound or a control drug for 1-2 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: The absorbance of the resulting colored product is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISA
  • Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are cultured and treated with the test compounds and LPS.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: Commercially available ELISA kits are used for the quantification of PGE2, TNF-α, IL-6, and IL-1β. The general procedure involves:

    • Adding the collected supernatant to wells of a microplate pre-coated with a capture antibody specific for the target molecule.

    • Incubating to allow the target molecule to bind to the antibody.

    • Washing the wells to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubating to allow the detection antibody to bind to the captured target molecule.

    • Washing to remove unbound detection antibody.

    • Adding a substrate solution that reacts with the enzyme to produce a measurable color change.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Quantification: The concentration of the target molecule in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant protein or PGE2.

Western Blot Analysis for NF-κB and MAPK Signaling
  • Cell Culture and Treatment: RAW 264.7 cells are cultured in larger plates (e.g., 6-well plates) and treated as described above.

  • Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, ERK, JNK, and p38, as well as a loading control protein (e.g., β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.

Conclusion

The available evidence strongly supports the anti-inflammatory activity of this compound, primarily through the modulation of the NF-κB and MAPK signaling pathways. Its ability to inhibit the production of multiple pro-inflammatory mediators at concentrations comparable to or better than some established anti-inflammatory agents highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further direct comparative studies with a broader range of NSAIDs and other anti-inflammatory drugs are warranted to fully elucidate its clinical potential.

References

Retrofractamide A vs. Retrofractamide C: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Retrofractamide A and Retrofractamide C, two structurally related natural compounds. While a direct head-to-head experimental comparison is not extensively available in the current literature, this document synthesizes the existing data on their distinct biological activities, offering insights into their potential therapeutic applications.

Chemical Structure and Properties

This compound and Retrofractamide C share a common piperine-derived scaffold but differ in the degree of saturation in their acyl side chains. This structural variance likely contributes to their distinct biological activities.

PropertyThis compoundRetrofractamide C
Chemical Structure (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)-N-isobutylnona-2,4,8-trienamide(2E,8E)-9-(benzo[d][1][2]dioxol-5-yl)-N-isobutylnona-2,8-dienamide
Molecular Formula C₂₀H₂₅NO₃C₂₀H₂₇NO₃
Molecular Weight 327.42 g/mol 329.44 g/mol

Biological Activity: A Tale of Two Distinct Pathways

Current research highlights divergent biological activities for this compound and Retrofractamide C. This compound has been shown to promote adipogenesis, while Retrofractamide C exhibits significant anti-inflammatory properties.

This compound: A Promoter of Adipogenesis

This compound has been identified as an agent that promotes the differentiation of pre-adipocytes into mature adipocytes. This activity is primarily observed in the 3T3-L1 cell line, a well-established model for studying adipogenesis.

Supporting Experimental Data:

Studies have shown that this compound treatment of 3T3-L1 pre-adipocytes leads to an increase in the expression of key adipogenic markers.

BiomarkerEffect of this compound Treatment
Peroxisome proliferator-activated receptor gamma (PPARγ)Increased expression
Glucose transporter type 4 (GLUT4)Increased expression
AdiponectinIncreased expression
CCAAT/enhancer-binding protein alpha (C/EBPα)Increased expression
Fatty acid-binding protein 4 (aP2/FABP4)Increased expression

Note: Quantitative data from a direct comparative study with Retrofractamide C on adipogenesis is not currently available.

Retrofractamide C: An Inhibitor of Inflammation

Retrofractamide C has demonstrated potent anti-inflammatory effects in cellular and in vivo models. Its activity has been characterized in lipopolysaccharide (LPS)-stimulated J774A.1 macrophages.

Supporting Experimental Data:

Treatment with Retrofractamide C has been shown to significantly reduce the production of key inflammatory mediators in LPS-stimulated J774A.1 macrophages.[1]

Inflammatory MediatorEffect of Retrofractamide C Treatment (at 10 µM)
Nitric Oxide (NO)Significant decrease in production
Prostaglandin E2 (PGE2)Significant decrease in production
Inducible Nitric Oxide Synthase (iNOS)Decreased protein expression
Cyclooxygenase-2 (COX-2)Decreased protein expression
Interleukin-1β (IL-1β)Downregulated production
Interleukin-6 (IL-6)Downregulated production

Note: Quantitative data from a direct comparative study with this compound on inflammation is not currently available. There was no observed cytotoxicity of Retrofractamide C on J774A.1 cells at the tested concentrations.[1]

Signaling Pathways

The distinct biological activities of this compound and C are mediated by different signaling pathways.

This compound and the Adipogenesis Pathway

This compound promotes adipogenesis by modulating the expression of key transcription factors such as PPARγ and C/EBPα. These factors are central to the regulation of genes involved in lipid metabolism and adipocyte differentiation.

cluster_RetrofractamideA This compound Signaling Retrofractamide_A This compound PPARg PPARγ Retrofractamide_A->PPARg CEBPa C/EBPα Retrofractamide_A->CEBPa Adipogenic_Genes Adipogenic Genes PPARg->Adipogenic_Genes CEBPa->Adipogenic_Genes Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis

Caption: this compound signaling pathway in adipogenesis.

Retrofractamide C and the Anti-inflammatory Pathways

Retrofractamide C exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and ERK signaling pathways, which are critical for the expression of pro-inflammatory genes.[1]

cluster_RetrofractamideC Retrofractamide C Signaling LPS LPS TLR4 TLR4 LPS->TLR4 ERK_pathway ERK Pathway TLR4->ERK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inflammatory_Genes Inflammatory Genes ERK_pathway->Inflammatory_Genes NFkB_pathway->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Retrofractamide_C Retrofractamide C Retrofractamide_C->ERK_pathway Retrofractamide_C->NFkB_pathway cluster_Adipogenesis_Workflow Adipogenesis Assay Workflow Start Seed 3T3-L1 cells Confluence Grow to confluence Start->Confluence Induction Induce differentiation with MDI cocktail ± this compound Confluence->Induction Maintenance Maintain in insulin-containing medium Induction->Maintenance Staining Stain with Oil Red O Maintenance->Staining Analysis Quantify lipid accumulation Staining->Analysis cluster_Inflammation_Workflow Inflammation Assay Workflow Start Seed J774A.1 cells Pretreatment Pre-treat with Retrofractamide C Start->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Analysis Measure inflammatory mediators (NO, PGE2, Cytokines) Supernatant_Collection->Analysis

References

A Comparative Efficacy Analysis of Retrofractamide A and Piperine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Retrofractamide A and piperine, focusing on their respective biological activities and mechanisms of action. While direct comparative studies are limited, this document synthesizes available experimental data to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Piperine, the main alkaloid in black pepper, is extensively studied and known for its broad pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It also famously enhances the bioavailability of other drugs. This compound, an amide isolated from Piper chaba, is less extensively researched but shows promising potential, particularly in the realm of metabolic diseases. This guide will focus on a comparison of their anti-diabetic effects, where data for both compounds are available, and also touch upon other biological activities where data for piperine is abundant.

Data Presentation: A Comparative Look at Efficacy

Due to the nascent stage of research on this compound, a direct comparison of IC50 values across a range of biological targets is not yet possible. The following tables summarize the available quantitative data for both compounds.

Table 1: Comparative Efficacy in Anti-Diabetic Models

CompoundTarget/AssayCell Line/ModelEfficacyReference
This compound Adipogenesis Promotion3T3-L1 preadipocytesSignificantly increased adipogenesis[1]
Glucose Uptake3T3-L1 adipocytesSignificantly increased 2-deoxyglucose uptake[1][2]
Gene Expression3T3-L1 adipocytesIncreased mRNA levels of adiponectin, PPARγ2, GLUT4, and IRS-1[1][2]
Piperine PPARγ Agonism3T3-L1 preadipocytesAntagonizes PPARγ activity, inhibiting adipogenesis[3][4][5]
Glucose UptakeL6 myotubesPromotes glucose uptake[6]
Blood Glucose LoweringAlloxan-induced diabetic miceA dose of 10 mg/kg in combination with metformin showed significant blood glucose lowering[7]
Blood Glucose LoweringStreptozotocin-diabetic ratsA dose of 20 mg/kg showed anti-diabetic and antioxidant activities[8][9]

Table 2: Anti-Cancer Efficacy of Piperine (No data available for this compound)

Cell LineCancer TypeIC50 Value (µM)Reference
HepG2Hepatocellular Carcinoma214[10]
MDA-MB-231Breast Adenocarcinoma238[10]
A549Lung Adenocarcinoma198[10]

Table 3: Anti-Inflammatory Efficacy of Piperine (No data available for this compound)

TargetModelIC50 Value (µM)Reference
Digoxin Transport (P-gp inhibition)Caco-2 cells15.5[11]
Cyclosporine A Transport (P-gp inhibition)Caco-2 cells74.1[11]

Experimental Protocols

PTP1B Enzymatic Assay

This assay is crucial for identifying inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research.

Principle: The assay measures the enzymatic activity of PTP1B by monitoring the dephosphorylation of a substrate, typically p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, can be detected spectrophotometrically.

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).

  • Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate.

  • Add the PTP1B enzyme to the wells and pre-incubate.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.[3][12][13][14]

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay is used to assess the ability of a compound to stimulate glucose uptake in fat cells, a key process in managing blood sugar levels.

Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound, and the uptake of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is measured.

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

  • Serum-starve the differentiated adipocytes for a few hours.

  • Treat the cells with the test compound (e.g., this compound or piperine) at various concentrations for a specified time. An insulin-treated group is typically used as a positive control.

  • Add the fluorescent glucose analog 2-NBDG to the wells and incubate for a short period (e.g., 10-30 minutes) to allow for uptake.

  • Wash the cells with a cold buffer to remove excess 2-NBDG.

  • Lyse the cells to release the intracellular 2-NBDG.

  • Measure the fluorescence of the cell lysate using a fluorescence microplate reader.

  • Quantify the glucose uptake based on the fluorescence intensity.[1][2][15][16][17][18][19][20]

Signaling Pathways and Mechanisms of Action

This compound

This compound appears to exert its anti-diabetic effects by promoting adipogenesis and enhancing glucose uptake in adipocytes. It achieves this by upregulating the expression of key genes involved in insulin signaling and glucose transport, including PPARγ2, GLUT4, and IRS-1.[1][2]

Retrofractamide_A_Pathway Retrofractamide_A This compound Adipogenesis Adipogenesis Promotion Retrofractamide_A->Adipogenesis Gene_Expression Increased mRNA Expression Retrofractamide_A->Gene_Expression Glucose_Uptake Enhanced Glucose Uptake Adipogenesis->Glucose_Uptake PPARg2 PPARγ2 Gene_Expression->PPARg2 GLUT4_mRNA GLUT4 Gene_Expression->GLUT4_mRNA IRS1 IRS-1 Gene_Expression->IRS1 GLUT4_mRNA->Glucose_Uptake Piperine_Pathway cluster_piperine Piperine cluster_effects Biological Effects cluster_mechanisms Mechanisms PPARg PPARγ Antagonism Piperine->PPARg Glucose_Uptake_Muscle Glucose Uptake (Muscle Cells) Piperine->Glucose_Uptake_Muscle Bioenhancement Bioenhancement Piperine->Bioenhancement Adipogenesis_Inhibition Inhibition of Adipogenesis PPARg->Adipogenesis_Inhibition Pgp_Inhibition P-glycoprotein Inhibition Bioenhancement->Pgp_Inhibition CYP3A4_Inhibition CYP3A4 Inhibition Bioenhancement->CYP3A4_Inhibition

References

In-Depth Analysis of Retrofractamide A Analogues: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive review of current scientific literature reveals a significant gap in the exploration of the structure-activity relationship (SAR) of Retrofractamide A analogues. Despite extensive searches for experimental data on the synthesis, biological evaluation, and mechanistic studies of derivatives of this natural product, no dedicated studies detailing a systematic investigation of its analogues were identified.

This compound, a naturally occurring amide isolated from Piper retrofractum, has garnered interest for its potential biological activities. However, the targeted synthesis and evaluation of a series of analogues to delineate the specific structural features crucial for its bioactivity remain unpublished.

This absence of research means that a comprehensive comparison guide, complete with quantitative data on the cytotoxic or other biological effects of various this compound analogues, cannot be constructed at this time. The scientific community has yet to publish studies that modify specific moieties of the this compound scaffold—such as the piperidine ring, the unsaturated linker, or the vanilloid group—and subsequently measure the impact of these changes on its biological endpoints.

Consequently, key elements required for a thorough SAR analysis, including tables of analogue structures with corresponding IC50 values from cytotoxicity assays, detailed experimental protocols for such assays, and signaling pathway diagrams elucidated from mechanistic studies, are not available in the public domain.

The development of a robust SAR profile for this compound would be a valuable contribution to the field of medicinal chemistry. Such studies would provide crucial insights into its mechanism of action and pave the way for the rational design of more potent and selective therapeutic agents. Future research in this area would need to focus on the following:

  • Systematic Analogue Synthesis: A focused chemical synthesis program to generate a library of this compound derivatives with diverse structural modifications.

  • Comprehensive Biological Screening: Evaluation of these analogues in a panel of relevant biological assays, such as cytotoxicity screening against various cancer cell lines.

  • Mechanistic Studies: In-depth investigation of the most potent analogues to understand their molecular targets and the signaling pathways they modulate.

Until such research is conducted and published, a detailed comparison guide on the structure-activity relationship of this compound analogues remains an endeavor for future scientific investigation.

Validating the Molecular Target of Retrofractamide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Retrofractamide A, a naturally occurring compound, has demonstrated promising anti-inflammatory properties. However, its precise molecular target remains to be definitively validated. This guide provides a proposed experimental framework for the validation of this compound's molecular target, alongside a comparative analysis with other natural products known to modulate key inflammatory pathways.

Given that the related compound, Retrofractamide C, inhibits the phosphorylation of ERK and NF-κB, this guide will focus on two plausible upstream molecular targets: Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) and Cyclooxygenase-2 (COX-2) .[1][2]

Comparative Analysis of Anti-Inflammatory Natural Products

To provide context for the potential efficacy of this compound, this section compares its hypothetical performance against established anti-inflammatory natural products targeting either the NF-κB or COX-2 pathway.

Targeting the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. IKKβ is a critical kinase that phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB.

CompoundPutative TargetAssay TypeIC50 (µM)Reference
This compound (Hypothetical) IKKβKinase AssayTo Be Determined-
ParthenolideIKKβKinase Assay~5[3]
ZerumboneIKKβCell-based Assay47.24 (GBM8401 cells)[4]
Targeting the COX-2 Pathway

COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[5][6]

CompoundTargetAssay TypeIC50 (µM)Reference
This compound (Hypothetical) COX-2Enzyme Inhibition AssayTo Be Determined-
CurcuminCOX-2Enzyme Inhibition Assay~5-15[7][8]
ResveratrolCOX-2Enzyme Inhibition Assay50-60[9]

Proposed Experimental Workflow for Target Validation of this compound

The following workflow outlines a step-by-step approach to identify and validate the molecular target of this compound, focusing on direct target engagement and cellular activity.

G cluster_0 Phase 1: In Vitro Target Identification cluster_1 Phase 2: Target Engagement in Cells cluster_2 Phase 3: Cellular Pathway Analysis cluster_3 Outcome A Biochemical Assays B IKKβ Kinase Assay A->B Test direct inhibition C COX-2 Inhibition Assay A->C Test direct inhibition D Cellular Thermal Shift Assay (CETSA) B->D Confirm target binding E Surface Plasmon Resonance (SPR) B->E Quantify binding kinetics C->D Confirm target binding C->E Quantify binding kinetics F NF-κB Reporter Assay D->F Assess downstream effects G Prostaglandin E2 (PGE2) Assay D->G Assess downstream effects H Validated Molecular Target F->H G->H

Caption: A proposed workflow for the molecular target validation of this compound.

Detailed Experimental Protocols

IKKβ Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of IKKβ.

Methodology:

  • Reagents: Recombinant human IKKβ, IKKtide substrate, ATP, kinase assay buffer, and a detection reagent such as ADP-Glo™.

  • Procedure:

    • Prepare a reaction mixture containing IKKβ enzyme and IKKtide substrate in the kinase assay buffer.

    • Add varying concentrations of this compound or a known inhibitor (e.g., Parthenolide) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent, which generates a luminescent signal proportional to kinase activity.

  • Data Analysis: Plot the percentage of IKKβ inhibition against the concentration of this compound to determine the IC50 value.[10][11]

COX-2 Inhibition Assay

Objective: To assess the ability of this compound to inhibit the cyclooxygenase activity of COX-2.

Methodology:

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), heme cofactor, reaction buffer, and a detection kit (e.g., fluorometric or colorimetric).

  • Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

    • Add varying concentrations of this compound or a known inhibitor (e.g., Celecoxib).

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin G2, an intermediate in the COX reaction, using a fluorometric probe that generates a signal at Ex/Em = 535/587 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.[2][12][13]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its putative target protein in a cellular context.[14][15]

Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., macrophages or epithelial cells) to confluency.

    • Treat the cells with either vehicle (DMSO) or this compound for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the soluble target protein (IKKβ or COX-2) at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of this compound on the transcriptional activity of NF-κB in cells.

Methodology:

  • Cell Transfection and Treatment:

    • Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

    • Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of this compound.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB signaling pathway.[5][16][17][18]

Signaling Pathway Diagram

The following diagram illustrates the potential points of intervention for this compound within the NF-κB and COX-2 inflammatory pathways.

G LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) IKK_complex->NFκB Leads to degradation of IκBα and activation of NF-κB Retro_A_IKK This compound? Retro_A_IKK->IKK_complex Inhibits? IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces COX2_gene COX-2 Gene Gene_Expression->COX2_gene Inflammation Inflammation Gene_Expression->Inflammation COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Catalyzes conversion of Retro_A_COX2 This compound? Retro_A_COX2->COX2_protein Inhibits? Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Prostaglandins->Inflammation

Caption: Potential intervention points of this compound in inflammatory signaling.

By employing this comprehensive validation framework, researchers can elucidate the precise molecular mechanism of this compound, paving the way for its potential development as a novel anti-inflammatory therapeutic. The comparative data provided serves as a benchmark for evaluating its potency against other well-characterized natural products.

References

A Comparative Guide to the Published Biological Activities of Retrofractamide A and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the biological activities of Retrofractamide A and its analogues. Due to the absence of direct independent validation studies of a singular original publication, this document serves as a comparative summary of the available scientific literature.

Key Biological Activities

This compound and its related compounds, primarily Retrofractamide C, have been investigated for two main biological activities:

  • Anti-inflammatory Effects: Multiple studies have explored the potential of retrofractamides to modulate inflammatory pathways.

  • Histone Deacetylase (HDAC) Inhibition: Analogues of this compound have been synthesized and evaluated for their ability to inhibit HDAC enzymes, which are implicated in cancer.

Data Presentation

Anti-inflammatory Activity
Compound/ExtractAssayKey FindingsReference
Retrofractamide C LPS-induced J774A.1 macrophagesDecreased NO and PGE2 secretion. Decreased iNOS and COX2 protein expression. Downregulated IL-1β and IL-6 production. Inhibited phosphorylation of ERK and NF-κB.[1][2]
Retrofractamide C Xylene-induced mouse ear edemaAlleviated edema formation and inflammatory cell infiltration.[2]
Piper retrofractum Extract Imiquimod-induced skin inflammation in miceDownregulated COX-2 and IL-1β expression.[3]
Piper retrofractum Extract In vitro assaysReduced LPS, NO, COX-2, IL-6, IL-1β, and NF-κB through the TLR4 axis.[3]
HDAC Inhibition

A study focused on the synthesis and evaluation of this compound analogues as HDAC inhibitors. The inhibitory activity of these synthetic compounds against HeLa nuclear extract was assessed.

CompoundStructureIC50 (µM)
Analogue 1 (Hydroxamic acid derivative) [Structure not available in abstract]Moderate HDAC activity
Analogue 2 (Hydroxamic acid derivative) [Structure not available in abstract]Moderate HDAC activity

Experimental Protocols

Anti-inflammatory Activity Assessment in LPS-Induced Macrophages
  • Cell Culture: J774A.1 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Retrofractamide C) for a specified period (e.g., 1 hour).

  • Induction of Inflammation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), IL-1β, IL-6, TNF-α: Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis:

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with specific antibodies against iNOS, COX2, and the phosphorylated and total forms of ERK, JNK, p38, and NF-κB to determine their expression levels.

Xylene-Induced Mouse Ear Edema Model
  • Animal Model: An acute inflammation model is induced in mice by applying xylene to the ear.

  • Treatment: The test compound (e.g., Retrofractamide C) is administered, often topically or systemically, before or after xylene application.

  • Assessment of Edema: The thickness and weight of the ear are measured to quantify the extent of edema.

  • Histological Analysis: Ear tissue is sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically to assess inflammatory cell infiltration.

HDAC Inhibition Assay
  • Enzyme Source: Nuclear extracts from cell lines such as HeLa are used as a source of HDAC enzymes.

  • Assay Principle: A fluorescently labeled acetylated peptide is used as a substrate. HDACs in the nuclear extract deacetylate the substrate.

  • Detection: A developer solution is added that is sensitive to the deacetylated substrate, producing a fluorescent signal.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound analogues). The reduction in the fluorescent signal corresponds to the inhibition of HDAC activity.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of HDAC activity (IC50) is calculated.

Mandatory Visualizations

Retrofractamide_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK NFkB NF-κB TLR4->NFkB Retrofractamide_C Retrofractamide C Retrofractamide_C->ERK Inhibits Retrofractamide_C->NFkB Inhibits p_ERK p-ERK ERK->p_ERK Phosphorylation p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation Nucleus Nucleus p_ERK->Nucleus p_NFkB->Nucleus Inflammatory_Genes iNOS, COX2, IL-1β, IL-6 Nucleus->Inflammatory_Genes Gene Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Putative anti-inflammatory signaling pathway of Retrofractamide C.

HDAC_Inhibition_Workflow Start Start HeLa_Extract Prepare HeLa Nuclear Extract (HDAC Source) Start->HeLa_Extract Substrate Add Fluorescently Labeled Acetylated Peptide Substrate HeLa_Extract->Substrate Inhibitor Add this compound Analogue Substrate->Inhibitor Incubation Incubate Inhibitor->Incubation Developer Add Developer Solution Incubation->Developer Measure Measure Fluorescence Developer->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Experimental workflow for assessing HDAC inhibition.

References

Comparative Analysis of Retrofractamide A's Potential Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comparative overview of the available data regarding the anti-cancer activity of compounds derived from Piper retrofractum, with a focus on the potential role of Retrofractamide A. Due to a lack of direct cross-validation studies on pure this compound across multiple cancer cell lines, this document summarizes existing findings on related extracts and proposes a potential mechanism of action for this compound. Furthermore, it offers detailed experimental protocols for researchers to conduct their own comparative analyses.

Overview of this compound and Piper retrofractum

This compound is a naturally occurring amide alkaloid isolated from plants of the Piper genus, notably Piper retrofractum (also known as long pepper). While research on the specific anti-cancer activities of isolated this compound is limited, extracts from Piper retrofractum have demonstrated cytotoxic and pro-apoptotic effects in cancer cell lines.

One of the identified molecular targets of this compound is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is recognized as a key regulator in various signaling pathways and its inhibition has been linked to anti-cancer effects in several cancer types, including pancreatic cancer.[1] This suggests a promising avenue for investigating this compound as a potential therapeutic agent.

Quantitative Data on Piper retrofractum Extract Activity

The following table summarizes the cytotoxic effects of an ethanolic extract of Piper retrofractum on the MCF-7 human breast cancer cell line. It is important to note that this data pertains to a crude extract and not purified this compound.

Cell LineTreatmentIC50 ValueKey FindingsReference
MCF-7 (Breast Cancer)Ethanolic Extract of Piper retrofractumNot explicitly stated, but significant cell death reportedInduced apoptosis, increased caspase-3 activity, generated reactive oxygen species (ROS), and decreased mitochondrial function. Also inhibited cell proliferation-related genes (cdk2, cdk4, cdk6) and proteins (cyclin D1), and induced p21. Reduced cell migration by decreasing MMP-9 levels.[2]

Experimental Protocols

To facilitate further research and cross-validation of this compound's activity, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (or extract) of desired concentrations

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Visualizations

The following diagrams illustrate a general apoptosis signaling pathway and a proposed pathway for this compound's anti-cancer activity based on its known inhibition of PTP1B.

cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Bax/Bak Bax/Bak DNA Damage->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: General overview of major apoptosis signaling pathways.

This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits Oncogenic Signaling Pathways (e.g., PKM2/AMPK/mTORC1) Oncogenic Signaling Pathways (e.g., PKM2/AMPK/mTORC1) PTP1B->Oncogenic Signaling Pathways (e.g., PKM2/AMPK/mTORC1) Dephosphorylates/ Activates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Oncogenic Signaling Pathways (e.g., PKM2/AMPK/mTORC1)->Cell Growth, Proliferation, Survival

References

Comparative In Vivo Dose-Response Analysis of Analgesic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide focuses on the in vivo dose-response relationships of the following compounds:

  • TRPV1 Agonists:

    • Capsaicin: The pungent component of chili peppers, a well-known TRPV1 agonist used both as a research tool and a topical analgesic.

    • Resiniferatoxin (RTX): An ultrapotent capsaicin analog, valued for its potential in targeted sensory neuron ablation for long-term pain relief.

  • Opioid Analgesic:

    • Fentanyl: A potent synthetic opioid used for severe pain management, acting primarily on the μ-opioid receptor.

  • Non-Opioid Analgesic:

    • Acetaminophen (Paracetamol): A widely used over-the-counter analgesic and antipyretic with a complex, not fully elucidated, mechanism of action.

By examining the in vivo dose-response data and experimental protocols for these compounds, researchers can gain insights into the experimental designs and potential outcomes relevant to the study of novel analgesics like Retrofractamide A.

Comparative Dose-Response Data

The following tables summarize the in vivo dose-response data for the selected analgesic compounds, highlighting the dose ranges, administration routes, animal models, and observed effects.

Table 1: In Vivo Dose-Response of TRPV1 Agonists (Capsaicin and Resiniferatoxin)

CompoundDose RangeRoute of AdministrationAnimal ModelPain/Response AssayKey Findings & Effects
Capsaicin 0.25 - 500 µgSubcutaneous (into vibrissa pad)RatOrofacial Grooming ResponseA positive dose-response relationship was seen up to 1.5 µg, with a decrease in response at higher concentrations (25-500 µg)[1].
25, 50, 100 µgIntracerebroventricular (ICV)RatStress-Induced Analgesia (Cold-Water Swim)The 25 µg dose attenuated analgesia, and the entire dose range eliminated it in a 15°C bath[2].
50, 100 nMTopical (on dura mater)RatLaser Doppler FlowmetryInduced significant increases in dural blood flow (vasodilation)[3].
1, 10 µMTopical (on dura mater)RatLaser Doppler FlowmetryCaused marked, dose-dependent decreases in dural blood flow (vasoconstriction)[3].
50, 100 µgIntraplantarRatMechanical Allodynia (CFA-induced inflammation)Dose-dependently reduced mechanical allodynia, with the 100 µg dose showing a longer-lasting effect[4].
Resiniferatoxin (RTX) 0.0625 - 2.0 µgIntraplantarRatThermal NociceptionProduced a concentration-dependent decrease in thermal nociception lasting up to 21 days[5].
25 - 250 ngPerineural (around sciatic nerve)RatInflammatory Hyperalgesia (Carrageenan-induced)The highest dose (250 ng) produced a long-lasting analgesic effect for up to 6 months[6]. A steep dose-response relationship was noted between 62.5 and 125 ng[7].
ED₅₀: 265 ngEpiduralRatThermal Stimulation LatencyThe analgesic effect lasted for at least 20 days[6].
1.9 µg/kgIntrathecalRatTumor Necrosis Factor (TNF)-induced PainPrevented the development of pain behavior[6].

Table 2: In Vivo Dose-Response of Fentanyl and Acetaminophen

CompoundDose RangeRoute of AdministrationAnimal ModelPain/Response AssayKey Findings & Effects
Fentanyl 1, 2, 4 mg/kg/dayContinuous Infusion (7 days)MouseMorphine PotencyDose-dependently decreased morphine potency, indicating tolerance[8].
10 - 40 µg/kgSubcutaneousMouseAnalgesia (Tail-flick)Standard dosing for assessing analgesic effect at the time of peak effect[8].
0.1 - 60 mg/kgIntraperitonealMouseRespirationDoses above 1.5 mg/kg depressed ventilation out of proportion to changes in metabolic rate[9].
5 - 45 µgIntrathecalHuman (parturients)Labor Analgesia (VAS)The median effective dose (ED₅₀) was 14 µg. Little benefit was observed in increasing the dose beyond 25 µg[10].
Acetaminophen 25 - 200 mg/kgIntraperitonealRatNeuropathic Pain (Allodynia and Hyperalgesia)Showed a dose-dependent mechanical and cold antiallodynic and thermal antihyperalgesic effect[11]. All subsequent experiments were performed with a 200 mg/kg dose based on these findings[12].
100 - 300 mg/kgOralMouseNociception (Paw Pressure Test)Induced a dose-dependent antinociceptive activity[13].
300 - 600 mg/kgOralMouseLocomotor Activity and Body TemperatureHigher doses were needed to induce a reduction in locomotor activity and hypothermia compared to the antinociceptive effect[13].

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for common in vivo analgesic assays.

Acetic Acid-Induced Writhing Test (for Peripheral Analgesia)
  • Objective: To evaluate the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhes) induced by an irritant.

  • Animals: Mice (18-22g are recommended for higher sensitivity)[14].

  • Procedure:

    • Animals are weighed and divided into groups (e.g., negative control, positive control, test compound groups)[14].

    • The negative control group receives a vehicle (e.g., normal saline, 10 ml/kg, i.p.)[14]. The positive control group receives a known analgesic (e.g., aspirin)[14]. The test groups receive the compound at various doses.

    • After a set pre-treatment time (e.g., 30-60 minutes), animals are injected intraperitoneally (i.p.) with acetic acid (e.g., 0.6% or 0.7% solution) to induce writhing[14][15].

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions, stretching of hind limbs) is counted for a defined period (e.g., 10 or 20 minutes)[14].

  • Data Analysis: The percentage of analgesia is calculated using the formula: % Analgesia = 100 – [(Number of writhes in test group) / (Number of writhes in control group)] x 100[14].

Hot Plate Test (for Central Analgesia)
  • Objective: To assess the central analgesic effect of a compound by measuring the reaction time of an animal to a thermal stimulus. This test involves supraspinal pathways[16].

  • Animals: Mice or rats.

  • Procedure:

    • A hot plate apparatus is maintained at a constant temperature (e.g., 55°C ± 0.1°C)[14].

    • The baseline reaction time (latency) is determined for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 15-30 seconds) is used to prevent tissue damage[14].

    • Animals are treated with the vehicle, a known analgesic, or the test compound.

    • At various time points after treatment, the reaction time on the hot plate is measured again.

  • Data Analysis: An increase in the latency to respond compared to the baseline or vehicle-treated group indicates an analgesic effect.

Tail-Flick Test (for Spinal and Supraspinal Analgesia)
  • Objective: To evaluate centrally mediated antinociception by measuring the latency for an animal to withdraw its tail from a heat source[16].

  • Animals: Rats or mice.

  • Procedure:

    • The animal's tail is immersed in a hot water bath (e.g., 49°C or 55°C) or exposed to a radiant heat source[14][16].

    • The time taken for the animal to flick or withdraw its tail is recorded as the reaction time[14]. A cut-off time is enforced to prevent injury[17].

    • A baseline latency is recorded before drug administration.

    • Following administration of the test compound or vehicle, the reaction time is measured at predetermined intervals[14].

  • Data Analysis: The analgesic effect is quantified as an increase in the tail-flick latency. The Percent Maximum Possible Effect (%MPE) can be calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for TRPV1 agonists and a general workflow for in vivo analgesic testing.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens, leading to Desensitization Prolonged Activation: Channel Desensitization & Nerve Terminal Defunctionalization TRPV1->Desensitization Sustained/High-Dose Activation leads to Agonist TRPV1 Agonist (e.g., Capsaicin, RTX, This compound) Agonist->TRPV1 Binds to Depolarization Depolarization Ca_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Neuropeptide_Release Neuropeptide Release (e.g., Substance P, CGRP) AP_Firing->Neuropeptide_Release Pain_Sensation Acute Pain Sensation Neuropeptide_Release->Pain_Sensation Analgesia Long-Term Analgesia Desensitization->Analgesia

Caption: Proposed signaling pathway for TRPV1 agonists leading to analgesia.

Analgesic_Testing_Workflow start Animal Acclimatization & Baseline Measurement grouping Randomization into Groups (Vehicle, Positive Control, Test Doses) start->grouping administration Compound Administration (e.g., p.o., i.p., s.c.) grouping->administration pain_induction Induction of Nociceptive Response (e.g., Chemical, Thermal) administration->pain_induction assessment Assessment of Analgesic Effect (e.g., Writhing Count, Latency Time) pain_induction->assessment data_analysis Data Analysis (e.g., % Inhibition, ED₅₀ Calculation) assessment->data_analysis end Conclusion on Dose-Response Relationship data_analysis->end

Caption: General experimental workflow for in vivo dose-response analysis of analgesics.

References

Evaluation of the Therapeutic Index of Retrofractamide A: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic index for Retrofractamide A is currently hindered by a lack of publicly available preclinical and clinical data. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. [1][] A higher TI indicates a wider margin of safety for a drug.[3][4] The determination of a TI requires extensive experimental data from in vitro and in vivo studies, which are not presently available in the scientific literature for this compound.

This guide, therefore, presents a framework for the evaluation of a compound's therapeutic index, outlining the necessary experimental data and comparative analyses. To illustrate this process, we will draw upon data from a related compound, Retrofractamide C, while explicitly stating that these findings are not directly applicable to this compound.

Understanding the Therapeutic Index

The therapeutic index is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[1][] In early-stage drug development, animal studies are often used to determine the lethal dose in 50% of the population (LD50) as a measure of toxicity.[3]

TI = TD50 / ED50 or TI = LD50 / ED50

A narrow therapeutic index drug is one where small differences in dose or blood concentration can lead to serious therapeutic failures or adverse reactions.[5] Such drugs, like warfarin and lithium, require careful dose monitoring.[][6] Conversely, drugs with a wide therapeutic index, such as penicillin, are generally considered safer.[]

Data Requirements for Therapeutic Index Evaluation

To populate a comparative guide for this compound, the following quantitative data would be essential:

  • Efficacy Data:

    • In vitro: Half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in relevant cellular assays.

    • In vivo: The dose of the drug that produces the desired therapeutic effect in 50% of the test subjects (ED50) in animal models of relevant diseases (e.g., pain, inflammation).

  • Toxicity Data:

    • In vitro: The concentration of the drug that causes a 50% reduction in cell viability (CC50) in various cell lines, including healthy and cancerous cells.

    • In vivo: The dose of the drug that causes toxic effects in 50% of the test subjects (TD50) or the lethal dose for 50% of the test subjects (LD50).

Comparative Analysis: A Template

A comparative analysis would involve benchmarking the therapeutic index of this compound against standard-of-care drugs for a specific indication. Below is a template for how such data would be presented.

Table 1: Comparative Therapeutic Index

CompoundIndicationED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TD50/ED50)
This compound e.g., AnalgesiaData not availableData not availableData not available
Ibuprofen Analgesia~10-30>400>13-40
Morphine Analgesia~1-10~20-60~2-6

Note: The values for Ibuprofen and Morphine are approximate and can vary depending on the animal model and specific endpoint measured.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are examples of key experimental protocols that would be necessary to evaluate the therapeutic index.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to cells.

  • Cell Culture: Plate cells (e.g., J774A.1 macrophages, normal human cell lines) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

2. In Vivo Efficacy Study (e.g., Acetic Acid-Induced Writhing Test for Analgesia)

This animal model is used to assess the analgesic effect of a compound.

  • Animals: Use male ICR mice (or another appropriate strain).

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Drug Administration: Administer this compound or a control vehicle (e.g., saline, DMSO) orally or intraperitoneally at various doses.

  • Induction of Pain: After a set time (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

  • Observation: Immediately after the acetic acid injection, count the number of writhes for a defined period (e.g., 20 minutes).

  • Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the control group and determine the ED50 value.

Signaling Pathway and Experimental Workflow Visualization

Diagrams are essential for visualizing complex biological processes and experimental designs.

G cluster_0 LPS-Induced Inflammatory Pathway cluster_1 Site of Action of Retrofractamide C LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IKB IKB IKK->IKB Phosphorylates NFkB NFkB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes Induces Transcription of iNOS iNOS Proinflammatory_Genes->iNOS COX2 COX2 Proinflammatory_Genes->COX2 IL1b IL1b Proinflammatory_Genes->IL1b IL6 IL6 Proinflammatory_Genes->IL6 ERK ERK MAPKs->ERK Includes AP1 AP1 ERK->AP1 AP1->Nucleus Retrofractamide_C Retrofractamide_C Retrofractamide_C->NFkB Inhibits Phosphorylation of Retrofractamide_C->ERK Inhibits Phosphorylation of caption Figure 1. Postulated signaling pathway of Retrofractamide C in LPS-stimulated macrophages.

Figure 1. Postulated signaling pathway of Retrofractamide C in LPS-stimulated macrophages.

G cluster_workflow Therapeutic Index Determination Workflow start In Vitro Studies efficacy_invitro Efficacy Assays (e.g., anti-inflammatory activity) Determine EC50/IC50 start->efficacy_invitro toxicity_invitro Cytotoxicity Assays (e.g., MTT on various cell lines) Determine CC50 start->toxicity_invitro in_vivo In Vivo Studies (Animal Models) efficacy_invitro->in_vivo toxicity_invitro->in_vivo efficacy_invivo Efficacy Models (e.g., analgesia, anti-inflammatory) Determine ED50 in_vivo->efficacy_invivo toxicity_invivo Toxicity Studies (Acute and chronic dosing) Determine TD50/LD50 in_vivo->toxicity_invivo calculate_ti Calculate Therapeutic Index TI = TD50 / ED50 efficacy_invivo->calculate_ti toxicity_invivo->calculate_ti compare Compare with Standard of Care calculate_ti->compare caption Figure 2. General experimental workflow for determining the therapeutic index.

Figure 2. General experimental workflow for determining the therapeutic index.

A Note on Retrofractamide C

While data on this compound is scarce, a study on the related compound Retrofractamide C provides some insight into its potential biological activities.[4][7][8] In a study using lipopolysaccharide (LPS)-induced J774A.1 macrophage cells, Retrofractamide C was shown to have anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[7] The study also showed that Retrofractamide C inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[4][8] Importantly, the study reported no cytotoxicity of Retrofractamide C in J774A.1 cells at the concentrations tested.[7] While this suggests a favorable safety profile in this specific cell line, it is not sufficient to determine a therapeutic index and these findings cannot be extrapolated to this compound.

Conclusion

The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical assessment of a compound's safety and potential clinical utility.[9] Although a definitive analysis of this compound's therapeutic index is not possible at this time due to a lack of data, this guide provides a clear framework for the necessary research. Future studies focusing on the dose-dependent efficacy and toxicity of this compound in relevant preclinical models are essential to determine its therapeutic potential. Researchers in the field are encouraged to pursue these investigations to fill the current knowledge gap.

References

Unraveling the Cytotoxic Profiles of Retrofractamide A and Its Congeners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of existing data reveals a significant gap in our understanding of the cytotoxic effects of Retrofractamide A's direct metabolites. However, by exploring the bioactivity of its close structural analog, piperlongumine, and other related compounds from Piper species, we can construct a comparative framework to infer potential cytotoxic activities and guide future research in drug development.

While direct studies on the cytotoxicity of this compound metabolites are currently unavailable in the public domain, a review of related compounds provides valuable insights. Retrofractamide C, another member of the same chemical family, has been shown to exhibit cytotoxic activity against L5178Y mouse lymphoma cells with a half-maximal inhibitory concentration (IC50) of 13.4 µM.[1][2] Conversely, in a separate study, Retrofractamide C showed no cytotoxic effects on J774A.1 macrophage-like cells at concentrations up to 10 µM, suggesting a degree of cell-type specificity in its activity.[3][4]

Given the limited data on this compound's metabolic fate, we turn to piperlongumine, a structurally analogous and extensively studied compound also found in the Piper genus. Piperlongumine has demonstrated potent cytotoxic effects across a wide range of cancer cell lines, with IC50 values typically falling within the low micromolar range (0.86 to 11.66 µM).[5] This potent activity makes piperlongumine a valuable surrogate for understanding the potential bioactivity of this compound and its yet-to-be-identified metabolites.

Comparative Cytotoxicity Data

To provide a clear comparison, the following table summarizes the available IC50 values for Retrofractamide C, piperlongumine, and other cytotoxic amides isolated from Piper retrofractum. This data is primarily from studies on various cancer cell lines.

CompoundCell LineIC50 (µM)
Retrofractamide C L5178Y mouse lymphoma13.4
J774A.1>10
Piperlongumine Ovarian Cancer (A2780)6.18
Ovarian Cancer (OVCAR3)6.20
Ovarian Cancer (SKOV3)8.20
Thyroid Cancer (IHH-4)3.2 (24h), 2.8 (48h)
Thyroid Cancer (WRO)12.52 (24h), 5.58 (48h)
Thyroid Cancer (8505c)3.3 (24h), 2.8 (48h)
Thyroid Cancer (KMH-2)2.4 (24h), 1.7 (48h)
Oral Cancer (MC-3)9.36
Oral Cancer (HSC-4)8.41
Dipiperamide F L5178Y mouse lymphoma10.0
Dipiperamide G L5178Y mouse lymphoma13.9
Chabamide L5178Y mouse lymphoma11.6
Nigramide R L5178Y mouse lymphoma9.3
Dehydropipernonaline L5178Y mouse lymphoma8.9
Pipernonaline L5178Y mouse lymphoma17.0
Guineensine L5178Y mouse lymphoma17.0
Brachystamide B L5178Y mouse lymphoma16.4
Pellitorine L5178Y mouse lymphoma28.3
Pipericine L5178Y mouse lymphoma24.2

Experimental Protocols

The following methodologies are representative of the techniques used to assess the cytotoxicity of the compounds listed above.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, piperlongumine, or metabolites). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of piperlongumine, and likely this compound, are mediated through complex signaling pathways, often involving the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

cluster_0 Cellular Response to Piperlongumine/Retrofractamide A Piperlongumine Piperlongumine/ This compound ROS Increased ROS Production Piperlongumine->ROS Stress Oxidative Stress ROS->Stress MAPK MAPK Pathway Activation (JNK, p38) Stress->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition Stress->PI3K_Akt NFkB NF-κB Pathway Inhibition Stress->NFkB Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest NFkB->Apoptosis

Figure 1. Simplified signaling pathway for piperlongumine-induced cytotoxicity.

The general workflow for evaluating the cytotoxicity of these compounds follows a standardized and logical progression from initial screening to more detailed mechanistic studies.

cluster_1 Cytotoxicity Evaluation Workflow Start Compound Synthesis/ Isolation CellCulture Cell Line Selection and Culture Start->CellCulture CytotoxicityAssay Cytotoxicity Screening (e.g., MTT Assay) CellCulture->CytotoxicityAssay IC50 IC50 Determination CytotoxicityAssay->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling InVivo In Vivo Studies (Animal Models) Signaling->InVivo End Data Analysis and Conclusion InVivo->End

Figure 2. General experimental workflow for cytotoxicity assessment.

References

Scrutinizing Retrofractamide's Impact on Inflammatory Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the effects of retrofractamides and related compounds on the Extracellular signal-regulated kinase (ERK) and Nuclear factor-kappa B (NF-κB) signaling pathways. It is important to note at the outset that a comprehensive literature search did not yield specific experimental data on the direct effects of Retrofractamide A on the ERK and NF-κB pathways. Consequently, this guide presents available data for the closely related compound, Retrofractamide C, and extracts from Piper species, which are known to contain various retrofractamides. This information is intended to provide a valuable point of reference and a foundation for future research into this compound.

Comparative Efficacy on ERK and NF-κB Pathway Modulation

While direct evidence for this compound is lacking, studies on Retrofractamide C and extracts of Piper retrofractum provide insights into how this class of compounds may interact with key inflammatory signaling cascades.

Retrofractamide C , isolated from Piper longum, has demonstrated inhibitory effects on both the ERK and NF-κB pathways in lipopolysaccharide (LPS)-induced J774A.1 macrophage cells.[1][2] Treatment with Retrofractamide C was found to decrease the phosphorylation of both ERK and the p65 subunit of NF-κB.[1][2] This inhibition of key signaling proteins correlates with a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]

Similarly, an extract of Piper retrofractum , which contains a variety of bioactive compounds including piperine, has been shown to suppress NF-κB activity.[3][4] In one study, the extract demonstrated a significant reduction in NF-κB activity in RAW264.7-NFκB luciferase reporter cells.[3] The anti-inflammatory properties of the extract were further evidenced by the reduced production of pro-inflammatory cytokines.[4] Interestingly, another study on Piper retrofractum extract and its main component, piperine, showed a promotion of the ERK pathway in the context of lymphangiogenesis, indicating that the effect on this pathway may be cell-type and context-dependent.[5]

The following table summarizes the available quantitative data for Retrofractamide C and Piper retrofractum extract.

Compound/ExtractTarget PathwayCell LineKey FindingsReference
Retrofractamide C ERK, NF-κBJ774A.1Inhibited phosphorylation of ERK and NF-κB p65.[1][2]
Retrofractamide C Inflammatory MediatorsJ774A.1Decreased LPS-induced NO, PGE2, IL-1β, and IL-6 production.[1][2]
Piper retrofractum Extract NF-κBRAW264.7-NFκB lucDemonstrated promising inhibitory effects on NF-κB activity.[3]
Piper retrofractum Extract Inflammatory MediatorsRAW264.7Significantly reduced LPS-induced NO, COX-2, IL-6, and IL-1β.[4]
Piper retrofractum Extract & Piperine ERK, AKTHDLECsPromoted phosphorylation of AKT and ERK in the context of lymphangiogenesis.[5]

Experimental Methodologies

To facilitate the replication and further investigation of these findings, detailed experimental protocols from the cited studies are provided below.

Inhibition of ERK and NF-κB Phosphorylation by Retrofractamide C
  • Cell Culture and Treatment: J774A.1 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were pre-treated with various concentrations of Retrofractamide C for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration.

  • Western Blot Analysis: Following treatment, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phospho-ERK, total ERK, phospho-NF-κB p65, and total NF-κB p65. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Assay with Piper retrofractum Extract
  • Cell Culture and Treatment: RAW264.7-NFκB luciferase reporter cells were cultured in appropriate media. The cells were treated with various concentrations of the Piper retrofractum extract for a specified period.

  • Luciferase Activity Measurement: After treatment, the cells were lysed, and the luciferase activity was measured using a luminometer according to the manufacturer's protocol for the luciferase assay system. The results were normalized to the protein concentration of the cell lysates.

Visualizing the Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.

ERK_NFkB_Pathway cluster_ERK ERK Pathway cluster_NFkB NF-κB Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_ERK Gene_ERK Gene Expression Transcription_ERK->Gene_ERK TLR Toll-like Receptor IKK IKK Complex TLR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) (in Nucleus) NFkB->NFkB_nuc NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Gene_NFkB Gene Expression (Pro-inflammatory) NFkB_nuc->Gene_NFkB RetrofractamideC Retrofractamide C RetrofractamideC->ERK Inhibits Phosphorylation RetrofractamideC->NFkB Inhibits Phosphorylation of p65

Caption: The ERK and NF-κB signaling pathways and the inhibitory action of Retrofractamide C.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_analysis Analysis A 1. Cell Culture (e.g., Macrophages) B 2. Pre-treatment with Retrofractamide Compound A->B C 3. Stimulation with Inflammatory Agent (e.g., LPS) B->C D 4. Cell Lysis and Protein Extraction C->D E 5a. Western Blot (for p-ERK, p-NF-κB) D->E F 5b. ELISA / Griess Assay (for Cytokines, NO) D->F G 5c. Reporter Gene Assay (for NF-κB activity) D->G H 6. Data Analysis and Comparison E->H F->H G->H

Caption: A typical experimental workflow for validating the effects of a compound on inflammatory pathways.

References

A Comparative Analysis of Retrofractamide A and Other Piper Amides in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Retrofractamide A and Structurally Related Piper Amides, Supported by Experimental Data.

The Piper genus, a vast source of structurally diverse natural products, has yielded a number of bioactive amide alkaloids. Among these, this compound, isolated from Piper retrofractum, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound and other prominent Piper amides—namely Piperine and Piperlongumine—focusing on their cytotoxic, anti-inflammatory, and neuroprotective activities. The information presented herein is intended to support further research and drug development initiatives.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison of the efficacy of these Piper amides, the following table summarizes their reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various preclinical studies. It is important to note that direct comparative studies involving this compound are limited, and much of the available quantitative data pertains to extracts of Piper retrofractum or more extensively studied amides like Piperine and Piperlongumine.

CompoundBiological ActivityCell Line / ModelIC50 / EC50 (µM)Reference
This compound CytotoxicityWiDr (Colon Cancer)36.28 (as extract)[1]
Anti-inflammatoryRAW 264.7 MacrophagesData not available
NeuroprotectionSH-SY5Y (Neuroblastoma)Data not available
Piperine CytotoxicityA549 (Lung Cancer)>1000 (AChE inhibition)[2]
CytotoxicityHepG2 (Liver Cancer)59.2 (BACE-1 inhibition)[2]
CytotoxicityGastric Cancer~42.4 (12.06 µg/mL)[3]
PPARγ AgonistIn vitro assay18.35[4]
Piperlongumine (Piplartine) CytotoxicityIHH-4 (Thyroid Cancer)3.2 (24h), 2.8 (48h)[5]
CytotoxicityWRO (Thyroid Cancer)12.52 (24h), 5.58 (48h)[5]
Cytotoxicity8505c (Thyroid Cancer)3.3 (24h), 2.8 (48h)[5]
CytotoxicityKMH-2 (Thyroid Cancer)2.4 (24h), 1.7 (48h)[5]
CytotoxicityU87MG (Glioblastoma)5.09[6]
CytotoxicityHCT-116 (Colorectal Cancer)~16.15[6]
CytotoxicityHeLa (Cervical Cancer)5.8[6]
CytotoxicitySW620 (Colorectal Cancer)7.9[6]
CytotoxicityPANC-1 (Pancreatic Cancer)17[6]
Retrofractamide C Anti-inflammatoryJ774A.1 Macrophages(Qualitative inhibition of NO, PGE2)[7][8]

Note: The IC50 value for this compound is derived from an extract of Piper retrofractum and may not represent the activity of the isolated compound. Further studies are required to determine the specific IC50 values for pure this compound.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Piperine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix 100 µL with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[5]

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Neuroprotective Effect: SH-SY5Y Cell-Based Assay

This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.[3]

Protocol:

  • Cell Differentiation: Culture human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Compound Pre-treatment: Pre-incubate the differentiated cells with various concentrations of the test compound for a designated period (e.g., 24 hours).

  • Toxin Induction: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone for 24 hours.[3]

  • Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells pre-treated with the test compound to those treated with the neurotoxin alone. Calculate the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory effects of many Piper amides are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway, a common target for anti-inflammatory drug discovery.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα->NF-κB Releases Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Undergoes NF-κB_nuclear NF-κB NF-κB->NF-κB_nuclear Translocates Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuclear->Pro-inflammatory Genes Induces Transcription

Caption: Canonical NF-κB signaling pathway activation by LPS.

The experimental workflow for assessing the cytotoxic effects of Piper amides is a multi-step process that begins with cell culture and culminates in data analysis.

Cytotoxicity_Workflow A Cell Culture (e.g., A549, HeLa) B Cell Seeding (96-well plate) A->B C Compound Treatment (this compound, Piperine, etc.) B->C D Incubation (24-48 hours) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

This comparative guide highlights the significant therapeutic potential of Piper amides, particularly in the areas of oncology and inflammatory diseases. While Piperine and Piperlongumine have been extensively studied, providing a wealth of quantitative data, research on this compound is still in its nascent stages. The available data suggests that extracts containing this compound possess cytotoxic activity, but further studies on the isolated compound are imperative to delineate its specific pharmacological profile. The provided experimental protocols and pathway diagrams serve as a resource for researchers to build upon the existing knowledge and further explore the therapeutic promise of this compound and other related Piper amides.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the proper disposal of Retrofractamide A, a bioactive lipid compound. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these protocols is crucial for minimizing risks associated with the handling and disposal of this chemical.

Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhaling particles.[2]

All handling of this compound powder should ideally be conducted in a laboratory fume hood to minimize inhalation exposure.[2] Avoid the formation of dust and aerosols.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC₂₀H₂₅NO₃[1][3]
Molecular Weight327.4 g/mol [1]
Physical DescriptionSolid[1]
Melting Point129 °C[1]
IncompatibilityStrong oxidizing agents[2]
Hazardous DecompositionCarbon oxides, nitrogen oxides (under fire)[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste must follow institutional and local regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2][4]

Logical Flow for Waste Segregation and Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Disposal Pathway Waste This compound Waste Generated is_pure Pure/Unused this compound? Waste->is_pure is_solution Solution Containing this compound? is_pure->is_solution No solid_waste Collect in Labeled Solid Hazardous Waste Container is_pure->solid_waste Yes is_contaminated Contaminated Labware/PPE? is_solution->is_contaminated No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solution->liquid_waste Yes is_empty Empty Container? is_contaminated->is_empty No contaminated_waste Collect in Labeled Solid Hazardous Waste Container is_contaminated->contaminated_waste Yes rinse_container Rinse 3x with appropriate solvent is_empty->rinse_container Yes collect_rinsate Collect first 1-3 rinses in Liquid Hazardous Waste Container rinse_container->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste collect_rinsate->dispose_container

References

Personal protective equipment for handling Retrofractamide A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Retrofractamide A based on general best practices for research peptides and available data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, a conservative approach to safety is strongly recommended. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.

This compound is an alkaloid that has been isolated from plants of the Piper genus.[] While specific toxicity data is limited, its classification as a research chemical necessitates careful handling to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound, particularly given the lack of specific hazard information. The following table summarizes the recommended PPE based on general guidelines for handling research peptides.[2]

Protection Type Recommended PPE Specifications and Use Cases
Eye and Face Protection Safety Goggles with side shields or a Face ShieldGoggles provide essential protection against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2]
Hand Protection Nitrile GlovesInspect gloves for any signs of damage before use. Double gloving may be appropriate for handling concentrated solutions. Always wash hands after removing gloves.[2]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and personal clothing from contamination.[2] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Not generally required for small quantities of solidHandling should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. If a fume hood is not available, a risk assessment should be performed to determine if a respirator is necessary.
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills and falling objects.[2]

Safe Handling Protocol

Adherence to a strict handling protocol is vital to prevent contamination and accidental exposure.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational before starting any work.

  • Prepare the work area by covering the surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before bringing this compound into the work area.

  • Have a designated waste container for this compound and contaminated materials readily accessible.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all manipulations of solid this compound and its solutions within the chemical fume hood.

  • When weighing the solid compound, use a microbalance within the fume hood or in an enclosure to minimize the risk of generating airborne dust.

  • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Follow any specific storage temperature recommendations provided by the supplier. For many peptides, storage at -20°C is recommended for long-term stability.[2]

Spill and Waste Disposal Plan

Prompt and correct response to spills and proper waste disposal are critical for maintaining a safe laboratory.

1. Spill Response:

  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material to avoid raising dust.

    • Carefully scoop the material into a designated waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Small Spills (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or granules).

    • Once absorbed, carefully transfer the material to a designated waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety office.

    • Prevent others from entering the area.

2. Waste Disposal:

  • All solid waste contaminated with this compound (e.g., pipette tips, gloves, bench paper) should be placed in a clearly labeled, sealed waste container.

  • Liquid waste containing this compound should be collected in a designated, sealed, and labeled waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Do not pour solutions down the drain.[3]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound WorkInHood Work in Chemical Fume Hood Start->WorkInHood CheckSolidLiquid Is the compound solid or liquid? BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - Closed-toe Shoes CheckSolidLiquid->BasePPE Both CheckSplashRisk Is there a significant risk of splashing? AddFaceShield Add Face Shield CheckSplashRisk->AddFaceShield Yes Proceed Proceed with Experiment CheckSplashRisk->Proceed No BasePPE->CheckSplashRisk AddFaceShield->Proceed WorkInHood->CheckSolidLiquid

Caption: Workflow for selecting appropriate PPE for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.